molecular formula C8H4Br2F2O3 B1586431 2,4-dibromo-3-(difluoromethoxy)benzoic Acid CAS No. 223595-28-6

2,4-dibromo-3-(difluoromethoxy)benzoic Acid

Cat. No.: B1586431
CAS No.: 223595-28-6
M. Wt: 345.92 g/mol
InChI Key: MYABBCIHLRGMEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dibromo-3-(difluoromethoxy)benzoic Acid is a useful research compound. Its molecular formula is C8H4Br2F2O3 and its molecular weight is 345.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-dibromo-3-(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F2O3/c9-4-2-1-3(7(13)14)5(10)6(4)15-8(11)12/h1-2,8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYABBCIHLRGMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Br)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382281
Record name 2,4-dibromo-3-(difluoromethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223595-28-6
Record name 2,4-dibromo-3-(difluoromethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dibromo-3-(difluoromethoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,4-dibromo-3-(difluoromethoxy)benzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2,4-dibromo-3-(difluoromethoxy)benzoic acid

Executive Summary

This compound (CAS No. 223595-2-6) is a highly functionalized aromatic carboxylic acid of significant interest to the fields of medicinal chemistry and agrochemical research. Its unique molecular architecture, featuring a dibrominated benzene ring, a strongly acidic carboxyl group, and a strategically placed difluoromethoxy moiety, provides a versatile platform for the synthesis of complex target molecules. The difluoromethoxy group, in particular, is a valuable substituent in modern drug design, offering a unique combination of electronic properties, metabolic stability, and the capacity for hydrogen bond donation.[1] This guide provides a comprehensive analysis of the compound's known physicochemical properties, predicted spectroscopic characteristics, plausible synthetic routes, and key reactivity patterns, offering field-proven insights for researchers and drug development professionals.

Core Molecular Structure and Physicochemical Properties

This compound is a solid organic compound characterized by a benzoic acid core substituted with two bromine atoms at the ortho and para positions relative to the carboxyl group, and a difluoromethoxy (-OCF₂H) group at the meta position.[2] This substitution pattern governs its chemical behavior and physical properties.

Key Physicochemical Data

The empirical and predicted properties of the compound are summarized below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource(s)
CAS Number 223595-28-6[3][4]
Molecular Formula C₈H₄Br₂F₂O₃[3][5][6]
Molecular Weight 345.92 g/mol [3][4][6]
Boiling Point 356.9 ± 42.0 °C (Predicted) at 760 mmHg[5][6][7]
Density 2.039 ± 0.06 g/cm³ (Predicted)[5][6]
Acidity (pKa) 2.31 ± 0.10 (Predicted)[6]
Lipophilicity (XLogP3) 3.51[5]

The predicted pKa of 2.31 indicates that this compound is a significantly stronger acid than benzoic acid (pKa ≈ 4.20).[6][8] This enhanced acidity is a direct consequence of the powerful electron-withdrawing inductive effects of the two bromine atoms and the difluoromethoxy group, which stabilize the resulting carboxylate anion.[8]

Spectroscopic and Structural Analysis

While experimental spectra for this specific molecule are not widely published, a detailed analysis based on its structure allows for the reliable prediction of its key spectroscopic features.

synthesis_workflow start 3-Hydroxybenzoic Acid (or Methyl Ester) step1 Step 1: Electrophilic Bromination start->step1 reagent1 Reagent: 2.2 eq. Br₂ Catalyst: FeBr₃ or Acetic Acid intermediate Intermediate: 2,4-Dibromo-3-hydroxybenzoic Acid step1->intermediate step2 Step 2: O-Difluoromethylation intermediate->step2 reagent2 Reagent: Chlorodifluoromethane (ClCF₂H) Base: K₂CO₃ or NaOH Solvent: DMF or Acetonitrile product Final Product: This compound step2->product

References

An In-Depth Technical Guide to 2,4-dibromo-3-(difluoromethoxy)benzoic acid (CAS 223595-28-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-dibromo-3-(difluoromethoxy)benzoic acid is a halogenated aromatic carboxylic acid that has garnered interest as a key building block in the synthesis of complex organic molecules. Its utility is particularly noted in the development of pharmaceutical agents and agrochemicals.[1][2] This guide provides a comprehensive overview of the available technical data for this compound, focusing on its chemical properties, potential applications, and safety considerations. While this compound is commercially available and its role as a synthetic intermediate is established, a notable scarcity of published, in-depth experimental data, including detailed spectroscopic analyses and specific reaction protocols, currently exists in publicly accessible literature. This document synthesizes the available information to provide a foundational understanding for researchers.

Molecular and Physicochemical Properties

This compound is characterized by a benzoic acid core substituted with two bromine atoms and a difluoromethoxy group.[3] This substitution pattern, particularly the presence of multiple halogen atoms, significantly influences the molecule's reactivity, lipophilicity, and potential biological activity.[1]

Key Identifiers and Properties
PropertyValueSource
CAS Number 223595-28-6[3][4]
Molecular Formula C₈H₄Br₂F₂O₃[3][4]
Molecular Weight 345.92 g/mol [3][4]
MDL Number MFCD07368629[1]
Predicted Boiling Point 356.9 °C at 760 mmHg[1]

Synthesis and Reactivity

  • Bromination: 3-hydroxyacetophenone is reacted with liquid bromine in the presence of an organic amine to yield 2,4-dibromo-3-hydroxyacetophenone.

  • Difluoromethoxylation: The resulting 2,4-dibromo-3-hydroxyacetophenone is then reacted with monochlorodifluoromethane in the presence of an inorganic base to afford 2,4-dibromo-3-difluoromethoxy acetophenone.[5]

It is chemically reasonable to assume that the target benzoic acid can be obtained through the oxidation of the acetyl group of 2,4-dibromo-3-difluoromethoxy acetophenone, a common transformation in organic synthesis. However, a specific protocol for this oxidation step is not provided in the available literature.

The reactivity of this compound is dictated by its functional groups. The carboxylic acid moiety can undergo typical reactions such as esterification and amidation. The bromine atoms on the aromatic ring can potentially participate in cross-coupling reactions, offering a handle for further molecular elaboration.

Applications in Research and Development

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Pharmaceutical Intermediate

This compound is a reagent in the production of 7-isoindolinequinolonecarboxylic acid derivatives, which are being investigated as antibacterial agents.[4] The structural features of this compound allow for effective modifications in drug design, which can enhance biological activity and selectivity.[1][2] Its use in the development of anti-inflammatory and analgesic agents has also been noted.[1][2]

Agrochemical Research

In the field of agrochemicals, this benzoic acid derivative is employed in the creation of novel herbicides and plant growth regulators.[1] The presence of both bromine and fluorine atoms, along with the difluoromethoxy group, can increase the lipophilicity of the final compounds, which may aid in their permeability through biological membranes.[1]

Safety and Handling

Based on available safety data sheets, this compound should be handled with appropriate precautions in a laboratory setting. Specific hazard information is not extensively detailed in the public domain, but general guidelines for handling halogenated aromatic compounds should be followed. It is recommended to consult the material safety data sheet (MSDS) from the supplier for detailed handling and safety information.[1] The compound should be stored in a dry, sealed container at 2-8 °C.[1]

Spectroscopic Data (Predicted)

A significant gap in the publicly available data for this compound is the lack of experimentally determined spectroscopic data. While certificates of analysis with this information may be available from commercial suppliers, they are not found in peer-reviewed literature.[3] Based on the structure and data for analogous compounds, the following spectral characteristics can be predicted:

¹H NMR

The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the two protons on the benzene ring. A signal for the acidic proton of the carboxylic acid would also be present, likely as a broad singlet. The difluoromethoxy group would exhibit a characteristic triplet due to coupling with the two fluorine atoms.

¹³C NMR

The carbon NMR spectrum would display eight distinct signals. The carboxyl carbon would appear significantly downfield. The six aromatic carbons would have chemical shifts influenced by the bromo and difluoromethoxy substituents. The carbon of the difluoromethoxy group would show a triplet due to C-F coupling.

IR Spectroscopy

The infrared spectrum is expected to show a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid would be anticipated around 1700 cm⁻¹. C-Br, C-F, and C-O stretching vibrations would also be present in the fingerprint region.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4 peaks) would be a key diagnostic feature. Fragmentation would likely involve the loss of the hydroxyl group, the carboxyl group, and potentially cleavage of the difluoromethoxy group.

Conclusion

This compound is a valuable synthetic intermediate with established applications in the pharmaceutical and agrochemical industries. While its basic chemical properties and commercial availability are well-documented, there is a clear need for the publication of detailed experimental data, including comprehensive spectroscopic analysis and specific synthesis and reaction protocols. Such information would be invaluable to the scientific community for accelerating research and development efforts that utilize this versatile building block.

References

Foreword: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 2,4-dibromo-3-(difluoromethoxy)benzoic acid

The strategic incorporation of fluorine and fluorinated moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry. These modifications are not trivial embellishments; they are precise interventions designed to modulate physicochemical and pharmacokinetic properties, often leading to enhanced biological activity, metabolic stability, and bioavailability. This guide focuses on this compound, a compound that exemplifies this principle. Its structure, featuring a benzoic acid core, heavy halogen atoms, and the functionally significant difluoromethoxy group, presents a compelling case study for researchers, scientists, and drug development professionals. Understanding its molecular architecture is paramount to unlocking its potential as a key intermediate in the synthesis of next-generation therapeutics, particularly in areas like anti-inflammatory and analgesic agents.[1][2]

Molecular Identity and Physicochemical Landscape

Before delving into complex structural analysis, it is essential to establish the fundamental identity of the molecule. This data serves as the foundation for all subsequent experimental design and interpretation.

PropertyValueSource
Chemical Name This compound[3][4][5]
CAS Number 223595-28-6[3][6]
Molecular Formula C₈H₄Br₂F₂O₃[3][7]
Molecular Weight 345.92 g/mol [3][7]
Boiling Point 356.9°C at 760 mmHg (Predicted)[1]
Storage 2-8°C, Dry, Sealed Environment[1]

Deconstruction of the Molecular Architecture

The structure of this compound is a carefully orchestrated assembly of functional groups, each contributing to its overall chemical personality and potential for interaction with biological systems.

The Benzoic Acid Core

The foundational scaffold is benzoic acid. The carboxylic acid group (-COOH) is a versatile functional group that can act as a hydrogen bond donor and acceptor. In solution, substituted benzoic acids can exist as monomers or form hydrogen-bonded dimers, a behavior influenced by the solvent's polarity and hydrogen-bonding capacity.[8][9][10][11] This dimerization potential is a critical consideration in crystallization and formulation studies.

The Influence of Dibromo Substitution

The presence of two bromine atoms at the C2 and C4 positions significantly impacts the molecule's electronic and steric properties:

  • Electronic Effects : As powerful electron-withdrawing groups, the bromine atoms decrease the electron density of the aromatic ring and increase the acidity (lower pKa) of the carboxylic acid proton.

  • Steric Hindrance : The bromine atom at the C2 position, ortho to the carboxylic acid, introduces significant steric bulk. This can influence the dihedral angle between the carboxyl group and the benzene ring, potentially affecting intermolecular interactions and crystal packing.

The Difluoromethoxy Group: A Bioisosteric Marvel

The difluoromethoxy group (-OCF₂H) at the C3 position is arguably the most functionally significant substituent and a key asset in medicinal chemistry.[12] Its properties are often intermediate between the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, offering a nuanced tool for property modulation.[12]

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H) Trifluoromethoxy (-OCF₃)
Lipophilicity (π parameter) -0.02+0.49+1.04[13]
Metabolic Stability Prone to O-demethylationResistant to oxidation [12]Highly stable
H-Bond Capability Acceptor onlyAcceptor & Weak Donor [12][14][15]Acceptor only

The unique ability of the -OCF₂H group to act as a weak hydrogen bond donor is a critical feature.[14][15] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in interactions that are not possible for methoxy or trifluoromethoxy groups.[12] This makes the difluoromethoxy group a valuable bioisostere for hydroxyl (-OH) and thiol (-SH) groups, often with the added benefit of improved metabolic stability.[12][14]

cluster_0 Molecular Structure & Key Features Mol This compound Core Benzoic Acid Core (H-Bonding, Acidity) Mol->Core Bromo Dibromo Groups (C2, C4) (Electron Withdrawing, Steric Bulk) Mol->Bromo OCF2H Difluoromethoxy Group (C3) (Bioisostere, Metabolic Stability, Lipophilicity) Mol->OCF2H

Caption: Key functional components of the target molecule.

Experimental Workflow for Structural Elucidation

A robust and self-validating workflow is essential to confirm the identity and define the precise three-dimensional structure of a novel compound. This process begins with synthesis and proceeds through spectroscopic confirmation to the definitive analysis by X-ray crystallography.

cluster_workflow Structural Elucidation Workflow A Step 1: Chemical Synthesis B Step 2: Purification (e.g., Column Chromatography) A->B C Step 3: Spectroscopic Confirmation (NMR, MS, IR) B->C D Step 4: Crystallization Trials C->D E Step 5: Single-Crystal X-ray Diffraction D->E F Step 6: Structure Solution & Refinement E->F G Final Output: Unambiguous 3D Molecular Structure F->G

Caption: A self-validating workflow for molecular structure determination.

Protocol: Synthesis of this compound

Rationale: While a direct synthesis for this exact benzoic acid is not detailed in the provided literature, a logical pathway can be constructed based on established methods for analogous structures, such as the carboxylation of a bromo-precursor or the oxidation of a related acetophenone.[16][17] The following protocol adapts the common Grignard carboxylation route.

Step 1: Difluoromethylation of 2,4-dibromo-3-hydroxybenzaldehyde

  • To a sealed, oven-dried reaction vessel under an inert nitrogen atmosphere, add 2,4-dibromo-3-hydroxybenzaldehyde (1.0 eq) and a suitable inorganic base such as potassium carbonate (3.0 eq) in a polar aprotic solvent like DMF.

  • Cool the mixture to 0°C.

  • Carefully bubble monochlorodifluoromethane (CHClF₂) gas through the stirred suspension for 2-3 hours, maintaining the temperature. Causality: This reaction introduces the difluoromethoxy group via nucleophilic substitution on the phenolic oxygen.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dibromo-3-(difluoromethoxy)benzaldehyde.

Step 2: Oxidation to Benzoic Acid

  • Dissolve the crude aldehyde from the previous step in a suitable solvent such as a mixture of t-butanol and water.

  • Add sodium chlorite (NaClO₂, 3.0 eq) and a phase-transfer catalyst like 2-methyl-2-butene (5.0 eq).

  • Cool the mixture to 0°C and slowly add a solution of sodium dihydrogen phosphate (NaH₂PO₄) to maintain a pH of ~4-5. Causality: This is a Pinnick oxidation, a mild and efficient method for converting aldehydes to carboxylic acids without affecting other sensitive functional groups.

  • Stir the reaction at room temperature for 4-6 hours until the aldehyde is consumed (monitored by TLC).

  • Quench the reaction with a solution of sodium sulfite.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the final product, this compound.

Protocol: Spectroscopic Characterization

Rationale: Spectroscopic methods provide fingerprint evidence of the molecular structure, confirming the presence of key functional groups and the connectivity of the atoms.[8][18]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Prep : Dissolve 5-10 mg of the purified product in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR : Acquire a proton NMR spectrum. Expect to see a signal for the carboxylic acid proton (typically >10 ppm, broad), two distinct aromatic protons, and a characteristic triplet for the -OCF₂H proton (due to coupling with the two fluorine atoms).

  • ¹³C NMR : Acquire a carbon NMR spectrum. Expect distinct signals for the carboxyl carbon (~165-175 ppm), the aromatic carbons (with C-Br and C-O substitutions causing significant shifts), and the carbon of the difluoromethoxy group (as a triplet due to C-F coupling).

  • ¹⁹F NMR : Acquire a fluorine NMR spectrum. This is crucial for confirming the difluoromethoxy group. Expect a doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton of the -OCF₂H group.

B. Infrared (IR) Spectroscopy

  • Prepare the sample using an ATR (Attenuated Total Reflectance) accessory.

  • Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Expected Peaks :

    • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

    • ~1000-1200 cm⁻¹: C-F stretching vibrations.

    • ~1400-1600 cm⁻¹: C=C stretches of the aromatic ring.

C. Mass Spectrometry (MS)

  • Use an electrospray ionization (ESI) source in negative ion mode.

  • Expected Result : The primary ion observed should correspond to the deprotonated molecule [M-H]⁻ at an m/z value of approximately 344.8. The characteristic isotopic pattern of two bromine atoms (¹Br/⁸¹Br) will be a definitive confirmation of the dibromo substitution.

Protocol: Single-Crystal X-ray Diffraction

Rationale: While spectroscopic methods confirm connectivity, only X-ray crystallography can provide an unambiguous, three-dimensional map of the atomic positions in space.[19][20][21][22] This is the gold standard for molecular structure determination.[23]

  • Crystal Growth :

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or ethyl acetate).

    • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of at least 20-50 μm in all dimensions.[19][20] This is often the most challenging, trial-and-error step.

  • Crystal Mounting and Data Collection :

    • Select a high-quality, single crystal under a microscope and mount it on a goniometer head.

    • Place the crystal in a diffractometer equipped with an X-ray source (e.g., Mo or Cu) and a detector.[19]

    • Cool the crystal under a stream of cold nitrogen (~100 K) to minimize thermal vibrations and improve data quality.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement :

    • Process the raw diffraction intensities to obtain a set of structure factors.

    • Use direct methods or other algorithms to solve the phase problem and generate an initial electron density map.[23]

    • Build an atomic model into the electron density map.

    • Refine the atomic positions, bond lengths, and angles against the experimental data until the model converges, yielding the final, precise molecular structure.

Conclusion and Future Perspectives

The molecular structure of this compound is a prime example of rational design for pharmaceutical applications. The combination of a reactive benzoic acid handle, sterically and electronically influential bromine atoms, and a metabolically robust, lipophilic, hydrogen-bond-donating difluoromethoxy group makes it a highly valuable building block.[12][24][25] The experimental workflows detailed herein provide a comprehensive, self-validating pathway for its synthesis and definitive structural characterization. A thorough understanding of its three-dimensional architecture, as would be revealed by X-ray crystallography, is the critical next step for researchers aiming to leverage this molecule in structure-activity relationship (SAR) studies and the development of novel therapeutics.

References

An In-Depth Technical Guide to 2,4-Dibromo-3-(difluoromethoxy)benzoic Acid: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The unique physicochemical characteristics imparted by fluorine—including high electronegativity, metabolic stability, and the ability to modulate lipophilicity and pKa—have rendered fluorinated organic molecules indispensable in the medicinal chemist's armamentarium.[1] Among these, 2,4-dibromo-3-(difluoromethoxy)benzoic acid stands out as a highly functionalized building block with significant potential for the synthesis of novel pharmaceuticals.

This technical guide provides a comprehensive overview of this compound, detailing its core physicochemical properties, a proposed synthetic pathway, and its applications in the development of new therapeutic agents, particularly in the realms of anti-inflammatory, analgesic, and antibacterial research.[2][3][4]

Core Molecular Attributes

Molecular Formula: C₈H₄Br₂F₂O₃[5]

Molecular Weight: 345.92 g/mol [5]

The structure of this compound is characterized by a benzoic acid core, substituted with two bromine atoms at the 2 and 4 positions and a difluoromethoxy group at the 3 position. This substitution pattern provides multiple reactive sites for further chemical modification and imparts a unique electronic and steric profile to the molecule.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted based on computational models.

PropertyValueSource
CAS Number 223595-28-6[5]
Boiling Point 356.9 ± 42.0 °C (Predicted)[7]
Density 2.039 ± 0.06 g/cm³ (Predicted)[7]
pKa 2.31 ± 0.10 (Predicted)[7]

The presence of the difluoromethoxy group is known to increase lipophilicity, which can enhance membrane permeability of drug candidates.[1] The two bromine atoms serve as versatile handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.

Synthesis and Mechanistic Considerations

A potential precursor for this synthesis is 2,4-dibromo-3-hydroxybenzoic acid.[8] The synthesis could proceed via the following key transformations:

  • Bromination: Introduction of bromine atoms onto a substituted benzoic acid precursor.

  • Difluoromethoxylation: Conversion of the hydroxyl group to a difluoromethoxy group.

Proposed Synthetic Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: Difluoromethoxylation 3-Hydroxybenzoic_acid 3-Hydroxybenzoic Acid 2_4_Dibromo_3_hydroxybenzoic_acid 2,4-Dibromo-3-hydroxybenzoic Acid 3-Hydroxybenzoic_acid->2_4_Dibromo_3_hydroxybenzoic_acid Electrophilic Aromatic Substitution Brominating_agent Brominating Agent (e.g., Br₂) Brominating_agent->2_4_Dibromo_3_hydroxybenzoic_acid Final_Product This compound 2_4_Dibromo_3_hydroxybenzoic_acid->Final_Product Nucleophilic Attack on Difluorocarbene Difluorocarbene_source Difluorocarbene Source (e.g., ClCF₂COONa) Difluorocarbene_source->Final_Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Plausible Approach

Step 1: Synthesis of 2,4-Dibromo-3-hydroxybenzoic Acid (Hypothetical)

This step is based on analogous bromination reactions of substituted benzoic acids.[9]

  • Dissolution: Dissolve 3-hydroxybenzoic acid in a suitable solvent such as glacial acetic acid.

  • Bromination: While stirring, add a brominating agent (e.g., a solution of bromine in acetic acid) dropwise to the reaction mixture. The reaction may require heating to proceed at a reasonable rate.

  • Work-up: After the reaction is complete, the mixture is cooled and poured into cold water to precipitate the product.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent.

Step 2: Difluoromethoxylation of 2,4-Dibromo-3-hydroxybenzoic Acid (Hypothetical)

This step is based on modern methods for the difluoromethoxylation of phenols.[10][11]

  • Base Treatment: In an inert atmosphere, treat 2,4-dibromo-3-hydroxybenzoic acid with a suitable base (e.g., cesium carbonate or potassium carbonate) in an aprotic polar solvent like DMF to form the corresponding phenoxide.

  • Difluorocarbene Generation: Add a difluorocarbene precursor, such as sodium chlorodifluoroacetate (ClCF₂COONa) or ethyl bromodifluoroacetate. Upon heating, this reagent will generate difluorocarbene (:CF₂).

  • Trapping of Difluorocarbene: The in situ generated phenoxide will act as a nucleophile and trap the electrophilic difluorocarbene.

  • Work-up and Purification: The reaction mixture is worked up by extraction and purified using techniques like column chromatography to yield the final product, this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules.[2][3] Its utility stems from the strategic placement of reactive handles and the property-modulating difluoromethoxy group.

Role as a Precursor for Antibacterial Agents

One of the noted applications of this compound is as a reagent in the production of 7-isoindolinequinolonecarboxylic acid derivatives, which are being investigated as antibacterial agents.[4] The benzoic acid moiety can be elaborated through various chemical transformations to construct the complex heterocyclic systems characteristic of this class of antibiotics.

Foundation for Anti-inflammatory and Analgesic Drug Candidates

The core structure of this compound is also found in precursors to potential anti-inflammatory and analgesic agents.[2] The difluoromethoxy group, in particular, is a bioisostere for other functional groups and can enhance the metabolic stability and cell permeability of drug candidates, leading to improved therapeutic profiles.

Potential Mechanistic Pathways

While specific signaling pathways modulated by direct derivatives of this compound are not yet extensively documented, the broader class of fluorinated benzoic acids has been implicated in various biological processes. For instance, related compounds have shown inhibitory effects on cellular processes related to inflammation and fibrosis. The strategic placement of substituents on the benzoic acid ring can influence binding to specific molecular targets like enzymes or receptors.

G Start 2,4-Dibromo-3-(difluoromethoxy) benzoic Acid Intermediate Chemical Elaboration (e.g., Amide Coupling, Cross-Coupling Reactions) Start->Intermediate Synthesis Final_Compound Novel Bioactive Compound Intermediate->Final_Compound Derivatization Target Biological Target (e.g., Enzyme, Receptor) Final_Compound->Target Binding & Modulation Effect Therapeutic Effect (e.g., Anti-inflammatory, Antibacterial) Target->Effect Signal Transduction

Caption: Logical workflow from intermediate to therapeutic effect.

Conclusion

This compound represents a sophisticated and highly versatile building block for the synthesis of next-generation pharmaceuticals. Its unique combination of reactive bromine substituents and a property-enhancing difluoromethoxy group provides a robust platform for the development of novel drug candidates with potentially improved efficacy, selectivity, and pharmacokinetic profiles. As research into new therapeutic agents continues to evolve, the demand for such strategically functionalized intermediates is expected to grow, further solidifying the importance of this compound in the field of medicinal chemistry.

References

Synthesis of 2,4-dibromo-3-(difluoromethoxy)benzoic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2,4-dibromo-3-(difluoromethoxy)benzoic acid, a key intermediate in the development of novel pharmaceutical and agrochemical agents. The synthetic strategy is dissected into a logical four-step sequence, commencing with the protection of the carboxylic acid functionality of 3-hydroxybenzoic acid via esterification. This is followed by a regioselective electrophilic bromination to install bromine atoms at the C-2 and C-4 positions. The core of the synthesis involves the crucial difluoromethylation of the phenolic hydroxyl group. The guide culminates with the hydrolysis of the ester to yield the final product. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of the critical process parameters. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, providing a robust and scientifically validated pathway to this important fluorinated building block.

Introduction

The introduction of fluorine-containing functional groups into organic molecules is a well-established strategy in medicinal chemistry for modulating a compound's physicochemical and biological properties, such as lipophilicity, metabolic stability, and binding affinity. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant interest as a bioisostere for hydroxyl and thiol moieties, offering a more lipophilic and metabolically stable alternative. This compound is a valuable intermediate that combines the structural features of a dibrominated aromatic ring with a difluoromethoxy group, making it a versatile scaffold for the synthesis of a wide range of biologically active compounds. This guide presents a detailed and rational synthetic pathway to access this key intermediate, with a focus on explaining the underlying chemical principles and providing practical, step-by-step instructions.

Overall Synthetic Strategy

The synthesis of this compound is strategically designed in a four-step sequence. The initial protection of the carboxylic acid as a methyl ester is crucial to prevent undesired side reactions during the subsequent bromination and to enhance the solubility of the intermediates in organic solvents. The regioselectivity of the bromination is governed by the directing effects of the hydroxyl and methoxycarbonyl substituents. The introduction of the difluoromethoxy group is achieved via the generation of difluorocarbene, which readily reacts with the phenolic hydroxyl group. Finally, deprotection of the carboxylic acid via ester hydrolysis furnishes the target molecule.

Synthesis_Pathway Start 3-Hydroxybenzoic Acid Intermediate1 Methyl 3-hydroxybenzoate Start->Intermediate1 Step 1: Esterification Intermediate2 Methyl 2,4-dibromo-3-hydroxybenzoate Intermediate1->Intermediate2 Step 2: Dibromination Intermediate3 Methyl 2,4-dibromo-3-(difluoromethoxy)benzoate Intermediate2->Intermediate3 Step 3: Difluoromethylation FinalProduct This compound Intermediate3->FinalProduct Step 4: Hydrolysis

Caption: Overall four-step synthesis pathway for this compound.

Step 1: Esterification of 3-Hydroxybenzoic Acid

The initial step in the synthesis is the protection of the carboxylic acid group of 3-hydroxybenzoic acid as a methyl ester. This is a standard esterification reaction, typically carried out under acidic conditions. The protection of the carboxylic acid is paramount as the free carboxylic acid would interfere with the subsequent bromination reaction by deactivating the ring and potentially leading to a different regiochemical outcome. Furthermore, the resulting ester, methyl 3-hydroxybenzoate, exhibits improved solubility in organic solvents, which is beneficial for the following synthetic transformations.

Experimental Protocol: Synthesis of Methyl 3-hydroxybenzoate
  • To a solution of 3-hydroxybenzoic acid (1.0 eq.) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford methyl 3-hydroxybenzoate as a solid, which can be used in the next step without further purification.

Parameter Condition Rationale
Reactants 3-Hydroxybenzoic acid, MethanolSubstrate and esterifying agent.
Catalyst Concentrated Sulfuric AcidProtonates the carbonyl oxygen, activating the carboxylic acid towards nucleophilic attack by methanol.
Temperature RefluxIncreases the reaction rate to achieve completion in a reasonable timeframe.
Work-up Aqueous NaHCO₃ washNeutralizes the acidic catalyst and any unreacted carboxylic acid.

Step 2: Regioselective Dibromination of Methyl 3-hydroxybenzoate

The second step involves the electrophilic aromatic substitution of methyl 3-hydroxybenzoate with bromine to introduce two bromine atoms at the 2 and 4 positions. The regioselectivity of this reaction is dictated by the directing effects of the substituents on the aromatic ring. The hydroxyl group is a strongly activating ortho-, para-director, while the methoxycarbonyl group is a deactivating meta-director. The powerful activating effect of the hydroxyl group overrides the deactivating effect of the ester, directing the incoming electrophiles (bromine) to the positions ortho and para to it (positions 2, 4, and 6). The use of a slight excess of the brominating agent ensures the introduction of two bromine atoms. The desired 2,4-dibromo isomer is the major product due to the combined directing effects.

Difluoromethylation_Mechanism Reagent ClCF₂CO₂Na Carbene :CF₂ (Difluorocarbene) Reagent->Carbene Δ - CO₂ - NaCl Product Ar-OCF₂H Carbene->Product Protonation Phenoxide Ar-O⁻ Phenoxide->Carbene Nucleophilic Attack

An In-depth Technical Guide to 2,4-dibromo-3-(difluoromethoxy)benzoic acid: Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

2,4-dibromo-3-(difluoromethoxy)benzoic acid, a halogenated and difluoromethoxylated aromatic carboxylic acid, has emerged as a pivotal intermediate in the synthesis of complex pharmaceutical compounds. Its strategic substitution pattern makes it a valuable synthon for introducing key structural motifs that can enhance the biological activity and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of this important molecule, with a particular focus on its role in the development of advanced antibacterial agents.

The Genesis of a Key Intermediate: Discovery and Historical Context

The history of this compound is intrinsically linked to the development of the fluoroquinolone class of antibiotics. While the exact first synthesis of this specific molecule is not prominently documented in early chemical literature, its significance became apparent with the advent of Garenoxacin, a potent, broad-spectrum antibacterial agent. The structural framework of Garenoxacin required a versatile precursor that could be elaborated to form the quinolone core, and this compound proved to be an ideal candidate.

The development of Garenoxacin spurred research into efficient and scalable synthetic routes for its key intermediates, including the title compound. Early synthetic strategies for related fluoroquinolone cores often started from different halogenated benzoic acids. However, the unique combination of bromine atoms at the 2 and 4 positions, and a difluoromethoxy group at the 3 position, offered a distinct advantage for the subsequent chemical transformations required to construct the Garenoxacin molecule. The bromine atoms serve as versatile handles for cross-coupling reactions, while the difluoromethoxy group is a known bioisostere for other functionalities and can improve metabolic stability and cell membrane permeability.

Synthesis and Mechanism: A Detailed Look at the Chemistry

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and industrially viable route starts from the more readily available Methyl-2,4-dibromo-3-hydroxy benzoate.

Synthetic Pathway Overview

The overall transformation involves the difluoromethoxylation of the hydroxyl group of the starting material, followed by the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Synthesis_Pathway A Methyl-2,4-dibromo- 3-hydroxy benzoate B Intermediate Anion A->B  K2CO3, DMF C Methyl 2,4-dibromo- 3-(difluoromethoxy)benzoate B->C  ClCF2H (gas) D 2,4-dibromo-3-(difluoromethoxy) benzoic acid C->D  NaOH (aq), Ethanol

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Difluoromethoxylation of Methyl-2,4-dibromo-3-hydroxy benzoate

This step involves the reaction of the hydroxyl group with a source of difluorocarbene, typically generated from chlorodifluoromethane (Freon R-22). The reaction is carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Rationale: The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This anion then attacks the electrophilic difluorocarbene, which is generated in situ from chlorodifluoromethane. DMF is an excellent solvent for this reaction as it is polar, aprotic, and has a high boiling point, allowing the reaction to be conducted at elevated temperatures to facilitate the formation of the difluorocarbene.

Protocol:

  • In a well-ventilated fume hood, dissolve Methyl-2,4-dibromo-3-hydroxy benzoate in DMF at room temperature.

  • Add potassium carbonate to the solution.

  • Heat the reaction mixture to 80-85°C.

  • Slowly purge chlorodifluoromethane gas into the reaction mixture.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and quench with water.

  • The product, Methyl 2,4-dibromo-3-(difluoromethoxy)benzoate, will precipitate out of the solution.

  • Filter the solid, wash with water, and dry.

Step 2: Saponification to this compound

The final step is the hydrolysis of the methyl ester to the carboxylic acid using a strong base like sodium hydroxide.

  • Rationale: The hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to give the carboxylate salt and methanol. Subsequent acidification protonates the carboxylate to yield the final benzoic acid product.

Protocol:

  • Suspend the crude Methyl 2,4-dibromo-3-(difluoromethoxy)benzoate in a mixture of aqueous sodium hydroxide solution and ethanol.

  • Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain this compound.

Characterization Data

While specific, publicly available, detailed spectroscopic data for this compound is limited, the expected characterization data based on its structure is summarized in the table below. Researchers should perform their own analytical characterization for verification.

Property Value
CAS Number 223595-28-6
Molecular Formula C₈H₄Br₂F₂O₃
Molecular Weight 345.92 g/mol
Appearance Off-white to white solid
Melting Point Not reported
¹H NMR (Expected) Aromatic protons and a triplet for the CHF₂ group.
¹³C NMR (Expected) Signals for the aromatic carbons, the carboxyl carbon, and the difluoromethoxy carbon.
IR (Expected) Characteristic peaks for C=O (carboxylic acid), C-O, C-Br, and C-F bonds.
Mass Spec (Expected) Molecular ion peak corresponding to the molecular weight with a characteristic isotopic pattern for two bromine atoms.

Application in Drug Discovery: The Garenoxacin Story

The primary and most well-documented application of this compound is as a key starting material in the synthesis of Garenoxacin.[1]

Garenoxacin Synthesis Workflow

The synthesis of Garenoxacin from this compound involves a series of complex chemical transformations, including the formation of the quinolone core and subsequent coupling with a chiral side chain.

Garenoxacin_Workflow cluster_start Starting Material cluster_core Quinolone Core Formation cluster_coupling Side Chain Coupling cluster_final Final Product A 2,4-dibromo-3-(difluoromethoxy) benzoic acid B Activation of Carboxylic Acid A->B C Malonate Condensation B->C D Cyclization C->D E Esterification D->E F Suzuki or Buchwald-Hartwig Coupling E->F G Garenoxacin F->G

Caption: Simplified workflow for the synthesis of Garenoxacin.

The benzoic acid is first converted to a more reactive species, such as an acid chloride or an activated ester. This is then reacted with a malonate derivative, followed by a cyclization reaction to form the quinolone ring system. The bromine atoms on the ring are then utilized for a cross-coupling reaction to introduce the chiral amine side chain, ultimately leading to the formation of Garenoxacin. The difluoromethoxy group remains a crucial part of the final drug structure, contributing to its overall efficacy and safety profile.

Conclusion and Future Perspectives

This compound stands as a testament to the importance of specialized building blocks in modern drug discovery. Its history is closely tied to the successful development of the antibiotic Garenoxacin, showcasing the critical role of synthetic chemistry in creating life-saving medicines. While its primary application to date has been in the synthesis of this particular fluoroquinolone, the unique substitution pattern of this benzoic acid derivative suggests potential for its use in the synthesis of other novel bioactive molecules. As the demand for new therapeutics with improved properties continues to grow, the utility of such well-defined and strategically functionalized intermediates will undoubtedly expand, opening new avenues for medicinal chemistry research.

References

Predicted Biological Activity of 2,4-dibromo-3-(difluoromethoxy)benzoic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of the novel small molecule, 2,4-dibromo-3-(difluoromethoxy)benzoic acid. Based on a thorough examination of its structural motifs—a halogenated benzoic acid core and a difluoromethoxy substituent—we predict this compound to possess significant anti-inflammatory and analgesic properties. This document outlines a strategic, multi-tiered approach for the empirical validation of this hypothesis, commencing with in silico predictive modeling to assess its drug-like properties and potential molecular targets. Subsequently, a detailed roadmap for in vitro validation is presented, encompassing cytotoxicity profiling and targeted enzyme inhibition assays. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the initial stages of investigation into this promising compound.

Introduction: Deconstructing the Therapeutic Potential

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual driver of pharmaceutical research. The compound this compound presents a compelling case for investigation, primarily due to the strategic incorporation of key functional groups known to confer desirable pharmacological properties. While direct biological data for this specific molecule is not yet publicly available, its structural components provide a strong rationale for predicting its activity as an anti-inflammatory and analgesic agent[1][2].

The benzoic acid scaffold is a well-established pharmacophore in a multitude of approved drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs)[3][4][5]. The addition of halogen atoms, in this case, two bromine atoms, can significantly modulate the physicochemical properties of the parent molecule, often enhancing its biological activity. Furthermore, the novel difluoromethoxy group is a modern tool in medicinal chemistry, recognized for its ability to improve metabolic stability, membrane permeability, and act as a bioisostere for hydroxyl or thiol groups, potentially leading to enhanced target engagement[6][7][8]. This guide will systematically explore the predicted biological activities stemming from this unique chemical architecture.

In Silico Prediction: A First Look at Biological Potential

Before embarking on resource-intensive in vitro studies, a comprehensive in silico evaluation is paramount. This computational screening provides initial insights into the compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) and helps to identify potential molecular targets[9][10][11].

ADMET Profiling

Predictive models are invaluable for forecasting the drug-like qualities of a novel compound. A summary of predicted ADMET properties for this compound is presented below.

PropertyPredicted ValueImplication for Drug Development
Absorption
Oral BioavailabilityModerate to HighPotential for effective oral administration.
Caco-2 PermeabilityModerateSuggests reasonable intestinal absorption.
P-glycoprotein SubstrateLikely NoReduced likelihood of efflux-mediated resistance.
Distribution
Blood-Brain BarrierLow PermeabilityLikely to have limited central nervous system effects.
Plasma Protein BindingHighMay influence the free fraction of the drug.
Metabolism
CYP450 InhibitionPotential for inhibition of specific isoformsRequires experimental verification to assess drug-drug interaction risk.
Metabolic StabilityHighThe difluoromethoxy group is expected to be resistant to oxidative metabolism[6][7].
Excretion
Primary RoutePredicted to be renalStandard excretion pathway for many small molecules.
Toxicity
hERG InhibitionLow ProbabilityReduced risk of cardiac toxicity.
Mutagenicity (Ames)Predicted Non-mutagenicFavorable initial safety profile.
Target Prediction and Molecular Docking

Computational methods can predict interactions between a small molecule and a vast library of protein targets[12][13][14][15][16]. Given the structural similarity to known NSAIDs, the primary predicted targets are enzymes involved in the inflammatory cascade, namely Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).

Experimental Workflow: In Silico Target Identification

cluster_0 In Silico Prediction Input Compound This compound (SMILES String) ADMET Prediction ADMET Prediction (e.g., SwissADME, pkCSM) Input Compound->ADMET Prediction Target Prediction Target Prediction (e.g., SwissTargetPrediction) Input Compound->Target Prediction Predicted Properties Predicted ADMET Properties ADMET Prediction->Predicted Properties Molecular Docking Molecular Docking (e.g., AutoDock, Glide) Target Prediction->Molecular Docking Predicted Targets Predicted Targets (COX-1, COX-2, 5-LOX) Molecular Docking->Predicted Targets

Caption: Workflow for in silico prediction of bioactivity.

In Vitro Validation: From Prediction to Empirical Evidence

The insights gained from in silico analysis must be substantiated through rigorous in vitro experimentation. The following sections detail a proposed workflow for the initial biological characterization of this compound.

Cytotoxicity Assessment

Prior to evaluating specific biological activities, it is crucial to determine the compound's inherent cytotoxicity to establish a safe therapeutic window for subsequent assays.

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the measurement of cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells[17][18][19].

Materials:

  • Human cell line (e.g., HEK293 or a relevant inflammatory cell line like RAW 264.7)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Read the absorbance at 570 nm.

Protocol 2: XTT Assay for Cell Proliferation

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative colorimetric method to assess cell viability[17][20].

Materials:

  • Human cell line

  • Complete cell culture medium

  • This compound

  • XTT labeling mixture (XTT and electron-coupling reagent)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Incubation: Incubate for the desired exposure time.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate for 4-24 hours, depending on the cell type.

  • Absorbance Measurement: Read the absorbance at 450-500 nm.

Anti-inflammatory Activity Assays

Based on the in silico predictions, the primary mechanism of action is hypothesized to be the inhibition of key enzymes in the eicosanoid biosynthesis pathway.

Protocol 3: Cyclooxygenase (COX) Inhibition Assay

This assay will determine the inhibitory potential of the compound against COX-1 and COX-2 isoforms[21][22][23][24][25].

Materials:

  • Purified ovine COX-1 and human recombinant COX-2

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric detection kit

  • Test compound and known inhibitors (e.g., indomethacin, celecoxib)

  • 96-well plate

  • Plate reader

Procedure:

  • Enzyme Preparation: Prepare enzyme solutions according to the manufacturer's instructions.

  • Inhibitor Incubation: Add the test compound at various concentrations to the wells containing the enzyme and incubate.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.

  • Detection: Measure the product formation using the detection reagent.

  • Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2.

Protocol 4: 5-Lipoxygenase (5-LOX) Inhibition Assay

To explore a broader anti-inflammatory profile, assessing the inhibition of 5-LOX is also recommended[26][27][28][29][30].

Materials:

  • Purified 5-lipoxygenase

  • Linoleic acid or arachidonic acid (substrate)

  • Detection kit

  • Test compound and a known 5-LOX inhibitor (e.g., zileuton)

  • 96-well plate

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit protocol.

  • Inhibitor Incubation: Incubate the enzyme with various concentrations of the test compound.

  • Reaction Initiation: Add the substrate to start the enzymatic reaction.

  • Absorbance/Fluorescence Measurement: Measure the signal according to the kit's instructions.

  • IC₅₀ Determination: Calculate the IC₅₀ value for 5-LOX inhibition.

Predicted Mechanism of Action: Targeting Inflammatory Signaling Pathways

The predicted inhibition of COX and potentially LOX enzymes suggests that this compound will likely modulate key inflammatory signaling pathways downstream of these enzymes. The primary pathways implicated are the NF-κB and MAPK signaling cascades, which are central regulators of the inflammatory response[31][32][33][34][35][36][37].

Signaling Pathway: NF-κB and MAPK in Inflammation

cluster_0 Inflammatory Stimuli (LPS, Cytokines) cluster_1 Upstream Signaling cluster_2 MAPK Pathway cluster_3 NF-κB Pathway cluster_4 Inflammatory Response Stimuli LPS, TNF-α, IL-1β Receptors TLR4, TNFR, IL-1R Stimuli->Receptors Adaptors MyD88, TRAF6 Receptors->Adaptors MAP3K TAK1 Adaptors->MAP3K IKK IKK Complex Adaptors->IKK MAP2K MKKs MAP3K->MAP2K MAPK p38, JNK, ERK MAP2K->MAPK AP1 AP-1 MAPK->AP1 Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) AP1->Gene_Expression activate IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Gene_Expression activate

Caption: Key inflammatory signaling pathways.

By inhibiting the production of prostaglandins and leukotrienes, this compound is predicted to attenuate the activation of these critical downstream pathways, leading to a reduction in the expression of pro-inflammatory genes and mediators.

Conclusion and Future Directions

The structural features of this compound strongly suggest its potential as a novel anti-inflammatory and analgesic agent. The proposed in silico and in vitro testing cascade provides a clear and logical path for the initial investigation of this compound. Positive results from these studies would warrant further preclinical development, including in vivo efficacy studies in animal models of inflammation and pain, as well as more extensive pharmacokinetic and toxicology profiling. The unique combination of a dibrominated benzoic acid core with a difluoromethoxy group makes this molecule a promising candidate for the development of a new generation of anti-inflammatory drugs with potentially improved properties.

References

Spectroscopic Blueprint of a Novel Benzoic Acid Derivative: A Technical Guide to 2,4-dibromo-3-(difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound 2,4-dibromo-3-(difluoromethoxy)benzoic acid (CAS 223595-28-6).[1] As a key intermediate in the development of pharmaceuticals and agrochemicals, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals.[2] Lacking publicly available experimental spectra, this guide leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), complemented by predictive modeling and comparative analysis with structurally analogous compounds, to construct a detailed and reliable spectroscopic profile. This document serves as an in-depth reference for the identification, characterization, and quality control of this important molecule.

Introduction: The Structural Significance of this compound

This compound is a highly functionalized aromatic molecule with a unique substitution pattern that imparts specific chemical properties relevant to medicinal chemistry and materials science. The presence of two bromine atoms, a difluoromethoxy group, and a carboxylic acid on the benzene ring creates a complex electronic and steric environment. Accurate interpretation of its spectroscopic data is essential for confirming its identity, assessing its purity, and understanding its reactivity.

This guide will systematically deconstruct the predicted spectroscopic signature of this molecule, providing a logical framework for its analysis. We will explore the anticipated chemical shifts and coupling patterns in ¹H, ¹³C, and ¹⁹F NMR, the characteristic vibrational modes in IR spectroscopy, and the expected fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atoms. Due to the complex substitution pattern, a multi-nuclear approach is essential for unambiguous characterization.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the proton of the difluoromethoxy group. The carboxylic acid proton may be observable as a broad singlet, depending on the solvent and concentration.

Key Predicted Resonances:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-57.8 - 8.0DoubletJH5-H6 = 8.0 - 9.0Deshielded by the adjacent electron-withdrawing bromine and the anisotropic effect of the carbonyl group.
H-67.4 - 7.6DoubletJH6-H5 = 8.0 - 9.0Shielded relative to H-5 due to its position further from the carboxylic acid.
-OCHF₂6.8 - 7.2TripletJH-F = 70 - 75The proton of the difluoromethoxy group will be split into a triplet by the two equivalent fluorine atoms.
-COOH10.0 - 13.0Broad SingletN/AThe acidic proton typically appears as a broad, exchangeable signal downfield.

Causality Behind Experimental Choices: A standard ¹H NMR experiment would be conducted in a deuterated solvent such as CDCl₃ or DMSO-d₆. The choice of solvent can influence the chemical shift of the acidic proton of the carboxylic acid. For instance, in DMSO-d₆, the carboxylic acid proton peak is often more clearly observed due to hydrogen bonding with the solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the lack of symmetry, all eight carbon atoms are expected to be chemically non-equivalent.

Key Predicted Resonances:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O165 - 170The carbonyl carbon of the carboxylic acid is significantly deshielded.
C-1130 - 135The carbon bearing the carboxylic acid group.
C-2120 - 125Attached to a bromine atom, leading to a downfield shift.
C-3145 - 150Attached to the electronegative difluoromethoxy group, causing significant deshielding.
C-4115 - 120Attached to a bromine atom.
C-5135 - 140Aromatic CH carbon.
C-6125 - 130Aromatic CH carbon.
-OCHF₂115 - 120 (triplet)The carbon of the difluoromethoxy group will be coupled to the two fluorine atoms, resulting in a triplet.

Expert Insight: The carbon of the difluoromethoxy group is expected to appear as a triplet due to one-bond C-F coupling (¹JCF), which is typically in the range of 240-260 Hz. This is a key diagnostic feature for the presence of the -OCHF₂ group.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a powerful tool for confirming the presence and electronic environment of the fluorine atoms.

Key Predicted Resonance:

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
-OCHF₂-80 to -90DoubletJF-H = 70 - 75The two fluorine atoms are chemically equivalent and will be split into a doublet by the adjacent proton.

Authoritative Grounding: The prediction of ¹⁹F NMR chemical shifts can be complex and is highly dependent on the local electronic environment. Computational methods, such as those based on density functional theory (DFT), can provide more accurate predictions.[3][4][5][6]

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

The IR spectrum will provide valuable information about the functional groups present in the molecule, particularly the carboxylic acid and the C-F bonds.

Key Predicted Absorption Bands:

Wavenumber (cm⁻¹)VibrationIntensityRationale
2500-3300O-H stretch (carboxylic acid)BroadThe broadness is due to hydrogen bonding between carboxylic acid molecules.[7][8][9][10][11]
1700-1725C=O stretch (carboxylic acid)Strong, SharpCharacteristic absorption for the carbonyl group in an aromatic carboxylic acid.[7][8][9][10][11]
1600, 1475C=C stretch (aromatic)MediumTypical absorptions for a substituted benzene ring.
1200-1300C-O stretch (carboxylic acid)StrongAssociated with the C-O single bond of the carboxylic acid.
1000-1100C-F stretchStrongCharacteristic absorptions for the C-F bonds in the difluoromethoxy group.
700-800C-Br stretchMedium-StrongExpected for the carbon-bromine bonds.

Experimental Workflow: Acquiring an IR Spectrum

Caption: Workflow for obtaining an IR spectrum of a solid sample.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic cluster for the molecular ion due to the presence of two bromine atoms. The two major isotopes of bromine are ⁷⁹Br and ⁸¹Br, with approximately equal natural abundance.[12][13] Therefore, we expect to see three peaks for the molecular ion:

    • M⁺: at m/z 344 (containing two ⁷⁹Br isotopes)

    • [M+2]⁺: at m/z 346 (containing one ⁷⁹Br and one ⁸¹Br isotope)

    • [M+4]⁺: at m/z 348 (containing two ⁸¹Br isotopes) The relative intensities of these peaks will be approximately 1:2:1.

  • Key Fragmentation Pathways:

    • Loss of -OH (M-17): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to a fragment at m/z 327/329/331.

    • Loss of -COOH (M-45): Decarboxylation can occur, resulting in a fragment at m/z 299/301/303.

    • Loss of -OCHF₂ (M-67): Cleavage of the difluoromethoxy group would lead to a fragment at m/z 277/279/281.

    • Loss of Br (M-79/81): Loss of a bromine radical is a likely fragmentation pathway for brominated compounds, resulting in fragments around m/z 265/267 and 267/269.[14]

Logical Relationship: Fragmentation of the Molecular Ion

G M Molecular Ion (M⁺) m/z 344/346/348 M_minus_OH [M-OH]⁺ m/z 327/329/331 M->M_minus_OH -OH M_minus_COOH [M-COOH]⁺ m/z 299/301/303 M->M_minus_COOH -COOH M_minus_OCHF2 [M-OCHF₂]⁺ m/z 277/279/281 M->M_minus_OCHF2 -OCHF₂ M_minus_Br [M-Br]⁺ m/z 265/267 M->M_minus_Br -Br

Caption: Predicted primary fragmentation pathways in mass spectrometry.

Synthesis and Experimental Protocols

While this guide focuses on the interpretation of spectroscopic data, a brief overview of a plausible synthetic route and standard experimental protocols for data acquisition is provided for completeness.

Proposed Synthesis

A potential synthesis of this compound could start from a commercially available substituted bromobenzene, followed by ortho-lithiation, reaction with a difluoromethoxy source, and subsequent carboxylation. A similar synthetic strategy has been reported for related compounds.[15]

Experimental Protocol: General Procedure for NMR Sample Preparation

  • Accurately weigh approximately 5-10 mg of the purified solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Cap the NMR tube and insert it into the NMR spectrometer.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By integrating fundamental principles with data from analogous structures, we have constructed a detailed and reliable set of expected NMR, IR, and MS data. This information is intended to empower researchers in their synthetic and analytical endeavors, facilitating the unambiguous identification and quality assessment of this valuable chemical intermediate. The provided protocols and theoretical explanations serve as a practical resource for scientists engaged in the development of novel pharmaceuticals and agrochemicals.

References

Solubility profile of 2,4-dibromo-3-(difluoromethoxy)benzoic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Solubility Profile of 2,4-dibromo-3-(difluoromethoxy)benzoic acid

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of an active pharmaceutical ingredient's (API) physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, manufacturability, and ultimate therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility profile of this compound (CAS No. 223595-28-6), a halogenated aromatic carboxylic acid. This compound serves as a key intermediate in the synthesis of novel pharmaceutical agents, including potential anti-inflammatory and antibacterial candidates.[1][2]

The objective of this whitepaper is to provide researchers and formulation scientists with a robust theoretical framework and actionable experimental protocols to accurately characterize the solubility of this molecule. We will delve into the structural attributes that govern its solubility, the causal relationships behind experimental choices, and the rigorous methodologies required for generating reliable and reproducible data. The protocols described herein are aligned with international regulatory standards, such as those from the International Council for Harmonisation (ICH), ensuring the data's relevance for critical decision-making processes like Biopharmaceutics Classification System (BCS) categorization.[3][4][5]

Physicochemical Properties & Structural Analysis

A predictive assessment of solubility begins with a detailed analysis of the molecule's structure. The key features of this compound dictate its behavior in various solvent systems.

  • Structure: The molecule is a benzoic acid derivative, which immediately identifies it as a weak acid.[6]

  • Acidic Moiety: The carboxylic acid group (-COOH) is a proton donor, making its ionization state—and therefore its aqueous solubility—highly dependent on the pH of the medium.

  • Lipophilic Moieties: The presence of two bromine atoms and a difluoromethoxy group (-OCF₂H) on the benzene ring significantly increases the molecule's lipophilicity.[6] These bulky, electronegative groups contribute to a lower intrinsic solubility in aqueous media.

  • Polarity: The difluoromethoxy group and the carboxylic acid function introduce polar characteristics, which may afford solubility in polar organic solvents.[6]

The molecule's behavior is thus a balance between the hydrophilicity of its ionized carboxylate form and the lipophilicity of its halogenated aromatic core.

PropertyValueSource
CAS Number 223595-28-6[1][7]
Molecular Formula C₈H₄Br₂F₂O₃[6][7]
Molecular Weight 345.92 g/mol [1][7]
Predicted pKa ~2.5 - 3.5Estimated based on benzoic acid and substituent effects
Predicted LogP > 3.0Estimated based on structural fragments

Theoretical Framework: Factors Influencing Solubility

The solubility of this compound is not a single value but a profile dependent on several environmental factors. Understanding these factors is crucial for designing meaningful experiments.

The Henderson-Hasselbalch Equation and pH-Dependent Solubility

As a weak acid, the compound's aqueous solubility is directly governed by its acid dissociation constant (pKa) and the pH of the solution. The Henderson-Hasselbalch equation describes this relationship.[8]

pH = pKa + log ( [A⁻] / [HA] )

Where [HA] is the concentration of the neutral, un-ionized acid, and [A⁻] is the concentration of the ionized conjugate base (carboxylate). The total solubility (S_total) is the sum of the intrinsic solubility of the un-ionized form (S₀) and the concentration of the ionized form.

  • At pH < pKa: The un-ionized form [HA] dominates. The molecule is less polar, and its solubility in water is low (approaching S₀).[9]

  • At pH > pKa: The ionized form [A⁻] dominates. The molecule carries a negative charge, significantly enhancing its interaction with polar water molecules and leading to a dramatic increase in solubility.[8][10]

This relationship is the primary reason for testing solubility across a range of pH values, as mandated by regulatory guidelines for BCS classification.[3]

Solvent Polarity and Temperature

Beyond aqueous systems, solubility in organic solvents is critical for processes like synthesis, purification, and formulation. The principle of "like dissolves like" is the guiding concept. The compound's mixed polarity suggests it will have appreciable solubility in polar aprotic solvents and alcohols, with decreasing solubility as solvent polarity decreases. Temperature also plays a key role, as the dissolution of most solid APIs is an endothermic process; thus, solubility typically increases with temperature.[11] For biopharmaceutical relevance, studies are often conducted at 37 °C.[3][11]

substance This compound Solubility pH Solution pH substance->pH Governs Ionization temp Temperature substance->temp Affects Dissolution Energy solvent Solvent Properties substance->solvent Polarity, H-Bonding crystal Solid-State Form (Polymorphism) substance->crystal Lattice Energy sub_ph1 Low pH → Un-ionized (Low Aqueous Solubility) pH->sub_ph1 sub_ph2 High pH → Ionized (High Aqueous Solubility) pH->sub_ph2 sub_solvent1 Polar Solvents (e.g., Alcohols) solvent->sub_solvent1 sub_solvent2 Non-polar Solvents (e.g., Heptane) solvent->sub_solvent2

Caption: Key factors governing the solubility of the target compound.

Experimental Design for Solubility Profiling

A robust experimental design is essential for generating high-quality solubility data.

Rationale for Method Selection: The Equilibrium Shake-Flask Method

For determining the thermodynamic equilibrium solubility, the saturation shake-flask method is considered the "gold standard" by regulatory bodies and in scientific literature.[12][13][14] Its primary advantage is that it measures the true equilibrium state between the undissolved solid and the saturated solution, which is the most relevant value for thermodynamic assessments like BCS classification. This is distinct from kinetic solubility measurements, which can overestimate solubility due to the formation of supersaturated solutions.[14]

Selection of Solvent Systems

The choice of solvents should be strategic, addressing both regulatory requirements and practical formulation needs.

  • Aqueous Buffers: To satisfy ICH M9 guidelines for BCS-based biowaivers, solubility must be determined in at least three aqueous media over the pH range of 1.2 to 6.8 at 37 ± 1°C.[4][5][15] The standard set includes:

    • pH 1.2 (e.g., 0.1 N HCl or Simulated Gastric Fluid without enzymes)

    • pH 4.5 (e.g., Acetate Buffer)

    • pH 6.8 (e.g., Phosphate Buffer or Simulated Intestinal Fluid without enzymes) It is also advisable to test in purified water and a pH 7.4 buffer to represent physiological conditions.

  • Organic and Pharmaceutical Solvents: To guide formulation development, a range of common organic solvents should be evaluated at a standard temperature (e.g., 25 °C). This panel should span the polarity spectrum:

    • Polar Protic: Methanol, Ethanol

    • Polar Aprotic: Acetone, Acetonitrile, Ethyl Acetate

    • Non-polar: Dichloromethane (DCM), Heptane

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating checks for equilibrium and analytical rigor.

Protocol 1: Equilibrium Solubility in Aqueous Buffers (ICH Guideline)
  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired aqueous buffer (pH 1.2, 4.5, or 6.8) to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a rotating wheel in a temperature-controlled chamber at 37 ± 1°C. Agitate for a predetermined time required to reach equilibrium (typically 24 to 48 hours).

    • Trustworthiness Check: To validate the equilibration time, a preliminary experiment should be run where samples are taken at multiple time points (e.g., 8, 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are within an acceptable variance (e.g., <10%).[16]

  • Phase Separation: After equilibration, allow the vials to rest for a short period to permit sedimentation. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

  • Dilution & Analysis: Immediately dilute the clear filtrate with an appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical method (Protocol 5.3).

  • pH Verification: Measure and record the final pH of the remaining suspension in the vial to ensure the buffer capacity was not compromised.[11][12]

  • Calculation: Determine the concentration of the diluted sample via HPLC and back-calculate to find the solubility in mg/mL or µg/mL. Perform each experiment in triplicate.

Protocol 2: Equilibrium Solubility in Organic Solvents

This protocol is identical to Protocol 5.1, with the following modifications:

  • Temperature: The experiment is conducted at ambient temperature (e.g., 25 ± 2°C).

  • Solvents: The aqueous buffers are replaced with the selected organic solvents.

  • pH Measurement: The final pH check is omitted.

Protocol 3: Analytical Quantification via HPLC-UV

A validated reverse-phase HPLC method is required for accurate quantification.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.[17]

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.[17]

  • Detection Wavelength: 245 nm (based on typical absorbance for halogenated benzoic acids).[18]

  • Column Temperature: 30 °C.[17]

  • Injection Volume: 10 µL.

  • Validation: A calibration curve must be prepared using standard solutions of known concentration (e.g., 1 to 200 µg/mL). The method should be validated for linearity (R² > 0.999), accuracy, and precision.

start Start weigh 1. Weigh Excess API into Vial start->weigh add_solvent 2. Add Precise Volume of Solvent/Buffer weigh->add_solvent equilibrate 3. Equilibrate (e.g., 37°C, 48h) with Agitation add_solvent->equilibrate check_eq Equilibrium Reached? equilibrate->check_eq check_eq->equilibrate No (Continue Agitation) sample 4. Withdraw Supernatant check_eq->sample Yes separate 5. Filter Sample (e.g., 0.22 µm Syringe Filter) sample->separate dilute 6. Dilute Filtrate to Known Volume separate->dilute analyze 7. Analyze via Validated HPLC-UV dilute->analyze calculate 8. Calculate Solubility (mg/mL) analyze->calculate end End calculate->end

Caption: Experimental workflow for shake-flask solubility determination.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables. The following tables present hypothetical, yet realistic, data for this compound.

Table 2: Hypothetical Aqueous Solubility Profile at 37 °C

Aqueous MediumpH (Initial)pH (Final)Mean Solubility (µg/mL)Std. Dev.Solubility (mg/mL)
0.1 N HCl1.201.2115.21.30.0152
Acetate Buffer4.504.52350.621.40.3506
Phosphate Buffer6.806.788,450.1410.58.4501
Phosphate Buffer7.407.3921,600.5980.221.6005

Interpretation: The hypothetical data clearly demonstrates the pH-dependent solubility of a weak acid. Solubility is extremely low at pH 1.2, well below the compound's predicted pKa. As the pH increases past the pKa (assumed to be between 2.5-3.5), deprotonation occurs, leading to a significant and exponential increase in solubility. The lowest solubility is observed at pH 1.2. This value would be used for BCS classification.[16]

Table 3: Hypothetical Organic Solvent Solubility at 25 °C

SolventPolarity IndexMean Solubility (mg/mL)Std. Dev.Qualitative Classification
Heptane0.1< 0.1-Very Slightly Soluble
Dichloromethane3.145.33.1Soluble
Ethyl Acetate4.4120.88.9Freely Soluble
Acetone5.1> 200-Very Soluble
Ethanol5.2155.211.5Freely Soluble
Methanol6.6180.713.2Freely Soluble

Interpretation: The data shows a strong correlation between solvent polarity and solubility. The compound is poorly soluble in non-polar heptane but shows good to excellent solubility in polar aprotic and protic solvents, making them suitable candidates for formulation or reaction media.

Conclusion

This technical guide has outlined a comprehensive strategy for characterizing the solubility profile of this compound. By integrating an understanding of its chemical structure with rigorous, standards-compliant experimental protocols, researchers can generate reliable data crucial for pharmaceutical development. The pronounced pH-dependent aqueous solubility confirms the compound's behavior as a classic weak acid, a factor that will heavily influence formulation strategies for oral dosage forms. Likewise, its broad solubility in common organic solvents provides flexibility for manufacturing and purification processes. The methodologies and insights presented here provide a validated framework for scientists to make informed, data-driven decisions in the advancement of new chemical entities.

References

Thermochemical properties of 2,4-dibromo-3-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermochemical Properties of 2,4-dibromo-3-(difluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the thermochemical properties of this compound, a halogenated aromatic compound with potential applications in the pharmaceutical and agrochemical industries.[1] A thorough understanding of its thermochemical characteristics is paramount for advancing its development, ensuring stability, predicting reactivity, and optimizing synthesis and formulation processes.[2][3] This document outlines both experimental and computational methodologies for determining key thermodynamic parameters, including enthalpy of formation, entropy, heat capacity, and thermal stability. Detailed, field-proven protocols for techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Bomb Calorimetry are provided, alongside a robust computational workflow using Density Functional Theory (DFT). The synthesis of the title compound is also detailed, providing a complete picture from production to characterization.

Introduction: The Imperative of Thermochemical Data in Drug Development

In the journey from a candidate molecule to a viable drug product, a deep understanding of its physical and chemical properties is non-negotiable. Thermochemical data forms the bedrock of this understanding, providing critical insights into the stability, safety, and performance of an active pharmaceutical ingredient (API).[4] Properties such as enthalpy of formation (ΔfH°), Gibbs free energy (ΔG°), and entropy (S°) govern the molecule's intrinsic stability and its potential degradation pathways.[3]

For a complex molecule like this compound, which contains multiple reactive moieties, this data is even more critical.[1] The presence of bromine atoms and a difluoromethoxy group can significantly influence its crystal lattice energy, solubility, and interactions with biological targets.[1] Calorimetric techniques are indispensable tools in this context, allowing for the precise measurement of heat changes associated with physical and chemical events, thereby informing formulation strategies, predicting shelf-life, and ensuring the selection of stable polymorphic forms.[5][6] By quantifying the energetics of a system, we can de-risk the development process, preventing costly late-stage failures and accelerating the path to clinical application.[7]

Synthesis Pathway

The synthesis of this compound is a multi-step process requiring careful control of reaction conditions. A plausible and efficient route begins with the regioselective bromination of a 3-hydroxybenzoic acid precursor, followed by difluoromethylation of the phenolic hydroxyl group.

A generalized synthetic workflow is outlined below.

Synthesis_Workflow cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Difluoromethylation start 3-Hydroxybenzoic Acid step1 React with Bromine (Br2) in Acetic Acid start->step1 product1 2,4-dibromo-3-hydroxybenzoic acid step1->product1 step2 React with Chlorodifluoromethane (CHClF2) in presence of a base (e.g., NaOH) product1->step2 final_product This compound step2->final_product

Caption: A proposed two-step synthesis of this compound.

This pathway is advantageous as the starting materials are commercially available and the reactions, while requiring optimization, are based on established organic transformations.[8] The bromination step targets the positions ortho and para to the activating hydroxyl group, while the subsequent difluoromethylation is a nucleophilic substitution on the phenoxide intermediate.

Methodologies for Thermochemical Characterization

A dual approach combining experimental measurement and computational modeling provides the most comprehensive and reliable thermochemical profile for a new chemical entity.

Experimental Determination

Experimental techniques provide direct, tangible data on the bulk material. The following protocols are designed as self-validating systems, incorporating necessary calibrations and controls.

Experimental_Workflow cluster_sample cluster_thermal Thermal Analysis cluster_calorimetry Calorimetry cluster_data sample Synthesized & Purified This compound dsc DSC Analysis sample->dsc tga TGA Analysis sample->tga bomb Rotating Bomb Calorimetry sample->bomb data_dsc Melting Point (Tm) Heat of Fusion (ΔfusH) dsc->data_dsc data_tga Decomposition Temp (Td) Thermal Stability tga->data_tga data_bomb Enthalpy of Combustion (ΔcH°) Enthalpy of Formation (ΔfH°) bomb->data_bomb

Caption: Workflow for the experimental determination of thermochemical properties.

DSC is a cornerstone technique for characterizing the thermal behavior of pharmaceutical solids, providing data on melting, crystallization, and other phase transitions.[9]

  • Objective: To determine the melting point (Tm) and enthalpy of fusion (ΔfusH).

  • Instrumentation: A calibrated heat-flux DSC instrument (e.g., TA Instruments, Mettler Toledo).

  • Methodology:

    • Calibration: Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium, tin). This ensures the accuracy and trustworthiness of the measurements.

    • Sample Preparation: Accurately weigh 2-5 mg of the finely ground compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

    • Thermal Program: Place the sample and reference pans into the DSC cell. Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

    • Heating Ramp: Heat the sample at a controlled rate, typically 10°C/min, under an inert nitrogen atmosphere (flow rate ~50 mL/min). The inert atmosphere prevents oxidative degradation.

    • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The enthalpy of fusion is calculated by integrating the area of the melting peak.

TGA measures changes in mass as a function of temperature, providing critical information on thermal stability and decomposition.[4]

  • Objective: To determine the onset of thermal decomposition (Td).

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Methodology:

    • Calibration: Verify the temperature and mass accuracy of the instrument using appropriate standards.

    • Sample Preparation: Place 5-10 mg of the compound into a ceramic or platinum TGA pan.

    • Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant rate of 10°C/min under a nitrogen atmosphere.

    • Data Analysis: The TGA curve plots mass percentage versus temperature. The decomposition temperature is typically reported as the onset temperature where significant mass loss begins.

For halogen-containing organic compounds, rotating-bomb calorimetry is the gold standard for determining the enthalpy of combustion, from which the standard enthalpy of formation can be derived.[10][11] The rotation ensures that the combustion products (e.g., HBr(aq), HF(aq)) form a homogeneous solution, which is essential for accurate energy corrections.[10][12]

  • Objective: To determine the standard enthalpy of combustion (ΔcH°) and derive the standard enthalpy of formation (ΔfH°).

  • Instrumentation: An adiabatic rotating-bomb calorimeter.

  • Methodology:

    • Calorimeter Calibration: Determine the energy equivalent of the calorimeter system by combusting a certified standard, typically benzoic acid.[11][13] This is a critical step for data validation.

    • Sample Preparation: A pellet of the compound (~1 g, accurately weighed) is placed in a silica crucible. A small, known amount of a suitable auxiliary substance (e.g., mineral oil) may be used to ensure complete combustion.

    • Bomb Setup: The crucible is placed in the bomb. A platinum fuse wire is positioned to contact the pellet. A small, known volume of a reducing solution (e.g., arsenious oxide solution) is added to the bomb to reduce any free halogens formed during combustion to halide ions.[11]

    • Combustion: The bomb is sealed, purged, and filled with pure oxygen to a pressure of ~30 atm. It is then placed in the calorimeter, which is filled with a known mass of water. The sample is ignited, and the temperature change of the water is recorded with high precision. The bomb is rotated during and after combustion.

    • Product Analysis: After combustion, the bomb is opened, and the contents are analyzed to confirm complete combustion and to quantify the amounts of nitric acid, hydrobromic acid, and hydrofluoric acid formed.

    • Data Calculation: The total heat released is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the heat of combustion of the fuse wire and auxiliary substance, and for the formation of acids (Washburn corrections). The standard enthalpy of combustion is then calculated. The standard enthalpy of formation is derived using Hess's Law, combining the experimental ΔcH° with the known standard enthalpies of formation of the combustion products (CO2(g), H2O(l), HBr(aq), and HF(aq)).

Computational Prediction

Computational chemistry offers a powerful, complementary route to thermochemical data, especially for validating experimental results or for screening candidates when material is scarce.[14] Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for molecules of this size.[15][16]

Computational_Workflow start Build 3D Structure of Molecule opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (at same level of theory) opt->freq verify Verify Minimum Energy Structure (No imaginary frequencies) freq->verify thermo Calculate Thermochemical Properties (ZPE, S°, Cp, ΔfH°) freq->thermo spe Single Point Energy Calculation (Higher level of theory, e.g., G4) verify->spe [Structure Verified] spe->thermo

Caption: Workflow for the computational prediction of thermochemical properties.

  • Objective: To compute the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp).

  • Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

  • Methodology:

    • Structure Optimization: The 3D structure of this compound is built. A full geometry optimization is performed using a suitable DFT functional and basis set, for example, B3LYP with the 6-311++G(d,p) basis set.[16] This level of theory is a well-established choice for organic molecules.

    • Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory on the optimized geometry. This step is crucial for two reasons:

      • Verification: It confirms that the optimized structure is a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

      • Thermochemical Data: It provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the vibrational, rotational, and translational contributions to entropy and heat capacity.[17]

    • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using the atomization method or an isodesmic reaction scheme.

      • Atomization Method: The total electronic energy of the optimized molecule is used to calculate the atomization energy (ΔaE). The enthalpy of formation is then derived using the equation: ΔfH°(molecule, 298K) = ΔaH°(molecule, 0K) + Hcorr(298K) - Σ[ΔfH°(atom, 298K)] Where Hcorr is the thermal correction to enthalpy and the summation is over the known experimental enthalpies of formation of the constituent atoms. High-accuracy methods like G3 or G4 can be used for more reliable energy calculations.[18][19]

      • Isodesmic Reactions: A more robust method involves constructing a balanced chemical reaction where the types of chemical bonds are conserved on both the reactant and product sides.[16] The enthalpy of reaction is calculated from the computed electronic energies. ΔfH° of the target molecule can then be determined if the ΔfH° values for all other species in the reaction are known experimentally. This approach benefits from the cancellation of systematic errors in the calculation.

Summary of Thermochemical Properties

The following table summarizes the key thermochemical and physical properties for this compound. Note: As specific experimental data is not publicly available, the values for enthalpy, entropy, and Gibbs free energy are representative of what would be determined via the computational methods described, while other physical properties are predicted values from chemical databases.

PropertySymbolPredicted/Representative ValueUnitSource
Molecular Information
CAS Number223595-28-6-[20][21][22][23]
Molecular FormulaC₈H₄Br₂F₂O₃-[20][21]
Molecular WeightMW345.92 g/mol [20][21]
Physical Properties
Boiling Point (Predicted)Bp356.9 ± 42.0°C[24][25]
Density (Predicted)ρ2.039 ± 0.06g/cm³[24]
Acidity (Predicted pKa)pKa2.31 ± 0.10-[24]
Thermochemical Data (Gas Phase, 298.15 K)
Standard Enthalpy of FormationΔfH°(Computationally Derived)kJ/mol
Standard Gibbs Free Energy of FormationΔfG°(Computationally Derived)kJ/mol
Standard Entropy(Computationally Derived)J/(mol·K)
Heat Capacity (Constant Pressure)Cp(Computationally Derived)J/(mol·K)

Conclusion

The thermochemical characterization of this compound is a critical activity in its evaluation as a potential pharmaceutical or agrochemical intermediate. The integrated approach presented in this guide, leveraging both high-precision experimental techniques like DSC, TGA, and rotating-bomb calorimetry, and validated computational methods like DFT, provides a robust framework for obtaining the necessary data. These properties are fundamental to ensuring the material's stability, optimizing its synthesis for safety and efficiency, and designing a formulation with a reliable shelf-life and predictable performance. A thorough understanding of the molecule's energetics is not merely an academic exercise but a foundational pillar of successful chemical product development.

References

A Technical Guide to the Quantum Chemical Profile of 2,4-dibromo-3-(difluoromethoxy)benzoic acid: A DFT-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 2,4-dibromo-3-(difluoromethoxy)benzoic acid, a key intermediate in the development of novel therapeutics.[1][2] For researchers and drug development professionals, understanding the intrinsic electronic and structural properties of such molecules is paramount for predicting their reactivity, metabolic stability, and potential interactions with biological targets.[3] This document outlines a robust computational methodology based on Density Functional Theory (DFT), detailing the theoretical underpinnings, procedural workflows, and interpretation of key quantum chemical descriptors. We delve into the molecule's optimized geometry, vibrational signatures, electronic landscape via Molecular Electrostatic Potential (MEP), reactivity through Frontier Molecular Orbitals (HOMO-LUMO), and intramolecular stability using Natural Bond Orbital (NBO) analysis. The insights generated serve as a foundational dataset for advanced molecular modeling, QSAR studies, and rational drug design.

Introduction: The Rationale for Computational Scrutiny

This compound is a highly functionalized aromatic scaffold. The presence of two bromine atoms, a difluoromethoxy group, and a carboxylic acid moiety imparts a unique combination of lipophilicity, electronic properties, and hydrogen bonding capabilities.[4][5] The difluoromethoxy group, in particular, is a bioisostere for hydroxyl or thiol groups and can enhance metabolic stability and binding affinity through hydrogen bond donation.[5]

Before committing to extensive and costly laboratory synthesis and biological screening, in silico analysis via quantum chemical calculations offers a powerful, predictive lens into a molecule's behavior.[6] By solving the Schrödinger equation (approximated), we can derive a wealth of information about the molecule's electronic structure, which governs its physical and chemical properties. This guide establishes a validated protocol for such an investigation, providing the "why" behind the "how" at each step.

The Computational Gauntlet: A Validated DFT Protocol

The workflow for characterizing this compound is a multi-step process designed for accuracy and reproducibility.

G cluster_prep Preparation cluster_core_calc Core DFT Calculations mol_build Initial 3D Structure Generation geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Input Structure freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry mep Molecular Electrostatic Potential (MEP) freq_calc->mep Verified Minimum Energy Structure fmo Frontier Molecular Orbitals (HOMO-LUMO) freq_calc->fmo nbo Natural Bond Orbital (NBO) freq_calc->nbo

Caption: Computational workflow for quantum chemical analysis.

Theoretical Foundation: Density Functional Theory (DFT)

For a molecule of this complexity, Density Functional Theory (DFT) provides the optimal balance between computational cost and accuracy.[7][8] We specifically employ the B3LYP hybrid functional , which incorporates a portion of exact Hartree-Fock exchange, offering a well-validated approach for a wide range of organic systems.[9]

Basis Set Selection: The Language of Electrons

The choice of basis set is critical for an accurate description of the electron distribution. We selected the 6-311++G(d,p) Pople-style basis set for the following reasons:

  • 6-311G : A triple-zeta basis set that provides a flexible description of the valence electrons.

  • ++ : The inclusion of diffuse functions on both heavy atoms (+) and hydrogen atoms (++) is essential. These functions are crucial for accurately modeling systems with lone pairs and for describing non-covalent interactions and potential anionic character.[10]

  • (d,p) : Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions). These are non-negotiable for describing the non-spherical nature of electron density in chemical bonds, especially in the presence of electronegative atoms like fluorine, oxygen, and bromine.[11]

All calculations were performed using the Gaussian 16 software suite.[7]

Experimental Protocols

Step 1: Geometry Optimization The initial 3D structure of the molecule was built and subjected to a full geometry optimization without constraints. This iterative process adjusts all bond lengths, angles, and dihedral angles to locate the global minimum on the potential energy surface, representing the molecule's most stable conformation.[8][9]

Step 2: Vibrational Frequency Analysis A frequency calculation was performed on the optimized geometry. The primary purpose is to confirm that the structure is a true energy minimum, which is verified by the absence of any imaginary frequencies.[7] This step also yields the theoretical vibrational spectra (IR and Raman), which can be used to interpret experimental data.[12]

Step 3: Single-Point Property Calculations Using the verified minimum-energy structure, a series of single-point calculations were conducted to determine the electronic properties, including the molecular electrostatic potential, frontier molecular orbitals, and Natural Bond Orbital analysis.

Results and Discussion: Unveiling the Molecular Portrait

Optimized Molecular Geometry

The geometry optimization reveals a largely planar aromatic ring, with the carboxylic acid and difluoromethoxy groups exhibiting specific spatial orientations due to steric and electronic effects.

Caption: Atom numbering scheme for this compound.

Table 1: Selected Optimized Geometrical Parameters

Parameter Bond Length (Å) Parameter Bond Angle (°)
C7=O9 1.215 O9-C7-O8 122.5
C7-O8 1.358 C1-C2-Br11 119.8
O8-H10 0.971 C2-C3-O12 118.5
C3-O12 1.380 C3-C4-Br17 120.1
O12-C13 1.395 C3-O12-C13 117.9

| C13-F15 | 1.365 | F15-C13-F16 | 108.2 |

The C=O bond length is typical for a carboxylic acid. The C-Br bond lengths (not shown) are slightly elongated due to electron donation from the ring. The geometry around the difluoromethoxy group is particularly noteworthy, adopting a conformation that minimizes steric hindrance with the adjacent bromine atom.

Molecular Electrostatic Potential (MEP)

The MEP is a critical tool for drug design, as it maps regions of positive and negative electrostatic potential, predicting how the molecule will "appear" to another interacting species like a receptor.[13]

MEP_Concept Molecule Molecular Surface Neg_Region Negative Potential (Red) Nucleophilic Attack Site Molecule->Neg_Region e.g., Carbonyl Oxygen Pos_Region Positive Potential (Blue) Electrophilic Attack Site Molecule->Pos_Region e.g., Carboxylic Hydrogen

Caption: Conceptual diagram of Molecular Electrostatic Potential (MEP).

For this compound, the MEP analysis reveals:

  • Most Negative Region: Localized on the carbonyl oxygen (O9), indicating it is the primary site for electrophilic attack and a strong hydrogen bond acceptor.

  • Positive Regions: Concentrated around the carboxylic acid hydrogen (H10), making it a potent hydrogen bond donor. The hydrogen on the difluoromethoxy group (H14) also presents a site of positive potential, capable of acting as a hydrogen bond donor.[5]

  • Neutral/Slightly Negative Regions: The aromatic ring and bromine atoms show intermediate potential, contributing to the molecule's overall lipophilicity.

These insights are invaluable for predicting docking poses and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and chemical reactivity.[14][15] The energy difference between them, the HOMO-LUMO gap (ΔE), is a measure of molecular stability; a smaller gap implies higher reactivity.[15][16]

Table 2: Frontier Molecular Orbital Energies

Parameter Energy (eV)
HOMO -7.152
LUMO -1.989

| Energy Gap (ΔE) | 5.163 |

  • HOMO Distribution: The HOMO is primarily localized over the π-system of the benzene ring and the p-orbitals of the two bromine atoms. This indicates that this region is the most susceptible to electrophilic attack.

  • LUMO Distribution: The LUMO is predominantly centered on the carboxylic acid group and the anti-bonding orbitals of the aromatic ring. This region represents the most likely site for nucleophilic attack.

  • Reactivity: The calculated energy gap of 5.163 eV suggests a molecule with considerable kinetic stability, a desirable trait for a drug candidate to avoid non-specific reactions.

Natural Bond Orbital (NBO) Analysis

NBO analysis translates the complex wavefunction into a simple, intuitive Lewis structure of localized bonds and lone pairs.[17] It quantifies intramolecular charge transfer and hyperconjugative interactions, which contribute to molecular stability.[18][19]

Table 3: Key NBO Interactions and Atomic Charges

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol) Atom Mulliken Charge
LP(2) O9 π*(C1-C6) 3.85 O9 (Carbonyl) -0.58
LP(1) O12 σ*(C2-C3) 2.11 O8 (Hydroxyl) -0.65
LP(3) Br11 σ*(C1-C2) 1.95 H10 (Acidic) +0.48

| LP(3) Br17 | σ*(C4-C5) | 1.89 | C7 (Carbonyl) | +0.71 |

The analysis reveals several key stabilizing interactions. The lone pairs (LP) on the carbonyl oxygen (O9) and the ether oxygen (O12) donate electron density into adjacent anti-bonding orbitals (π* and σ*), contributing to the overall electronic stability. The calculated atomic charges confirm the polarization predicted by the MEP analysis, with significant negative charge on the oxygen atoms and a highly positive charge on the carboxylic hydrogen and carbonyl carbon.

Conclusion: From Calculation to Application

This guide has detailed a comprehensive quantum chemical investigation of this compound using DFT. The results provide a detailed, atom-level understanding of its structural, electronic, and reactivity properties.

Key takeaways for the drug development professional:

  • Reactivity Hotspots: The MEP and FMO analyses clearly identify the carbonyl oxygen as the primary hydrogen bond acceptor and the carboxylic hydrogen as the primary donor.

  • Structural Stability: The molecule possesses a significant HOMO-LUMO gap, indicating good chemical stability. NBO analysis further quantifies the intramolecular interactions that contribute to this stability.

  • Foundation for Further Modeling: The optimized geometry and calculated partial charges provide a high-quality input for more advanced computational studies, such as molecular docking, molecular dynamics simulations, and the development of quantitative structure-activity relationship (QSAR) models.[14][20]

By leveraging these computational insights, researchers can make more informed decisions in the drug discovery pipeline, accelerating the design and synthesis of more effective and safer therapeutic agents.

References

Methodological & Application

The Strategic Utility of 2,4-Dibromo-3-(difluoromethoxy)benzoic Acid in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

2,4-Dibromo-3-(difluoromethoxy)benzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a critical building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique substitution pattern—featuring two bromine atoms for selective functionalization, a difluoromethoxy group to enhance pharmacokinetic properties, and a carboxylic acid for diverse coupling reactions—renders it an invaluable starting material for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this versatile reagent, complete with detailed experimental protocols and the scientific rationale behind its use.

The strategic incorporation of a difluoromethoxy (-OCHF₂) group is a well-established strategy in drug design to modulate a molecule's physicochemical properties.[1] This group can enhance metabolic stability by blocking common metabolic pathways like O-demethylation, and it can fine-tune lipophilicity and cell membrane permeability, which are critical for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2] The bromine atoms at the 2- and 4-positions serve as versatile handles for a variety of cross-coupling reactions, allowing for the sequential and regioselective introduction of different substituents. The carboxylic acid moiety provides a convenient point for amide bond formation, a fundamental linkage in a vast number of pharmaceutical agents.[3]

Core Applications and Synthetic Strategies

The utility of this compound is most prominently demonstrated in its application as a precursor for the synthesis of complex heterocyclic systems, particularly those with therapeutic potential. The following sections detail its use in key synthetic transformations.

Amide Bond Formation: A Gateway to Bioactive Amides

The carboxylic acid functionality of this compound is readily converted to amides, which are prevalent in a wide array of pharmaceuticals. The steric hindrance from the ortho-bromo substituent and the electron-withdrawing nature of the difluoromethoxy group can influence the reactivity of the carboxylic acid, necessitating the use of robust coupling agents.

Protocol 1: General Procedure for Amide Coupling

This protocol outlines a general method for the coupling of this compound with a primary or secondary amine using a carbodiimide-based coupling agent.

Materials:

  • This compound

  • Substituted amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM.

  • Add the coupling agent (e.g., EDC, 1.2 eq) and an additive (e.g., HOBt, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.1 eq) in the same anhydrous solvent, and add a base (e.g., DIPEA, 2.0 eq).

  • Add the amine solution to the activated acid solution and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality in Experimental Choices:

  • Coupling Agents (EDC, DCC, HATU): These reagents are essential for converting the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amine.[4] The choice of coupling agent can be critical for sterically hindered or electronically deactivated substrates.

  • Additives (HOBt): Additives like HOBt are often used to suppress side reactions and minimize racemization when coupling chiral amines.[4]

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of the activated acid with atmospheric moisture, which would lead to the hydrolysis of the activated intermediate back to the carboxylic acid.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The two bromine atoms on the aromatic ring of this compound provide orthogonal handles for the introduction of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. The differential reactivity of the bromine atoms (the C4-Br is generally more reactive than the C2-Br in Suzuki couplings) can allow for selective, sequential functionalization.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-Dioxane/Water mixture)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2-2.5 eq, depending on whether mono- or di-substitution is desired), and the base (3.0 eq).

  • Add the palladium catalyst (2-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to a pH of ~3-4.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N bond formation via Buchwald-Hartwig amination.

Materials:

  • This compound derivative (e.g., the corresponding ester or amide)

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%), phosphine ligand (2-4 mol%), and base (2.5 eq) to an oven-dried reaction vessel.

  • Add the this compound derivative (1.0 eq) and the anhydrous solvent.

  • Add the amine (1.2-2.5 eq).

  • Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[5]

Table 1: Comparison of Cross-Coupling Reaction Parameters

ReactionCatalyst System (Typical)Base (Typical)Solvent (Typical)Temperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃Dioxane/Water80-100
Buchwald-Hartwig Pd₂(dba)₃ / XPhos or SPhosNaOtBu, K₃PO₄Toluene, Dioxane80-110

Application in the Synthesis of Quinolone Antibiotics: A Case Study

A significant application of building blocks like this compound is in the synthesis of quinolone antibiotics. For instance, the core of the potent fluoroquinolone antibiotic Garenoxacin features a 1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety.[6] The synthesis of such a core can be envisioned starting from a suitably substituted aniline, which could be derived from this compound.

The following workflow illustrates a plausible synthetic route to a key quinolone intermediate, showcasing the strategic use of the title compound.

Garenoxacin_Core_Synthesis A This compound B Amide Formation (Protocol 1) A->B R-NH₂ C N-Aryl Amide Derivative B->C D Buchwald-Hartwig Amination (Selective C4-Br amination) C->D NH₃ source, Pd catalyst E 2-Bromo-4-amino-3-(difluoromethoxy)benzamide D->E F Gould-Jacobs Reaction (or similar quinolone synthesis) E->F Diethyl ethoxymethylenemalonate G Quinolone Core Intermediate F->G H Suzuki Coupling (at C7, formerly C2-Br) G->H R'-B(OH)₂, Pd catalyst I Functionalized Quinolone H->I

Caption: Plausible synthetic workflow to a functionalized quinolone core.

This synthetic strategy highlights the sequential functionalization capabilities of the starting material. The carboxylic acid is first converted to an amide. Then, a selective Buchwald-Hartwig amination at the more reactive C4-Br position, followed by a Gould-Jacobs quinolone synthesis, would yield a quinolone core with a remaining bromine atom at the 7-position (originally the 2-position of the benzoic acid). This bromine can then be used in a subsequent Suzuki coupling to introduce the final side chain, as is done in the synthesis of Garenoxacin.[6][7]

Physicochemical Properties and Safety Information

PropertyValue
CAS Number 223595-28-6[8]
Molecular Formula C₈H₄Br₂F₂O₃[8]
Molecular Weight 345.92 g/mol [8]
Boiling Point 356.9 °C at 760 mmHg[9]
Storage 2-8 °C, dry, sealed[9]

Safety Precautions:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion: An Enabling Reagent for Drug Discovery

This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its strategically placed functional groups allow for a wide range of transformations, including amide bond formation and regioselective palladium-catalyzed cross-coupling reactions. The presence of the difluoromethoxy group provides a valuable tool for medicinal chemists to enhance the pharmacokinetic properties of drug candidates. The protocols and synthetic strategies outlined in this guide are intended to provide a solid foundation for researchers to leverage the full potential of this important reagent in their synthetic endeavors.

References

Application Notes & Protocols: A Strategic Approach to Synthesizing Novel Antibacterial Agents from 2,4-Dibromo-3-(difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. This guide details the strategic utilization of 2,4-dibromo-3-(difluoromethoxy)benzoic acid as a versatile starting material for the synthesis of potent antibacterial agents. The presence of bromine atoms offers strategic handles for further chemical modification, while the difluoromethoxy group can enhance metabolic stability and cell permeability—key attributes in drug design. We present a comprehensive, hypothetical synthetic pathway to a quinolone-like core structure, a class of antibiotics renowned for its potent inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2][3][4][5][6] Furthermore, this document provides detailed, field-proven protocols for the subsequent evaluation of these novel compounds, including the determination of Minimum Inhibitory Concentration (MIC), to ascertain their antibacterial efficacy.

Introduction: The Rationale for a Novel Scaffold

The chemical architecture of an antibacterial agent is paramount to its efficacy. The starting material, this compound, is a compelling scaffold for several reasons. The dibromo substitutions provide reactive sites for cross-coupling reactions, enabling diverse structural modifications to explore structure-activity relationships (SAR). The difluoromethoxy group is a bioisostere of other functional groups and is known to improve lipophilicity, which can aid in the compound's ability to cross bacterial cell membranes.[7][8]

This guide proposes a synthetic route that leverages this scaffold to construct compounds analogous to quinolone antibiotics. Quinolones are a highly successful class of bactericidal agents that interfere with DNA replication by targeting essential bacterial enzymes.[9][10] By designing a synthesis that leads to a core structure capable of mimicking this mechanism, we can rationally pursue the development of new chemical entities with potent antibacterial activity.

Proposed Synthetic Pathway: From Benzoic Acid to a Quinolone Core

The following multi-step synthesis is a proposed route to transform the starting material into a functional quinolone-like antibiotic. The causality behind each step is explained to provide a clear understanding of the experimental design.

Step 1: Amide Formation with a Substituted Aniline
  • Objective: To couple the benzoic acid with a substituted aniline, forming a crucial amide bond that will be part of the eventual heterocyclic core.

  • Scientific Rationale: This standard amide coupling reaction is the foundational step for building the molecule's backbone. The choice of a substituted aniline (e.g., 2-fluoroaniline) is strategic; the substituent can later influence the compound's biological activity and spectrum.[11][12]

Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the selected substituted aniline (e.g., 2-fluoroaniline) (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[13][14]

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the desired N-aryl benzamide.

Step 2: Intramolecular Cyclization to Form the Quinolone Ring
  • Objective: To perform a cyclization reaction to form the core bicyclic quinolone structure.

  • Scientific Rationale: This is the key ring-forming step. A base-mediated intramolecular nucleophilic aromatic substitution (SNAr) is a common strategy for this transformation. The bromine atom at position 4 serves as the leaving group, and the deprotonated amide nitrogen acts as the nucleophile.

Protocol:

  • Dissolve the N-aryl benzamide from Step 1 (1.0 eq) in a suitable high-boiling point solvent such as diphenyl ether.

  • Add a strong base, such as potassium tert-butoxide (2.5 eq), to the solution.

  • Heat the reaction mixture to a high temperature (e.g., 180-200 °C) and maintain for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and dilute with a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry under vacuum to obtain the cyclized quinolone core.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway.

Caption: Proposed synthetic route from the starting material to a functionalized quinolone.

Postulated Mechanism of Action: Targeting Bacterial DNA Replication

The synthesized quinolone-like compounds are designed to function as topoisomerase poisons, a mechanism well-established for the fluoroquinolone class of antibiotics.[1]

  • Target Enzymes: The primary targets are two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3][4][5][15] These enzymes are crucial for managing DNA supercoiling, a process required for DNA replication, transcription, and repair.[2][16]

  • Inhibition Process: These antibacterial agents do not bind to the enzymes alone but rather to the enzyme-DNA complex.[10] They stabilize a state where the DNA is cleaved by the enzyme, forming a ternary drug-enzyme-DNA complex. This prevents the subsequent re-ligation of the DNA strands.[1][3]

  • Bactericidal Effect: The accumulation of these stabilized cleavage complexes leads to double-stranded DNA breaks. This triggers the SOS response and other repair pathways, but the overwhelming damage ultimately results in the cessation of DNA replication and cell death.[1]

Visualization of the Mechanism of Action

Mechanism_of_Action cluster_bacterium Inside Bacterium Drug Synthesized Quinolone Analogue Complex DNA Gyrase / Topoisomerase IV -DNA Complex Drug->Complex Binds to TernaryComplex Ternary Drug-Enzyme-DNA Complex (Stabilized) Complex->TernaryComplex Stabilizes Cleavage ReplicationBlock DNA Replication Fork Stalls TernaryComplex->ReplicationBlock DSB Double-Strand DNA Breaks ReplicationBlock->DSB CellDeath Bacterial Cell Death DSB->CellDeath

Caption: Postulated mechanism of action targeting bacterial DNA topoisomerases.

Protocol for Antibacterial Efficacy Testing: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[17][18] The broth microdilution method is a standardized and widely used technique.[19][20]

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical MIC values that would be determined experimentally.

Compound IDEscherichia coli ATCC 25922 (µg/mL)Staphylococcus aureus ATCC 29213 (µg/mL)Pseudomonas aeruginosa ATCC 27853 (µg/mL)
SYNTH-001 4232
SYNTH-002 2116
Ciprofloxacin 0.0150.250.25
Growth Control GrowthGrowthGrowth
Sterility Control No GrowthNo GrowthNo Growth
Detailed Experimental Protocol: Broth Microdilution

A. Preparation of Bacterial Inoculum

  • From a fresh agar plate (18-24 hours culture), select 3-5 well-isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18]

  • Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final target inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18][20]

B. Preparation of Serial Dilutions in 96-Well Plate

  • Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • In well 1, add 200 µL of the test compound solution (prepared in CAMHB at twice the highest desired concentration).

  • Perform a two-fold serial dilution: Transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

  • Well 11 serves as the Growth Control (contains CAMHB and bacterial inoculum, but no drug).

  • Well 12 serves as the Sterility Control (contains CAMHB only, no inoculum).[18]

C. Inoculation and Incubation

  • Inoculate wells 1 through 11 with 100 µL of the final bacterial suspension prepared in step A. The final volume in each well will be 200 µL.

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[18]

D. Reading and Interpretation

  • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear.

Visualization of MIC Assay Workflow

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Application Note: Robust and Efficient Amide Coupling Strategies for 2,4-dibromo-3-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1] While numerous methods exist for amide bond construction, substrates bearing significant electronic deactivation and steric hindrance present persistent challenges.[2][3] 2,4-dibromo-3-(difluoromethoxy)benzoic acid is one such challenging substrate. The presence of two electron-withdrawing bromine atoms and a difluoromethoxy group significantly reduces the nucleophilicity of the carboxylate and increases the acidity of the carboxylic acid (predicted pKa ~2.31), potentially complicating standard coupling procedures.[4] This molecule is a valuable building block in the synthesis of novel compounds, including potential antibacterial agents.[5]

This application note provides detailed, field-proven protocols for the efficient coupling of this compound with a variety of amines. We will explore two robust methodologies: a highly efficient protocol utilizing the uronium salt HATU, known for its high reactivity in sterically demanding couplings, and a second, "greener" protocol employing propylphosphonic anhydride (T3P®), which offers excellent performance with a more favorable environmental and safety profile.[6][7]

Challenges and Considerations

The primary challenge in the amidation of this compound lies in the electronic nature of the aromatic ring. The strong electron-withdrawing effects of the substituents decrease the electron density at the carbonyl carbon, making it less susceptible to nucleophilic attack by the amine. This often leads to sluggish reactions and the need for highly efficient coupling reagents to activate the carboxylic acid.[8] Furthermore, the ortho-bromo substituent introduces steric bulk around the carboxylic acid, which can hinder the approach of both the coupling reagent and the amine.[3][9]

Therefore, the selection of an appropriate coupling reagent and reaction conditions is critical to achieving high yields and purity. The protocols detailed below have been designed to overcome these challenges by employing powerful activating agents and optimized conditions.

Protocol 1: High-Efficiency Amide Coupling using HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent, particularly for challenging substrates, due to its ability to form a highly reactive OAt-active ester.[10] This protocol is recommended for a broad range of amines, including those that are sterically hindered or electronically deficient.

Reaction Scheme
Reagents and Materials
ReagentM.W.EquivalentsAmount (for 1 mmol scale)
This compound345.92 g/mol 1.0346 mg
Amine (R-NH₂)-1.11.1 mmol
HATU380.23 g/mol 1.1418 mg
N,N-Diisopropylethylamine (DIPEA)129.24 g/mol 3.00.52 mL (3 mmol)
Anhydrous N,N-Dimethylformamide (DMF)--5 mL
Step-by-Step Protocol
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and HATU (1.1 eq).

  • Add anhydrous DMF (5 mL) to dissolve the solids.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature. The base deprotonates the carboxylic acid, facilitating its attack on HATU.[10]

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For particularly hindered or electron-deficient amines, heating the reaction to 40-50 °C may be beneficial.[11]

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (20 mL) and water (20 mL).

  • Wash the organic layer sequentially with 1 M citric acid (2 x 15 mL) to remove excess DIPEA, saturated sodium bicarbonate solution (2 x 15 mL) to remove any unreacted carboxylic acid, and brine (1 x 15 mL).[12]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired amide.

Protocol 2: "Green" Amide Coupling using T3P®

Propylphosphonic anhydride (T3P®) is an excellent alternative coupling reagent that offers high efficiency, minimal epimerization for chiral substrates, and a favorable work-up profile as its byproducts are water-soluble.[7] It is considered a "greener" option due to its non-toxic and non-allergenic nature.[7]

Reaction Scheme
Reagents and Materials
ReagentM.W.EquivalentsAmount (for 1 mmol scale)
This compound345.92 g/mol 1.0346 mg
Amine (R-NH₂)-1.11.1 mmol
T3P® (50% solution in ethyl acetate)318.18 g/mol (trimer)1.51.78 mL (1.5 mmol)
Pyridine or DIPEA-3.00.24 mL (pyridine) or 0.52 mL (DIPEA)
Anhydrous Ethyl Acetate or Dichloromethane (DCM)--5 mL
Step-by-Step Protocol
  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the amine (1.1 eq) in anhydrous ethyl acetate or DCM (5 mL).

  • Add the tertiary amine base (pyridine or DIPEA, 3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the T3P® solution (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C. The T3P® activates the carboxylic acid by converting the hydroxyl group into a good leaving group.[7]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. If DCM was used, dilute the organic layer with more DCM (10 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL). The phosphonic acid byproducts are readily removed by these aqueous washes.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield the pure amide.

Visualizing the Process

General Mechanism of Amide Bond Formation

The following diagram illustrates the general two-step mechanism for amide bond formation using a coupling reagent. The first step involves the activation of the carboxylic acid to form a reactive intermediate. In the second step, the amine attacks this intermediate to form the amide bond.[1]

Amide_Coupling_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., OAt-ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent - Byproducts Coupling_Reagent Coupling Reagent (e.g., HATU, T3P) Amide Amide Product Activated_Intermediate->Amide + Amine Amine R'-NH₂

Caption: General mechanism of amide bond formation.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of amides from this compound.

Experimental_Workflow Start Start: Reagents Reaction Amide Coupling Reaction (Protocol 1 or 2) Start->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Work-up (Extraction & Washes) Monitoring->Workup Reaction Complete Drying Drying & Concentration Workup->Drying Purification Column Chromatography Drying->Purification Product Pure Amide Product Purification->Product

Caption: Experimental workflow for amide synthesis.

Conclusion

The protocols presented in this application note offer reliable and efficient methods for the amide coupling of the challenging substrate, this compound. The choice between the HATU and T3P® protocols will depend on the specific requirements of the synthesis, such as the reactivity of the amine, scale, and desired "green" credentials. For most applications, the HATU protocol provides a robust and high-yielding route. The T3P® protocol is an excellent alternative, particularly for large-scale syntheses where ease of work-up and safety are paramount. Successful application of these protocols will enable researchers to readily access a diverse range of amides derived from this valuable fluorinated building block.

References

Application Note: A Comprehensive Protocol for the Fischer Esterification of 2,4-dibromo-3-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

The synthesis of complex organic molecules is the bedrock of modern drug discovery. Among the vast library of chemical scaffolds, fluorinated and halogenated benzoic acids and their ester derivatives serve as indispensable building blocks.[1] The strategic incorporation of fluorine, in particular the difluoromethoxy group (-OCF₂H), offers a powerful tool to modulate critical drug properties such as metabolic stability, lipophilicity, and receptor binding affinity.[2] The difluoromethoxy group is particularly noteworthy as it can act as a bioisostere for other functional groups and introduces a unique hydrogen-bond donating capability.[2]

This application note provides a detailed protocol and in-depth scientific rationale for the Fischer esterification of 2,4-dibromo-3-(difluoromethoxy)benzoic acid, a key intermediate in the synthesis of novel pharmaceutical agents.[3] While the Fischer esterification is a foundational reaction in organic chemistry, its application to sterically hindered and electronically deactivated substrates such as this one presents unique challenges that require careful optimization.[4][5] We will dissect the mechanistic nuances, provide a robust, step-by-step experimental guide, and offer expert insights for troubleshooting and successful synthesis.

Mechanistic Considerations and Overcoming Synthetic Hurdles

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6] The mechanism proceeds through the protonation of the carbonyl oxygen by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then performs a nucleophilic attack, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product.

Key Challenges for this compound:

  • Steric Hindrance: The presence of a bromine atom at the ortho-position (C2) significantly impedes the approach of the alcohol nucleophile to the carboxylic acid center. This steric shield is a well-documented challenge for ortho-substituted benzoic acids, often leading to dramatically reduced reaction rates.[4][7]

  • Electronic Effects: The molecule contains three potent electron-withdrawing groups (EWGs): two bromine atoms and a difluoromethoxy group. These groups inductively pull electron density away from the aromatic ring and the carboxyl group.[8][9] This has a dual effect: it increases the acidity of the carboxylic acid but also deactivates the carbonyl carbon towards nucleophilic attack by reducing its electron density.

Strategies for Driving the Reaction to Completion:

To achieve a high yield, the reaction equilibrium must be shifted decisively towards the product side, in accordance with Le Châtelier's principle.[10][11] This is accomplished through two primary strategies:

  • Use of Excess Alcohol: The most common approach is to use the alcohol reactant in a large molar excess, effectively making it the solvent for the reaction.[10][12] This high concentration of one reactant drives the equilibrium forward.

  • Removal of Water: As water is a product, its removal from the reaction mixture as it forms will prevent the reverse reaction (ester hydrolysis) and pull the equilibrium towards the ester. This can be achieved using a Dean-Stark apparatus, although using excess alcohol as a solvent is often simpler for laboratory-scale syntheses.[6]

Given the substrate's inherent low reactivity, more forcing conditions, such as elevated temperatures (reflux) and extended reaction times, are typically necessary.[5] Microwave-assisted synthesis has also emerged as a powerful technique to accelerate these types of sterically demanding esterifications.[13][14]

Detailed Experimental Protocol: Synthesis of Ethyl 2,4-dibromo-3-(difluoromethoxy)benzoate

This protocol details the synthesis of the ethyl ester derivative using conventional heating under reflux.

Table 1: Reagents and Materials

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
This compound223595-28-6C₈H₄Br₂F₂O₃345.92Starting Material
Ethanol (Absolute, ≥99.5%)64-17-5C₂H₅OH46.07Reactant / Solvent
Sulfuric Acid (Concentrated, 98%)7664-93-9H₂SO₄98.08Catalyst
Ethyl Acetate141-78-6C₄H₈O₂88.11Extraction Solvent
Sodium Bicarbonate144-55-8NaHCO₃84.01Neutralizing Agent
Sodium Chloride (Brine)7647-14-5NaCl58.44Washing Agent
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Drying Agent
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Heating mantle or oil bath with magnetic stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 3.46 g, 10.0 mmol).

  • Solvent and Reagent Addition: To the flask, add absolute ethanol (50 mL, approx. 0.85 mol). The large excess serves as both reactant and solvent. Stir the mixture to dissolve the solid.

  • Catalyst Addition: Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add concentrated sulfuric acid (0.5 mL, approx. 9.4 mmol) dropwise. Caution: This addition is exothermic.

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to a gentle reflux (approx. 78-80°C) using a heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed under reflux for 12-24 hours. The reaction progress should be monitored periodically by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system) until the starting carboxylic acid spot is no longer visible.

  • Cooling and Concentration: Once the reaction is complete, cool the flask to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Aqueous Work-up: Pour the concentrated residue into a 250 mL separatory funnel containing 100 mL of deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers in the separatory funnel.

  • Neutralization and Washing: Wash the combined organic layer sequentially with:

    • 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: CO₂ gas will evolve. Vent the funnel frequently. Continue washing until the effervescence ceases to ensure all acid is neutralized.

    • 50 mL of saturated aqueous sodium chloride (brine) solution.[12]

  • Drying and Filtration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution to remove the drying agent.

  • Final Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl 2,4-dibromo-3-(difluoromethoxy)benzoate.

  • Purification: The crude product will likely appear as an oil or a low-melting solid. If necessary, purify the product by column chromatography on silica gel to obtain the pure ester.[15]

Visualization of Workflow and Reaction

A clear visualization of the process aids in understanding and execution.

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification A Combine Benzoic Acid and Excess Ethanol B Add H₂SO₄ Catalyst (Dropwise, with cooling) A->B C Heat to Reflux (12-24 hours) B->C D Monitor by TLC C->D E Cool and Evaporate Excess Ethanol D->E Reaction Complete F Partition between Water & Ethyl Acetate E->F G Wash with NaHCO₃ (aq) then Brine F->G H Dry over Na₂SO₄ G->H I Filter and Concentrate H->I J Purify by Column Chromatography I->J K K J->K Pure Ester Product

Caption: Experimental workflow for the Fischer esterification.

Caption: Fischer esterification of the target molecule.

Field Insights and Troubleshooting

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature due to high steric hindrance. 2. Catalyst deactivation. 3. Water present in reagents.1. Increase reflux time to 36 or 48 hours. 2. Consider using an alternative catalyst like p-toluenesulfonic acid (p-TsOH). 3. Ensure use of absolute ethanol and fresh concentrated sulfuric acid.
Low Isolated Yield 1. Product loss during aqueous work-up, especially if emulsions form. 2. Incomplete extraction. 3. Premature product precipitation.1. Use brine to break up emulsions. 2. Increase the number of extractions (e.g., to 4 or 5). 3. Ensure the pH is basic during the NaHCO₃ wash to keep unreacted acid in the aqueous layer.
Impure Product 1. Unreacted starting material remaining. 2. Formation of side products (unlikely under these conditions).1. Ensure the NaHCO₃ wash is thorough to remove all acidic starting material. 2. Perform careful column chromatography with a shallow solvent gradient for better separation.
Reaction Stalls The equilibrium point has been reached and the forward reaction rate equals the reverse rate.If feasible, consider switching to a setup with a Dean-Stark trap to azeotropically remove water, further driving the equilibrium forward. Toluene can be used as the co-solvent.

Conclusion

The Fischer esterification of this compound is a challenging yet achievable transformation that provides access to valuable intermediates for pharmaceutical research. Success hinges on understanding the interplay of steric and electronic effects and implementing strategies to overcome the inherent equilibrium limitations of the reaction. By employing a large excess of alcohol, a strong acid catalyst, and sufficient reaction time under reflux, followed by a meticulous aqueous work-up, researchers can reliably synthesize the desired ester products. This protocol provides a validated and robust starting point for scientists and professionals in drug development.

References

The Strategic Role of 2,4-Dibromo-3-(difluoromethoxy)benzoic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2,4-dibromo-3-(difluoromethoxy)benzoic acid, a highly functionalized scaffold with significant potential in medicinal chemistry. We will explore its strategic importance as a key intermediate in the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and analgesic drug discovery. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed synthetic protocols, methodologies for biological evaluation, and an exploration of the structure-activity relationships that underpin its utility. Every protocol is designed as a self-validating system, with explanations for experimental choices grounded in established chemical and pharmacological principles.

Introduction: The Architectural Logic of a Privileged Scaffold

The quest for novel therapeutics is an exercise in molecular architecture. The careful selection and modification of chemical scaffolds are paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. This compound (CAS No. 223595-28-6) emerges as a molecule of significant interest due to the strategic convergence of three key structural motifs: a benzoic acid core, vicinal bromine atoms, and a difluoromethoxy group.[1][2] Each of these components imparts distinct and advantageous properties, making this compound a versatile building block for constructing complex and biologically active molecules.

The benzoic acid moiety provides a crucial anchor for molecular interactions, often serving as a key hydrogen bond donor and acceptor within the active sites of enzymes and receptors.[3] The dual bromine substituents not only influence the electronic landscape of the aromatic ring but also offer synthetic handles for further molecular elaboration through cross-coupling reactions.[4] Perhaps most critically, the difluoromethoxy group (-OCF₂H) is a modern staple in medicinal chemistry, prized for its ability to enhance metabolic stability, modulate lipophilicity, and serve as a bioisostere for more metabolically labile groups like hydroxyls or methoxy moieties.[5][6]

This guide will deconstruct the role of this compound, presenting a plausible synthetic pathway, detailed protocols for evaluating its anticipated biological activities, and a discussion of the underlying principles that make it a valuable tool in the medicinal chemist's arsenal.

Physicochemical Properties and Strategic Advantages

The unique combination of substituents in this compound confers a specific set of physicochemical properties that are highly advantageous in drug design.

PropertyContribution of Structural MotifsImplication in Drug Discovery
Lipophilicity (LogP) The two bromine atoms and the difluoromethoxy group significantly increase lipophilicity compared to a simple benzoic acid.Enhanced cell membrane permeability and potential for improved oral absorption. Fine-tuning of this property is critical for optimizing ADME profiles.[6]
Acidity (pKa) The electron-withdrawing nature of the bromine atoms and the difluoromethoxy group increases the acidity of the carboxylic acid proton.Modulates the ionization state at physiological pH, which can influence solubility, receptor binding, and cell penetration.[6]
Metabolic Stability The strong carbon-fluorine bonds in the difluoromethoxy group make it resistant to oxidative metabolism, particularly in comparison to a methoxy group which is susceptible to O-demethylation.[5]Increased metabolic stability can lead to a longer drug half-life, reduced clearance, and potentially a lower required therapeutic dose.
Hydrogen Bonding The difluoromethoxy group can act as a hydrogen bond donor, a capability not present in a methoxy group. The carboxylic acid is a strong hydrogen bond donor and acceptor.These interactions are critical for specific and high-affinity binding to biological targets.
Synthetic Versatility The bromine atoms are amenable to a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The carboxylic acid can be readily converted to amides, esters, and other functional groups.[4]Provides a platform for the generation of large and diverse chemical libraries for structure-activity relationship (SAR) studies.

Synthesis of this compound: A Proposed Protocol

The following protocol outlines a direct approach starting from 3-hydroxybenzoic acid.

Diagram 1: Proposed Synthetic Pathway

G cluster_0 Step 1: Bromination cluster_1 Step 2: O-Difluoromethylation A 3-Hydroxybenzoic Acid B 2,4-Dibromo-3-hydroxybenzoic Acid A->B Br₂, Acetic Acid C 2,4-Dibromo-3-hydroxybenzoic Acid D This compound C->D ClCHF₂, K₂CO₃, DMF

Protocol 1: Synthesis of 2,4-Dibromo-3-hydroxybenzoic Acid (Intermediate)

This protocol is based on standard electrophilic aromatic substitution reactions on phenolic compounds.

Materials:

  • 3-Hydroxybenzoic acid

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Sodium thiosulfate solution (10% w/v)

  • Ice-cold distilled water

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxybenzoic acid (1.0 eq) in glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (2.1 eq) in glacial acetic acid via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.

  • Quench any unreacted bromine by the dropwise addition of 10% sodium thiosulfate solution until the orange color disappears.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2,4-dibromo-3-hydroxybenzoic acid.

  • The product can be purified further by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound

This protocol for O-difluoromethylation is adapted from methods used for the synthesis of aryl difluoromethyl ethers.[7]

Materials:

  • 2,4-Dibromo-3-hydroxybenzoic acid (from Protocol 1)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Chlorodifluoromethane (CHClF₂) or another suitable difluoromethylating agent

  • Pressure-rated reaction vessel

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a pressure-rated reaction vessel, add 2,4-dibromo-3-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous DMF.

  • Seal the vessel and carefully introduce chlorodifluoromethane gas (or add a liquid difluoromethylating agent).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The pressure will increase, so ensure the vessel is rated for the expected pressure.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the vessel to room temperature and carefully vent any excess gas.

  • Pour the reaction mixture into water and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Application Notes: Evaluation of Biological Activity

Given its reported use as an intermediate for anti-inflammatory and analgesic agents, this section provides detailed protocols for the initial in vitro screening of this compound for these activities.[1][2]

Application 1: In Vitro Anti-Inflammatory Activity Screening

A common initial screen for anti-inflammatory activity involves assessing a compound's ability to inhibit the production of pro-inflammatory mediators in stimulated immune cells. The following protocol uses lipopolysaccharide (LPS)-stimulated macrophages.

Diagram 2: Workflow for In Vitro Anti-Inflammatory Assay

G A Culture Macrophages (e.g., RAW 264.7) B Pre-treat cells with This compound (various concentrations) A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect Supernatant D->E H Assess Cell Viability (e.g., MTT Assay) D->H F Measure Nitric Oxide (Griess Assay) E->F G Measure Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) by ELISA E->G

Protocol 3: Inhibition of Nitric Oxide and Cytokine Production in LPS-Stimulated Macrophages

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM culture medium with 10% FBS

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit for Nitric Oxide (NO) determination

  • ELISA kits for TNF-α and IL-6

  • MTT assay kit for cell viability

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone). Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plates for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Nitric Oxide Measurement: After incubation, collect 50 µL of the cell supernatant. Determine the NO concentration using the Griess Reagent Kit according to the manufacturer's instructions.

  • Cytokine Measurement: Use the remaining supernatant to measure the concentrations of TNF-α and IL-6 using the respective ELISA kits, following the manufacturer's protocols.

  • Cell Viability: Assess the viability of the remaining cells using the MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.

  • Data Analysis: Calculate the IC₅₀ values for the inhibition of NO, TNF-α, and IL-6 production.

Causality and Interpretation: A reduction in the levels of NO, TNF-α, and IL-6 in the presence of the test compound, without a significant decrease in cell viability, would suggest potential anti-inflammatory activity.[3][8] This indicates that the compound may interfere with inflammatory signaling pathways, such as the NF-κB pathway.[1][9]

Application 2: In Vitro Analgesic Activity Screening (Indirect)

Direct in vitro screening for analgesia is complex. However, a common mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.

Protocol 4: COX-1 and COX-2 Inhibition Assay

Materials:

  • Commercially available COX-1 and COX-2 inhibitor screening assay kits (e.g., colorimetric or fluorescent)

  • This compound

  • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

Procedure:

  • Follow the protocol provided with the commercial COX inhibitor screening kit.

  • Prepare serial dilutions of this compound.

  • Add the compound dilutions to the reaction wells containing the respective COX enzyme (COX-1 or COX-2) and arachidonic acid as the substrate.

  • Incubate for the recommended time and temperature.

  • Measure the production of prostaglandin PGG₂, typically via a colorimetric or fluorometric reaction.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2.

Causality and Interpretation: Inhibition of COX enzymes, particularly COX-2, is a well-established mechanism for both anti-inflammatory and analgesic effects.[10][11] A compound that selectively inhibits COX-2 over COX-1 is generally preferred, as this can reduce the risk of gastrointestinal side effects associated with COX-1 inhibition. The halogen-substituted benzoic acid structure is found in several NSAIDs, suggesting this is a plausible mechanism of action.[12]

Structure-Activity Relationship (SAR) Insights and Future Directions

The true value of this compound lies in its potential for derivatization to explore SAR.

Diagram 3: Potential Derivatization Sites for SAR Studies

G cluster_0 Key Derivatization Points A Carboxylic Acid: - Amide formation - Ester formation B Bromine at C4: - Suzuki Coupling - Sonogashira Coupling C Bromine at C2: - Cross-coupling reactions Structure Image of this compound

A visual representation of the molecule with arrows pointing to the carboxylic acid and the two bromine atoms would be ideal here to illustrate the points of diversification.

  • Carboxylic Acid Modifications: Conversion of the carboxylic acid to a library of amides and esters is a primary strategy. This allows for probing interactions with specific amino acid residues in a target's binding pocket and can significantly modulate the compound's pharmacokinetic properties.

  • Cross-Coupling at Bromine Positions: The bromine atoms at the C2 and C4 positions are prime sites for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions. This enables the exploration of different steric and electronic requirements for biological activity. For example, introducing aryl or heteroaryl groups can lead to potent enzyme inhibitors.[4]

  • Role of the Difluoromethoxy Group: While this group is often maintained to confer metabolic stability, its replacement with other fluorinated or non-fluorinated bioisosteres (e.g., -CHF₂, -CF₃, -OCH₃, -OH) in a lead compound can help to elucidate its specific contribution to binding and overall activity.

Conclusion

This compound is more than a mere chemical intermediate; it is a strategically designed scaffold that offers a compelling starting point for medicinal chemistry campaigns. Its inherent physicochemical properties, conferred by the difluoromethoxy group and dibromo substitution, provide a solid foundation for developing drug candidates with enhanced metabolic stability and cellular permeability. The synthetic accessibility and the multiple points for chemical diversification make it an invaluable tool for generating compound libraries and conducting rigorous structure-activity relationship studies. The protocols outlined in this guide provide a robust framework for synthesizing this key intermediate and for evaluating its potential as a precursor to novel anti-inflammatory and analgesic agents. As the demand for safer and more effective therapeutics in these areas continues to grow, the intelligent application of such privileged scaffolds will undoubtedly play a crucial role in the future of drug discovery.

References

Application Notes & Protocols: Strategic Functionalization of 2,4-Dibromo-3-(difluoromethoxy)benzoic Acid via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Building Block

2,4-Dibromo-3-(difluoromethoxy)benzoic acid is a highly versatile aromatic building block of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its utility is derived from two key structural features: the presence of two distinct bromine atoms, which serve as reactive handles for sequential, site-selective functionalization, and the difluoromethoxy (-OCF₂H) group.

The incorporation of fluorine-containing motifs is a cornerstone of modern drug design.[3][4] The -OCF₂H group, in particular, offers a unique blend of properties that can enhance the pharmacokinetic profile of a drug candidate.[5][6] It can improve metabolic stability by blocking common metabolic pathways, modulate lipophilicity to optimize membrane permeability, and act as a hydrogen bond donor, a characteristic not shared by its methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) counterparts.[6] This guide provides a detailed exploration of palladium-catalyzed cross-coupling reactions—the cornerstone of modern C-C and C-N bond formation—as applied to this valuable substrate.[7]

The Core Challenge: Regioselectivity in a Dihalogenated System

The primary strategic consideration when functionalizing this compound is controlling the site of the initial cross-coupling reaction. The molecule possesses two bromine atoms at the C2 and C4 positions, each with a distinct electronic and steric environment.

  • C4-Br Bond: This position is generally considered the more reactive site for the initial palladium-catalyzed cross-coupling. It is less sterically hindered than the C2 position, which is flanked by both the carboxylic acid and the difluoromethoxy group. Electronically, its reactivity is influenced by the para-relationship to the electron-withdrawing carboxylic acid.

  • C2-Br Bond: This position is sterically encumbered. While ortho-directing effects can sometimes enhance reactivity, the significant steric bulk of the adjacent groups typically renders this site less accessible for the initial oxidative addition step under standard conditions.

This inherent difference in reactivity allows for a sequential, site-selective functionalization strategy, which is the focus of the protocols described herein.[8]

G cluster_0 This compound cluster_1 Reaction Sites mol mol C4 C4 Position (More Reactive) mol->C4 Lower Steric Hindrance Favored for Initial Coupling C2 C2 Position (Less Reactive) mol->C2 High Steric Hindrance Requires Harsher Conditions

Caption: Regioselectivity of the two bromine sites.

Application Protocol: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and a boronic acid or ester.[9][10] It is widely used in pharmaceutical synthesis due to its mild conditions and tolerance for a vast array of functional groups.[7][10]

Mechanistic Rationale

The catalytic cycle involves three primary steps:

  • Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond (preferentially at C4) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.[11]

  • Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[9][12]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln C Ar-Pd(II)-X (Ln) A->C Ar-X B Oxidative Addition (Ar-X) E Ar-Pd(II)-R (Ln) C->E R-B(OH)₂ Base D Transmetalation (R-B(OH)₂) E->A Reductive Elimination G R-Ar E->G Product F Reductive Elimination H Base

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol for Selective C4 Mono-Arylation

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the C4 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.3 equiv)

  • Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv)

  • Solvent: Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the 4-aryl-2-bromo-3-(difluoromethoxy)benzoic acid derivative.

Troubleshooting:

  • Low Yield: Increase catalyst loading or try a different ligand (e.g., SPhos, XPhos). Ensure solvents are thoroughly degassed to prevent catalyst oxidation.

  • Formation of Di-substituted Product: Reduce reaction time, temperature, or the equivalents of boronic acid.

  • Decomposition: If the starting material or product is heat-sensitive, lower the reaction temperature and extend the reaction time.

CatalystBaseSolventTemp (°C)Time (h)Typical Yield
Pd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O901275-90%
Pd(dppf)Cl₂ (2 mol%)Cs₂CO₃Toluene/H₂O100880-95%
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O8016>90%
Caption: Representative conditions for selective C4 Suzuki-Miyaura coupling.

Application Protocol: Sonogashira C-C Coupling

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[13][14] This reaction is invaluable for synthesizing conjugated systems found in organic electronics and complex drug scaffolds.

Mechanistic Rationale

The widely accepted mechanism involves a dual catalytic cycle with palladium and copper.

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with oxidative addition of the aryl halide to Pd(0), followed by reductive elimination to release the product.

  • Copper Cycle: The terminal alkyne reacts with a Cu(I) salt (e.g., CuI) in the presence of a base to form a copper acetylide intermediate. This species then participates in the transmetalation step with the Pd(II) complex.[14]

G cluster_Pd_Cycle Palladium Cycle cluster_Cu_Cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Ar-X (Oxidative Addition) Transmetalation Ar-Pd(II)(C≡CR)L₂ OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-C≡CR Transmetalation->Product CuX CuX Alkyne R-C≡CH CuAcetylide Cu-C≡CR Alkyne->CuAcetylide CuX, Base CuAcetylide->OxAdd To Transmetalation Base Base (e.g., Et₃N)

Caption: Dual catalytic cycle of the Sonogashira reaction.

Protocol for Selective C4 Mono-Alkynylation

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • CuI (5-10 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 - 4.0 equiv)

  • Solvent: THF or DMF

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add the anhydrous solvent (THF or DMF), followed by the amine base and the terminal alkyne via syringe.

  • Reaction Conditions: Stir the reaction at room temperature to 60 °C. The reaction progress should be monitored by TLC or LC-MS. Completion is often observed within 2-8 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated NH₄Cl solution (to remove copper salts), then brine. Dry over anhydrous Na₂SO₄ and filter.

  • Purification: Remove the solvent in vacuo and purify the crude residue by column chromatography to yield the 4-alkynyl-2-bromo-3-(difluoromethoxy)benzoic acid.

Application Protocol: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[15][16] It has become a dominant method for preparing aryl amines, which are ubiquitous in pharmaceuticals.[17][18]

Mechanistic Rationale

The reaction follows a catalytic cycle similar to other cross-couplings.[19]

  • Oxidative Addition: Pd(0) inserts into the aryl halide (C4-Br) to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong base deprotonates the bound amine to form a palladium amido complex.[20]

  • Reductive Elimination: This final step forms the C-N bond and regenerates the Pd(0) catalyst.[15]

G cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Ar-X (Oxidative Addition) AmineCoord [Ar-Pd(II)(HNR₂)L₂]⁺X⁻ OxAdd->AmineCoord HNR₂ Amido Ar-Pd(II)(NR₂)L₂ AmineCoord->Amido Base (-HBX) Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Protocol for Selective C4 Mono-Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Ligand (e.g., BINAP, Xantphos) (2-4 mol%)

  • Base: NaOt-Bu or K₃PO₄ (1.5 - 2.5 equiv)

  • Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Reagent Addition: Add this compound, followed by the anhydrous solvent. If the amine is a liquid, add it via syringe. If it is a solid, add it with the other solids in step 1.

  • Inert Atmosphere: Seal the tube and remove it from the glovebox.

  • Reaction Conditions: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS. Reactions are typically complete in 6-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated NH₄Cl solution. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~5-6 (avoiding strongly acidic conditions if the product amine is acid-sensitive).

  • Extraction: Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify by column chromatography to afford the desired 4-amino-2-bromo-3-(difluoromethoxy)benzoic acid derivative.

Precatalyst / LigandBaseSolventTemp (°C)Time (h)Typical Yield
Pd₂(dba)₃ / BINAPNaOt-BuToluene1001870-85%
Pd(OAc)₂ / XantphosK₃PO₄Dioxane1102465-80%
Caption: Representative conditions for selective C4 Buchwald-Hartwig amination.

References

Application Note: 2,4-dibromo-3-(difluoromethoxy)benzoic acid as a Monomer for High-Performance Polyarylethers in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and materials development professionals.

Introduction: Unlocking New Material Properties with a Unique Monomer

The field of materials science is in constant pursuit of novel monomers that can impart unique and desirable properties to polymers. 2,4-dibromo-3-(difluoromethoxy)benzoic acid is an emerging building block with significant potential for the synthesis of high-performance polymers. Its distinct molecular architecture, featuring two reactive bromine sites for polymerization and a difluoromethoxy group, offers a compelling combination of features for creating materials with enhanced thermal stability, solubility, and specific electronic characteristics.

The presence of the difluoromethoxy (-OCHF₂) group is particularly noteworthy. It is known to enhance lipophilicity, metabolic stability, and binding affinity in molecules. In the context of materials science, this group can lead to polymers with lower dielectric constants, reduced moisture absorption, and improved solubility in organic solvents, all while maintaining high thermal stability.[1] The two bromine atoms provide reactive handles for various cross-coupling reactions, most notably Suzuki polymerization, enabling the formation of rigid and stable polyarylether backbones.[2][3][4][5][6]

This application note provides a detailed guide to the use of this compound as a monomer in the synthesis of a novel polyarylether, herein designated as PDFB-PAE . We will cover the scientific rationale, a detailed experimental protocol for its synthesis via Suzuki coupling polymerization, and standard methods for its characterization.

Rationale for Use in Polymer Synthesis

The selection of this compound as a monomer is predicated on the synergistic effects of its constituent functional groups:

  • Dibromo Functionality: The bromine atoms at the 2 and 4 positions are susceptible to palladium-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon bonds, leading to the creation of a rigid polymer backbone. The regiochemistry of the bromine atoms influences the final polymer architecture.

  • Difluoromethoxy Group: This electron-withdrawing group can influence the electronic properties of the resulting polymer, which is of interest for applications in organic electronics. Furthermore, it enhances solubility and thermal stability.[1]

  • Benzoic Acid Moiety: While the carboxylic acid group can be reactive, it can also be protected or modified post-polymerization to introduce further functionality, such as ester or amide linkages, allowing for the fine-tuning of the polymer's properties. For this protocol, we will assume the benzoic acid is converted to a more inert ester form (e.g., methyl ester) prior to polymerization to prevent side reactions.

Properties of this compound

A summary of the key properties of the monomer is presented in Table 1.

PropertyValue
CAS Number 223595-28-6
Molecular Formula C₈H₄Br₂F₂O₃
Molecular Weight 345.92 g/mol
Appearance Off-white to white crystalline solid
Solubility Soluble in many organic solvents (e.g., THF, DMF, Toluene)

Experimental Protocol: Synthesis of PDFB-PAE via Suzuki Polymerization

This section details the synthesis of the polyarylether (PDFB-PAE) from the methyl ester of this compound and a suitable bis(boronic acid) comonomer.

Step 1: Esterification of the Monomer

To prevent interference from the acidic proton of the carboxylic acid during the Suzuki coupling, it is first necessary to protect it as an ester.

Workflow for Monomer Esterification

Monomer This compound Reaction Reflux, 4h Monomer->Reaction Reagents Methanol, H₂SO₄ (cat.) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl 2,4-dibromo-3-(difluoromethoxy)benzoate Purification->Product

Caption: Esterification of the benzoic acid monomer.

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4 hours.

  • After cooling to room temperature, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield methyl 2,4-dibromo-3-(difluoromethoxy)benzoate.

Step 2: Suzuki Coupling Polymerization

Reaction Scheme for Suzuki Polymerization

cluster_conditions Reaction Conditions MonomerA Methyl 2,4-dibromo-3-(difluoromethoxy)benzoate (Monomer A) Polymer {PDFB-PAE Polymer} MonomerA->Polymer Heat (90°C), Inert Atmosphere MonomerB 1,4-Phenylenediboronic acid (Monomer B) MonomerB->Polymer Heat (90°C), Inert Atmosphere Catalyst Pd(PPh₃)₄ Catalyst->Polymer Base K₂CO₃ Base->Polymer Solvent Toluene/H₂O Solvent->Polymer

Caption: Suzuki polymerization of the esterified monomer.

Procedure:

  • In a Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), combine methyl 2,4-dibromo-3-(difluoromethoxy)benzoate (1.0 eq), 1,4-phenylenediboronic acid (1.0 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).[3]

  • Add a degassed aqueous solution of a base, such as 2M potassium carbonate (K₂CO₃).

  • Add a degassed organic solvent, such as toluene or dioxane. The reaction is typically run in a biphasic system.[5]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 24-48 hours.

  • Monitor the progress of the polymerization by techniques such as gel permeation chromatography (GPC) to track the increase in molecular weight.

  • Upon completion, cool the reaction to room temperature and precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Filter the polymer and wash it sequentially with water and methanol to remove residual catalyst and salts.

  • Purify the polymer further by dissolving it in a suitable solvent (e.g., chloroform or THF) and re-precipitating it into a non-solvent.

  • Dry the final polymer product under vacuum at an elevated temperature (e.g., 60-80 °C) for 24 hours.

Characterization of the Resulting Polymer (PDFB-PAE)

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the polymer.[7][8][9][10][11] The disappearance of the signals corresponding to the boronic acid protons and the appearance of new aromatic signals will confirm the successful polymerization. ¹⁹F NMR can be used to confirm the integrity of the difluoromethoxy group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the polymer and to confirm the absence of starting materials.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A monomodal and relatively narrow PDI is indicative of a well-controlled polymerization.

Thermal Properties

The thermal properties of PDFB-PAE can be evaluated using the following techniques:[12][13][14][15][16]

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature. A high decomposition temperature (Td), typically above 400 °C for aromatic polymers, indicates good thermal stability.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer. A high Tg is desirable for applications where the material will be exposed to elevated temperatures.

Table 2: Expected Properties of PDFB-PAE

PropertyExpected Value/RangeCharacterization Technique
Number-Average Molecular Weight (Mn) 15,000 - 30,000 g/mol GPC
Polydispersity Index (PDI) 1.5 - 2.5GPC
Glass Transition Temperature (Tg) 180 - 220 °CDSC
Decomposition Temperature (Td, 5% wt. loss) > 450 °CTGA
Solubility Soluble in THF, Chloroform, DMFVisual Inspection

Potential Applications

The unique combination of properties expected for PDFB-PAE, including high thermal stability, good solubility, and a potentially low dielectric constant due to the fluorinated group, makes it a candidate for several advanced applications:

  • Microelectronics: As a low-k dielectric material for insulation in integrated circuits.

  • Aerospace: As a component in high-temperature composites and adhesives.

  • Membranes: For gas separation or filtration applications requiring chemical and thermal resistance.

  • Organic Electronics: As a host material or dielectric layer in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Conclusion

This compound is a promising monomer for the development of novel high-performance polymers. Its synthesis into polyarylethers via Suzuki coupling offers a pathway to materials with a desirable combination of thermal stability, solubility, and electronic properties. The detailed protocol and characterization methods provided in this application note serve as a comprehensive guide for researchers looking to explore the potential of this unique building block in advanced materials science.

References

Application Notes and Protocols for the Laboratory Preparation of 2,4-dibromo-3-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Fluorinated Motifs in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a pivotal strategy for optimizing the physicochemical and pharmacokinetic properties of therapeutic candidates.[1][2] Among these, the difluoromethoxy (-OCF₂H) group has garnered significant attention for its unique ability to modulate lipophilicity, metabolic stability, and target engagement.[1] The compound 2,4-dibromo-3-(difluoromethoxy)benzoic acid is a key intermediate in the synthesis of various pharmacologically active molecules, including anti-inflammatory and analgesic agents.[3] Its structural framework, featuring a benzoic acid core functionalized with two bromine atoms and a difluoromethoxy group, presents a versatile scaffold for further chemical elaboration in drug design.[3]

These application notes provide a comprehensive guide for the laboratory-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical transformations.

Synthetic Strategy: A Multi-step Approach

The synthesis of this compound is most effectively approached through a multi-step sequence, commencing with a readily available starting material. The overall strategy involves the initial protection of the carboxylic acid, followed by electrophilic bromination, difluoromethoxylation of the hydroxyl group, and concluding with deprotection to yield the final product.

Diagram 1: Proposed Synthetic Pathway

G cluster_0 Step 1: Esterification cluster_1 Step 2: Dibromination cluster_2 Step 3: Difluoromethoxylation cluster_3 Step 4: Hydrolysis A 3-Hydroxybenzoic acid B Methyl 3-hydroxybenzoate A->B MeOH, H₂SO₄ (cat.) C Methyl 3-hydroxybenzoate D Methyl 2,4-dibromo-3-hydroxybenzoate C->D Br₂, Acetic Acid E Methyl 2,4-dibromo-3-hydroxybenzoate F Methyl 2,4-dibromo-3-(difluoromethoxy)benzoate E->F ClCF₂H, Base G Methyl 2,4-dibromo-3-(difluoromethoxy)benzoate H This compound G->H NaOH, H₂O/MeOH G cluster_workflow Purification and Analysis Workflow Start Crude Product Filtration Vacuum Filtration Start->Filtration Recrystallization Recrystallization Filtration->Recrystallization ColumnChromatography Column Chromatography Filtration->ColumnChromatography Drying Vacuum Drying Recrystallization->Drying ColumnChromatography->Drying FinalProduct Pure Product Drying->FinalProduct Analysis Characterization (NMR, MS, HPLC) FinalProduct->Analysis

References

Application Notes & Protocols: 2,4-Dibromo-3-(difluoromethoxy)benzoic Acid as a Versatile Scaffold for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 2,4-dibromo-3-(difluoromethoxy)benzoic acid as a strategic building block. We delve into its core reactivity, offering detailed, field-proven protocols for its derivatization through amide bond formation and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, mechanistic insights, and practical considerations for purification and characterization are discussed to empower scientists in the synthesis of novel molecular entities for pharmaceutical and agrochemical research.

Introduction: A Privileged Scaffold

This compound is a synthetically versatile building block characterized by three distinct, orthogonally reactive functional groups. Its utility stems from the strategic placement of these groups on the phenyl ring:

  • Two Bromo Substituents: Located at the C2 and C4 positions, these halogens serve as classical handles for modern palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The differing steric environments of the C2 (ortho to two substituents) and C4 positions may offer opportunities for selective functionalization.

  • Carboxylic Acid Moiety: This group is a cornerstone for forming robust amide linkages, a ubiquitous bond in pharmaceuticals, or for other transformations such as esterification or reduction.

  • Difluoromethoxy Group (-OCF₂H): This increasingly popular fluorine-containing motif acts as a bioisostere for methoxy or hydroxyl groups. Its inclusion can significantly enhance key drug-like properties, including metabolic stability, lipophilicity, and membrane permeability, without introducing the high acidity associated with a phenolic proton.[1][2][3][4]

This unique combination makes the title compound a valuable starting material for constructing diverse molecular libraries, particularly in the development of anti-inflammatory agents, analgesics, herbicides, and plant growth regulators.[1][2][3][5]

Caption: Chemical Structure of the Title Compound.

Physicochemical Properties & Characterization

A thorough understanding of the starting material's properties is critical for reaction monitoring and product characterization.

PropertyValueSource
CAS Number 223595-28-6[5][6]
Molecular Formula C₈H₄Br₂F₂O₃[5][6]
Molecular Weight 345.92 g/mol [5][6]
Boiling Point 356.9 °C at 760 mmHg[2][5]
Storage 2-8 °C, dry, sealed environment[2][5]

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons, the difluoromethoxy proton (a triplet due to coupling with the two fluorine atoms), and a broad singlet for the carboxylic acid proton. The aromatic signals will exhibit coupling patterns consistent with their substitution.

  • ¹³C NMR: Signals corresponding to the eight carbon atoms will be present. The carbon of the difluoromethoxy group will appear as a triplet due to C-F coupling. Carbons bonded to bromine will show characteristic shifts.

  • IR Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-O stretches, C-F stretches (~1000-1200 cm⁻¹), and C-Br stretches.[7][8]

Core Synthetic Transformations: Protocols & Mechanistic Rationale

The true power of this building block lies in the selective manipulation of its three functional handles. We present detailed protocols for the most critical transformations.

Derivatization of the Carboxylic Acid: Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently used reactions in medicinal chemistry.[9] This can be achieved directly through coupling agents or via a more classical two-step acyl chloride protocol.

Caption: General Workflow for Amide Bond Formation.

Protocol 1: Direct Amide Coupling using EDC/HOBt

This method is favored for its mild conditions and broad substrate scope, avoiding the harsh reagents needed for acyl chloride formation.

  • Rationale: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. The addition of HOBt (Hydroxybenzotriazole) traps the activated species to form an HOBt-ester, which is more stable and reacts cleanly with the amine to yield the desired amide.

  • Step-by-Step Protocol:

    • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equiv) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).

    • Reagent Addition: Add HOBt (1.2 equiv) and the desired primary or secondary amine (1.1 equiv). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to liberate the free amine.

    • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.5 equiv) portion-wise over 5 minutes.

    • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

    • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl (to remove excess base and EDC byproducts), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms are prime sites for building molecular complexity using palladium catalysis. The Suzuki-Miyaura and Buchwald-Hartwig reactions are pillars of modern synthetic chemistry for forming C-C and C-N bonds, respectively.

Protocol 2: Suzuki-Miyaura C-C Coupling

This reaction couples the aryl bromide with an organoboron reagent (typically a boronic acid or ester) and is exceptionally tolerant of various functional groups.[10]

  • Rationale: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst into the aryl-bromide bond, followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with the base), and finally reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10][11]

G Suzuki-Miyaura Catalytic Cycle Pd0 LₙPd(0) OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Trans Ar-Pd(II)-R(L)₂ OxAdd->Trans Transmetalation (R-B(OR)₂ + Base) Trans->Pd0 Reductive Elimination RedElim Ar-R Trans->RedElim

Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

  • Step-by-Step Protocol:

    • Reaction Setup: To an oven-dried Schlenk flask, add this compound derivative (e.g., the methyl ester to avoid complications with the free acid, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

    • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and/or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos).

    • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

    • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/H₂O).[12][13]

    • Reaction: Heat the mixture to 80-110 °C with vigorous stirring for 4-18 hours.

    • Monitoring: Monitor the reaction by TLC or LC-MS.

    • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 3: Buchwald-Hartwig C-N Amination

This reaction enables the formation of aryl amines from aryl halides and is crucial for synthesizing many bioactive molecules.[14]

  • Rationale: Similar to the Suzuki coupling, the cycle begins with oxidative addition of Pd(0) to the aryl bromide. The resulting complex then coordinates the amine. A strong base deprotonates the coordinated amine, leading to an amido complex, which undergoes reductive elimination to furnish the C-N bond and regenerate the catalyst.[15][16] Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step, which can be challenging.[15][17]

G Buchwald-Hartwig Catalytic Cycle Pd0 LₙPd(0) OxAdd Ar-Pd(II)-Br(L) Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [Ar-Pd(II)-Br(L)(R₂NH)] OxAdd->AmineCoord + R₂NH Amido Ar-Pd(II)-NR₂(L) AmineCoord->Amido + Base, - HBr Amido->Pd0 Reductive Elimination RedElim Ar-NR₂ Amido->RedElim

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

  • Step-by-Step Protocol:

    • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the this compound derivative (1.0 equiv), the amine (1.2 equiv), and a strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv) to a dry reaction vessel.

    • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%). Pre-formed catalysts like [Pd(IPr)Cl₂]₂ can also be used.[17]

    • Inert Atmosphere & Solvent: Seal the vessel, remove from the glovebox (if used), and add anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF) via syringe.

    • Reaction: Heat the reaction mixture to 80-110 °C for 12-24 hours.

    • Monitoring: Follow the reaction's progress by LC-MS.

    • Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Separate the organic layer, wash with water and brine.

    • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.

Strategic Considerations & Selectivity

When designing a multi-step synthesis, the order of reactions is paramount.

  • Protection Strategy: The carboxylic acid is acidic and can interfere with the basic conditions of cross-coupling reactions. It is often advantageous to first protect it as an ester (e.g., methyl or ethyl ester) before performing Suzuki or Buchwald-Hartwig reactions. The ester can be hydrolyzed back to the carboxylic acid in a final step.

  • Regioselectivity: The C4-Br is sterically less hindered than the C2-Br, which is flanked by the carboxylic acid and the difluoromethoxy group. This steric difference may allow for selective mono-functionalization at the C4 position under carefully controlled conditions (e.g., using a bulky catalyst, lower temperatures, or shorter reaction times). Subsequent reaction at the C2 position would then require more forcing conditions.

Conclusion

This compound represents a highly valuable and versatile building block for modern organic synthesis. Its three distinct functional handles can be manipulated using robust and well-established protocols, as detailed in this guide. By understanding the underlying mechanisms and carefully planning synthetic strategies, researchers can efficiently leverage this scaffold to construct novel and diverse libraries of compounds for evaluation in drug discovery and agrochemical development programs.

References

Application Notes and Protocols for the Synthesis of 7-Isoindolinequinolonecarboxylic Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Privileged Scaffolds in Drug Discovery

The fusion of distinct pharmacophores into hybrid molecules is a powerful strategy in modern medicinal chemistry to explore novel chemical space and develop therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles. The 7-isoindolinequinolonecarboxylic acid scaffold represents a compelling example of this approach, marrying the established antibacterial prowess of the quinolone core with the versatile isoindoline moiety, a structural motif present in a range of biologically active compounds.[1][2] Quinolonecarboxylic acids, such as ciprofloxacin and levofloxacin, are renowned for their potent inhibition of bacterial DNA gyrase and topoisomerase IV. The isoindoline nucleus, on the other hand, is a key component of drugs like lenalidomide, known for its immunomodulatory and anticancer properties.[1] The strategic placement of the isoindoline group at the 7-position of the quinolone ring is hypothesized to modulate the molecule's interaction with bacterial enzymes and potentially introduce novel secondary mechanisms of action, offering a promising avenue for overcoming antibiotic resistance.

This guide provides a comprehensive overview of a robust synthetic strategy for accessing 7-isoindolinequinolonecarboxylic derivatives, designed for researchers and professionals in drug development. We will delve into the causal reasoning behind the chosen synthetic routes, provide detailed, step-by-step protocols, and present data in a clear, comparative format.

Strategic Overview: A Convergent Synthetic Approach

The synthesis of 7-isoindolinequinolonecarboxylic derivatives is most effectively achieved through a convergent strategy. This approach involves the independent synthesis of two key building blocks: the 7-halo-quinolonecarboxylic acid core and the isoindoline moiety. These intermediates are then coupled in a final, crucial step to yield the target molecule. This strategy offers greater flexibility for diversification, allowing for modifications to both the quinolone and isoindoline components to create a library of analogs for structure-activity relationship (SAR) studies.

Herein, we will focus on a common and reliable pathway:

  • Synthesis of the Quinolone Core: Employing the Gould-Jacobs cyclization to construct the 7-halo-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid scaffold.[3]

  • Synthesis of the Isoindoline Moiety: Catalytic hydrogenation of phthalonitrile to produce isoindoline.[4]

  • Convergent Coupling: Palladium-catalyzed Buchwald-Hartwig amination for the C-N bond formation between the 7-position of the quinolone core and the secondary amine of isoindoline.

G cluster_0 Quinolone Core Synthesis cluster_1 Isoindoline Synthesis Start_Q Substituted Aniline Intermediate_Q1 Anilinomethylenemalonate Start_Q->Intermediate_Q1 Condensation Intermediate_Q2 7-Halo-4-hydroxyquinoline-3-carboxylate Intermediate_Q1->Intermediate_Q2 Thermal Cyclization (Gould-Jacobs) Quinolone_Core 7-Halo-quinolonecarboxylic Acid Intermediate_Q2->Quinolone_Core Hydrolysis Final_Product 7-Isoindolinequinolonecarboxylic Derivative Quinolone_Core->Final_Product Buchwald-Hartwig Amination Start_I Phthalonitrile Isoindoline Isoindoline Start_I->Isoindoline Catalytic Hydrogenation Isoindoline->Final_Product caption Convergent Synthetic Strategy G Start 7-Halo-quinolonecarboxylic Acid + Isoindoline Oxidative_Addition Oxidative Addition [Pd(II) complex] Start->Oxidative_Addition Pd(0) Pd_precatalyst Pd₂(dba)₃ Pd_precatalyst->Oxidative_Addition Ligand Xantphos Ligand->Oxidative_Addition Base Cs₂CO₃ Reductive_Elimination Reductive Elimination Base->Reductive_Elimination Solvent Toluene or Dioxane Amine_Coordination Amine Coordination Oxidative_Addition->Amine_Coordination + Isoindoline Amine_Coordination->Reductive_Elimination Base-mediated de-protonation Reductive_Elimination->Start Catalyst Regeneration Final_Product 7-Isoindolinequinolonecarboxylic Acid Reductive_Elimination->Final_Product C-N bond formation caption Buchwald-Hartwig Amination Cycle

References

Application Notes & Protocols: Safe Handling and Storage of 2,4-dibromo-3-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

2,4-dibromo-3-(difluoromethoxy)benzoic acid is a halogenated aromatic carboxylic acid of increasing interest in medicinal chemistry and materials science. Its structural features—a dibrominated benzene ring, a carboxylic acid group, and a difluoromethoxy group—confer a unique combination of properties. The difluoromethoxy group (-OCF₂H) is a particularly strategic substituent, often used to enhance metabolic stability, modulate lipophilicity, and introduce favorable intermolecular interactions in drug candidates.[1] The strong carbon-fluorine bonds contribute to higher metabolic stability compared to simpler alkoxy groups.[1] However, the presence of bromine and fluorine atoms, along with the acidic proton, necessitates stringent and well-understood handling and storage procedures to ensure personnel safety, experimental integrity, and compound stability.

This guide provides a comprehensive framework for the safe handling and storage of this compound, explaining the rationale behind each procedural step to foster a culture of safety and reproducibility in the laboratory.

I. Hazard Identification and Core Properties

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified with the following primary hazards:

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

  • H335: May cause respiratory irritation. [2]

  • H302: Harmful if swallowed. [3]

As a solid, it may also form combustible dust concentrations in the air, a common hazard for finely powdered organic compounds.[4][5]

Table 1: Physicochemical and Hazard Summary

PropertyValue / InformationRationale for Handling Procedures
CAS Number 223595-28-6Unique identifier for accurate hazard assessment and regulatory compliance.
Molecular Formula C₈H₄Br₂F₂O₃Indicates a high molecular weight solid with significant halogen content.
Appearance White to off-white crystalline powder (Typical)As a powder, it poses an inhalation risk and potential for dust explosion.[4][5]
Hazards Skin, eye, and respiratory irritant.[2][3]Dictates the required level of Personal Protective Equipment (PPE).
Chemical Group Halogenated Benzoic AcidInforms potential incompatibilities (e.g., with strong bases, oxidizing agents).[6]
Stability The difluoromethoxy group is generally stable under acidic and basic conditions.[7] However, the overall compound's stability may be affected by strong oxidizing agents or bases.[6]Guides the selection of appropriate storage containers and conditions.

II. Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is the first line of defense. The following ensemble is mandatory for all procedures involving this compound to mitigate the identified risks of skin, eye, and respiratory exposure.[4][8]

  • Eye and Face Protection :

    • Mandatory : Wear safety glasses with side shields or, preferably, chemical splash goggles that conform to ANSI Z.87.1 standards.[4]

    • Recommended for Splash/Dust Risk : A face shield worn over safety goggles is recommended when handling larger quantities or when there is a significant risk of splashing or dust generation.[4][9]

    • Causality : The compound is a serious eye irritant.[2] Goggles provide a seal around the eyes to protect from airborne particulates and splashes, which standard safety glasses do not.

  • Skin and Body Protection :

    • Lab Coat : A chemical-resistant lab coat, fully buttoned, is required.[4]

    • Gloves : Chemical-resistant gloves, such as disposable nitrile gloves, are mandatory.[4] Gloves must be inspected for tears or holes before use and should be changed immediately upon known or suspected contamination.[4] Use proper removal technique to avoid skin contact with the glove's outer surface.[10]

    • Footwear : Fully enclosed shoes, preferably made of a chemical-resistant material, are required at all times in the laboratory.[4]

  • Respiratory Protection :

    • Primary Control : All handling of the solid compound that may generate dust must occur within a certified chemical fume hood to minimize inhalation exposure.[4]

    • Secondary Control : If engineering controls like a fume hood are insufficient or unavailable for a specific task, a NIOSH-approved respirator (e.g., N95 for dusts) is required.[9][11] The need for respiratory protection should be determined by a formal risk assessment.

Logical Flow for Donning and Doffing PPE

To prevent cross-contamination, a strict protocol for putting on and removing PPE must be followed.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles / Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if required) doff3->doff4 caption Fig. 1: PPE Donning and Doffing Sequence

Fig. 1: PPE Donning and Doffing Sequence

III. Handling Protocols: From Weighing to Reaction Quenching

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring experimental accuracy.

A. Preparation and Engineering Controls
  • Designated Area : All work with this compound should be performed in a designated area, such as a certified chemical fume hood, to contain any dust or vapors.[4]

  • Ventilation Check : Before starting work, verify that the chemical fume hood is functioning correctly (check airflow monitor).

  • Gather Materials : Assemble all necessary equipment (spatulas, weigh boats, glassware) and labeled waste containers before handling the chemical to minimize time and movement.[4]

B. Step-by-Step Weighing and Transfer Protocol
  • Don PPE : Put on all required PPE as detailed in Section II.

  • Tare Balance : Place a weigh boat or appropriate container on the analytical balance inside the fume hood and tare the balance.

  • Dispense Solid : Carefully dispense the solid from the stock container onto the weigh boat using a clean spatula. Perform this action slowly and close to the surface to minimize dust generation. Avoid pouring the powder from a height.

  • Close Stock Container : Immediately and tightly close the lid of the stock container.

  • Record Weight : Record the final weight.

  • Transfer to Reaction Vessel : Carefully transfer the weighed solid into the reaction vessel, which should also be inside the fume hood. A powder funnel can aid in a clean transfer.

  • Decontaminate : Clean any residual powder from the spatula and weigh boat using a solvent-moistened wipe, disposing of the wipe in the designated solid hazardous waste container.

IV. Storage Procedures: Ensuring Compound Integrity and Safety

Proper storage is critical for maintaining the chemical's purity and for preventing hazardous situations. Benzoic acids and their derivatives require specific conditions to avoid degradation and reaction with incompatible materials.[6][12]

Table 2: Storage Conditions and Incompatibilities

ParameterRecommended ConditionRationale / Incompatible Materials
Temperature Cool, dry place.[5][12] Room temperature is generally acceptable.Avoid high temperatures and direct sunlight to prevent potential thermal degradation.
Atmosphere Tightly closed container.[5][12]Protects from atmospheric moisture and contaminants.
Location Well-ventilated area.[5] Store in a cabinet designated for organic acids.Segregation prevents accidental mixing with incompatible chemicals.[13]
Incompatible Materials Strong Bases (e.g., sodium hydroxide).[6] Strong Oxidizing Agents (e.g., peroxides, nitrates).[6] Metals (in aqueous solution).[6]The carboxylic acid will react exothermically with bases. Strong oxidizers can lead to vigorous, potentially explosive reactions. Aqueous solutions can react with some metals to produce flammable hydrogen gas.[6]
Chemical Segregation Workflow

The following diagram illustrates the decision-making process for correctly storing this compound.

Storage_Logic start Receive Compound check_hazard Identify Hazard Class: Organic Acid, Irritant start->check_hazard is_base Store with Bases? check_hazard->is_base Check Incompatibilities is_oxidizer Store with Oxidizers? is_base->is_oxidizer No no_base NO (Incompatible) is_base->no_base Yes is_flammable Store with Flammables? is_oxidizer->is_flammable No no_oxidizer NO (Incompatible) is_oxidizer->no_oxidizer Yes store_acid Store in Designated Organic Acid Cabinet is_flammable->store_acid No yes_flammable Acceptable if segregated (Check SDS) is_flammable->yes_flammable Yes no_base->is_oxidizer Next Check no_oxidizer->is_flammable Next Check yes_flammable->store_acid caption Fig. 2: Chemical Storage Segregation Logic

Fig. 2: Chemical Storage Segregation Logic

V. Emergency Response Protocols

Pre-planning is essential for safely responding to chemical spills or exposures.[14][15]

A. Spill Response

The response depends on the size of the spill.

  • Minor Spill (Small amount of solid inside a fume hood):

    • Alert personnel in the immediate area.

    • Ensure appropriate PPE is worn.

    • Gently sweep the solid material into a labeled hazardous waste container.[16] Avoid actions that create dust. Moisten the material slightly with a non-reactive solvent if necessary to prevent it from becoming airborne.[6]

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.[17]

    • Place all cleanup materials into a sealed, labeled hazardous waste bag or container.[15]

  • Major Spill (Outside of a fume hood or a large quantity):

    • Evacuate the immediate area and alert others.[14]

    • Close the laboratory doors to contain the spill.

    • Call your institution's emergency response number (e.g., EH&S).

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

B. First Aid Procedures
  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[16] Remove contaminated clothing.[16] Seek medical attention if irritation develops or persists.

  • Eye Contact : Immediately flush eyes with water from an emergency eyewash station for at least 15 minutes, holding the eyelids open to ensure a thorough rinse.[16] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[10][18] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[5] Rinse the mouth with water.[10] Seek immediate medical attention.

VI. Waste Disposal

All materials contaminated with this compound, including gloves, weigh boats, and cleanup materials, must be disposed of as hazardous chemical waste.[4][6]

  • Segregate Waste : Collect solid waste in a dedicated, clearly labeled, and sealed container.

  • Labeling : Ensure the waste container is labeled with the full chemical name and associated hazards.

  • Disposal Request : Follow your institution's procedures for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain.[6][12]

References

Scale-up synthesis of 2,4-dibromo-3-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 2,4-Dibromo-3-(difluoromethoxy)benzoic Acid

Authored by: A Senior Application Scientist

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of novel anti-inflammatory and analgesic agents. The unique substitution pattern of this molecule, featuring a difluoromethoxy group and two bromine atoms on the benzoic acid core, allows for extensive structural modifications in drug design, ultimately enhancing biological activity and selectivity. This application note provides a comprehensive guide for the scale-up synthesis of this important building block, focusing on a robust and reproducible two-step process. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, with an emphasis on safety, efficiency, and scalability.

The synthetic strategy commences with the regioselective dibromination of 3-hydroxybenzoic acid to yield the key intermediate, 2,4-dibromo-3-hydroxybenzoic acid. This is followed by the O-difluoromethylation of the phenolic hydroxyl group to afford the final product. This application note will provide in-depth technical details, causality behind experimental choices, and self-validating protocols to ensure the successful synthesis of this compound on a larger scale.

Synthetic Strategy Overview

The overall synthetic pathway is a two-step process starting from the readily available 3-hydroxybenzoic acid.

Synthetic_Pathway 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid Intermediate 2,4-Dibromo-3-hydroxybenzoic Acid 3-Hydroxybenzoic_Acid->Intermediate Step 1: Dibromination Final_Product This compound Intermediate->Final_Product Step 2: O-Difluoromethylation

Caption: Overall two-step synthetic route.

Part 1: Synthesis of 2,4-Dibromo-3-hydroxybenzoic Acid

The initial step involves the electrophilic aromatic substitution of 3-hydroxybenzoic acid with bromine. The hydroxyl group is a strongly activating ortho-, para-directing group, while the carboxylic acid group is a meta-directing deactivator. The combined directing effects favor the substitution at the 2, 4, and 6 positions relative to the hydroxyl group. By controlling the stoichiometry of the brominating agent, we can achieve the desired 2,4-dibromination.

Materials and Equipment
Material/EquipmentSpecifications
3-Hydroxybenzoic Acid≥99% purity
Liquid Bromine≥99.5% purity
Glacial Acetic AcidACS grade
Sodium ThiosulfateAnhydrous, ≥98%
Hydrochloric AcidConcentrated (37%)
Deionized Water
10 L Jacketed Glass ReactorWith overhead stirrer, condenser, and dropping funnel
Heating/Cooling Circulator
Büchner Funnel and Flask
Vacuum Oven
Experimental Protocol

Safety First: Liquid bromine is highly corrosive, toxic, and volatile. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves, a face shield, and a lab coat.[1][2][3] Have a neutralizing agent, such as a sodium thiosulfate solution, readily available in case of spills.[1]

  • Reaction Setup:

    • Set up the 10 L jacketed glass reactor with an overhead stirrer, a condenser topped with a gas outlet connected to a scrubber containing sodium thiosulfate solution, and a pressure-equalizing dropping funnel.

    • Charge the reactor with 3-hydroxybenzoic acid (1.00 kg, 7.24 mol) and glacial acetic acid (5.0 L).

    • Stir the mixture at room temperature until the 3-hydroxybenzoic acid is fully dissolved.

  • Bromination:

    • In a separate container, carefully measure liquid bromine (2.55 kg, 0.82 L, 15.93 mol, 2.2 equiv.) and dilute it with glacial acetic acid (1.0 L).

    • Transfer the bromine solution to the dropping funnel.

    • Cool the reactor contents to 10-15 °C using the heating/cooling circulator.

    • Add the bromine solution dropwise to the stirred solution of 3-hydroxybenzoic acid over 2-3 hours, maintaining the internal temperature below 20 °C. The reaction is exothermic.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

    • Once the reaction is complete, cool the mixture to 10 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.

    • Slowly add 5 L of cold deionized water to the reaction mixture with vigorous stirring to precipitate the product.

    • Stir the resulting slurry for 1 hour at 10 °C.

  • Isolation and Purification:

    • Isolate the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral.

    • For further purification, the crude product can be recrystallized from an ethanol/water mixture.

    • Dry the purified white to off-white solid in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield and Characterization
  • Yield: 75-85%

  • Appearance: White to off-white crystalline solid

  • Purity (HPLC): ≥98%

Part 2: O-Difluoromethylation of 2,4-Dibromo-3-hydroxybenzoic Acid

The second step is the O-difluoromethylation of the phenolic hydroxyl group of 2,4-dibromo-3-hydroxybenzoic acid. For a scalable and safer process, we will utilize sodium chlorodifluoroacetate as a difluorocarbene precursor.[4][5] This reagent is a stable solid and generates difluorocarbene upon heating, which then reacts with the phenoxide to form the desired difluoromethyl ether.[4][5]

Materials and Equipment
Material/EquipmentSpecifications
2,4-Dibromo-3-hydroxybenzoic AcidFrom Part 1
Sodium Chlorodifluoroacetate≥97% purity
Potassium CarbonateAnhydrous, powder
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%
Ethyl AcetateACS grade
HexanesACS grade
BrineSaturated NaCl solution
Anhydrous Sodium Sulfate
20 L Jacketed Glass ReactorWith overhead stirrer, condenser, and nitrogen inlet/outlet
Heating/Cooling Circulator
Rotary Evaporator

Experimental Protocol

Workflow_Part2 cluster_prep Reaction Preparation cluster_reaction Difluoromethylation Reaction cluster_workup Work-up and Isolation cluster_purification Purification Charge_Reactants Charge reactor with intermediate, K2CO3, and anhydrous DMF Inert_Atmosphere Purge with Nitrogen Charge_Reactants->Inert_Atmosphere Heat_Mixture Heat to 90-100 °C Inert_Atmosphere->Heat_Mixture Add_Reagent Add sodium chlorodifluoroacetate in portions Heat_Mixture->Add_Reagent Stir_Reaction Stir at 100 °C for 4-6 hours Add_Reagent->Stir_Reaction Monitor_Progress Monitor by HPLC/TLC Stir_Reaction->Monitor_Progress Cool_Down Cool to room temperature Monitor_Progress->Cool_Down Quench Pour into ice-water Cool_Down->Quench Acidify Acidify with conc. HCl Quench->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash Wash organic layer with water and brine Extract->Wash Dry Dry with Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize from Ethyl Acetate/Hexanes Concentrate->Recrystallize Dry_Final Dry under vacuum Recrystallize->Dry_Final

Caption: Workflow for O-Difluoromethylation.

  • Reaction Setup:

    • Ensure the 20 L jacketed glass reactor is clean and dry. Set it up with an overhead stirrer, a condenser, and a nitrogen inlet/outlet.

    • Charge the reactor with 2,4-dibromo-3-hydroxybenzoic acid (1.00 kg, 3.38 mol), potassium carbonate (1.40 kg, 10.14 mol, 3.0 equiv.), and anhydrous N,N-dimethylformamide (DMF) (8.0 L).

    • Purge the reactor with nitrogen for 30 minutes.

  • Difluoromethylation:

    • Heat the stirred mixture to 90-100 °C under a nitrogen atmosphere.

    • Once the temperature is stable, add sodium chlorodifluoroacetate (1.03 kg, 6.76 mol, 2.0 equiv.) in portions over 1 hour. Gas evolution (CO2) will be observed.

    • After the addition is complete, maintain the reaction temperature at 100 °C and stir for 4-6 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction by HPLC or TLC for the disappearance of the starting material.

    • Once complete, cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into a larger container with 40 L of an ice-water mixture with vigorous stirring.

    • Acidify the aqueous slurry to pH 1-2 with concentrated hydrochloric acid. A precipitate will form.

    • Extract the product with ethyl acetate (3 x 10 L).

    • Combine the organic layers and wash with water (2 x 10 L) and then with brine (10 L).

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

    • Dry the final product in a vacuum oven at 50 °C to a constant weight.

Expected Yield and Characterization
  • Yield: 70-80%

  • Appearance: White to pale yellow solid

  • Purity (HPLC): ≥99%

  • Molecular Formula: C₈H₄Br₂F₂O₃

  • Molecular Weight: 345.92 g/mol

Troubleshooting

IssuePossible CauseSuggested Solution
Part 1: Incomplete Bromination Insufficient brominating agent or reaction time.Add an additional 0.1 equiv. of bromine and stir for another 4-6 hours.
Part 1: Over-bromination Reaction temperature too high or excess bromine.Maintain strict temperature control. Use no more than 2.2 equivalents of bromine.
Part 2: Incomplete Difluoromethylation Insufficient reagent, wet solvent, or low temperature.Ensure anhydrous conditions. Add another 0.5 equiv. of sodium chlorodifluoroacetate and increase reaction time.
Part 2: Difficult Purification Residual DMF.Ensure thorough washing of the organic extracts with water to remove DMF.

Safety Precautions

  • General: All experiments should be conducted in a well-ventilated fume hood. Standard PPE (safety glasses, lab coat, gloves) must be worn at all times.

  • Liquid Bromine: Highly toxic and corrosive. Handle with extreme care using appropriate chemical-resistant gloves and a face shield.[1][2][3] Always have a sodium thiosulfate solution ready for quenching and spill neutralization.[1]

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with care.

  • Pressure: The difluoromethylation reaction releases carbon dioxide. Ensure the reaction vessel is not sealed and is properly vented.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-dibromo-3-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,4-dibromo-3-(difluoromethoxy)benzoic acid (CAS 223595-28-6). This document is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting solutions, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic route for higher yield and purity.

The synthesis of this valuable intermediate, often used in pharmaceutical and agrochemical research[1][2], is typically achieved via a two-step process: the regioselective dibromination of a 3-hydroxybenzoic acid precursor, followed by the O-difluoromethylation of the resulting phenolic hydroxyl group. This guide will address potential issues in both stages of this synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low Yield or Incomplete Conversion in the Bromination Step

Q: My bromination of 3-hydroxybenzoic acid is resulting in a low yield of the desired 2,4-dibromo-3-hydroxybenzoic acid. TLC and NMR analysis show significant amounts of starting material and a monobrominated species. What is happening and how can I fix it?

A: This is a common issue related to reaction kinetics and stoichiometry. The hydroxyl and carboxyl groups on the starting ring have competing electronic effects, and achieving clean, exhaustive dibromination requires precise control.

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution
Insufficient Brominating Agent The stoichiometry is critical. For complete dibromination, at least 2.0 equivalents of the brominating agent (e.g., liquid bromine) are required. A slight excess (e.g., 2.1-2.2 equivalents) can help drive the reaction to completion, but excessive amounts risk over-bromination[3][4].
Suboptimal Reaction Temperature Low temperatures can slow the reaction rate, leading to incomplete conversion within a standard timeframe. Conversely, excessively high temperatures can promote side reactions. For liquid bromine in a solvent like acetic acid or dichloromethane, a temperature range of 0°C to room temperature is a good starting point, potentially followed by gentle heating or reflux to ensure completion[3][5].
Poor Bromine Activation/Solubility The choice of solvent is crucial. Glacial acetic acid is often effective as it can protonate the carbonyl of the carboxylic acid, slightly deactivating the ring, which can improve selectivity, and it readily dissolves the reactants[5]. Chlorinated solvents like dichloromethane are also common[3].
Reaction Time Too Short Electrophilic aromatic substitution on a deactivated or complex ring can be slow. Monitor the reaction progress diligently using TLC or HPLC. Do not proceed with work-up until the starting material and monobrominated intermediate are consumed. Reaction times can range from a few hours to overnight.
Issue 2: Formation of Multiple Side Products During Bromination

Q: I am observing the formation of what appears to be a tribrominated byproduct, in addition to my desired 2,4-dibromo product. How can I improve the selectivity?

A: Excellent observation. The formation of over-brominated products like 2,4,6-tribromo-3-hydroxybenzoic acid is a known challenge when dealing with activated phenolic rings[4].

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution
Excessive Brominating Agent Using more than ~2.2 equivalents of bromine significantly increases the risk of a third bromination at the C6 position. Carefully control the addition of your brominating agent.
Reaction Temperature Too High Higher temperatures increase the reaction rate indiscriminately, reducing selectivity. Consider running the reaction at a lower temperature (e.g., 0-5°C) for a longer duration to favor the kinetically controlled formation of the desired dibromo isomer[3].
Incorrect Order of Addition Adding the substrate to a solution of bromine can create localized areas of high bromine concentration, promoting over-bromination. The preferred method is the slow, dropwise addition of the brominating agent to the solution of 3-hydroxybenzoic acid.
Issue 3: Low Yield or Failed O-Difluoromethylation Step

Q: I have successfully synthesized 2,4-dibromo-3-hydroxybenzoic acid, but the subsequent difluoromethylation step is giving me a very low yield. My starting material is largely unreacted.

A: The O-difluoromethylation of phenols is a robust but sensitive transformation that hinges on the efficient generation of difluorocarbene (:CF₂) and its subsequent trapping by the phenolate anion[6][7]. Failure here usually points to an issue with one of these two key steps.

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution
Inefficient Phenolate Formation The phenolic proton must be removed to generate the nucleophilic phenolate. Use a strong, non-aqueous base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a suitable solvent (e.g., DMF, DMSO, or a mixture of ethanol/water under pressure)[3][6]. Ensure at least one equivalent of base is used, with a slight excess often being beneficial.
Decomposition of Difluorocarbene Precursor If using a thermal precursor like sodium chlorodifluoroacetate (ClCF₂CO₂Na), the temperature must be high enough to induce decarboxylation (typically >100°C) but not so high that it causes decomposition of the starting material or product[7]. If using a gas like chlorodifluoromethane (HCFC-22), ensure the reaction vessel is properly sealed and pressurized to maintain a sufficient concentration of the reagent in the reaction medium[3].
Presence of Water Water can compete with the phenolate for reaction with difluorocarbene and can also hinder the effectiveness of the base. While some protocols tolerate water[3], starting with anhydrous solvents and reagents is a good practice, especially for difficult substrates.
Steric Hindrance The two ortho-bromo substituents create significant steric hindrance around the hydroxyl group, which can slow the rate of reaction with the electrophilic difluorocarbene. Increased reaction time and/or temperature may be necessary to overcome this barrier.
Issue 4: Difficulty in Purifying the Final Product

Q: My crude product is a mixture of the target acid and unreacted 2,4-dibromo-3-hydroxybenzoic acid. Standard crystallization is not separating them effectively. What purification strategy do you recommend?

A: Separating two structurally similar benzoic acids can be challenging. A multi-step purification approach is often required.

Recommended Purification Workflow

  • Acid-Base Extraction: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a saturated sodium bicarbonate solution. Both your starting material and product are acidic and will move to the aqueous layer as their sodium salts. This step is useful for removing non-acidic impurities. Re-acidify the aqueous layer with HCl (1N) to precipitate the mixed acids, then extract them back into an organic solvent. Dry and concentrate.

  • Column Chromatography: This is the most effective method for separation. Use silica gel with a mobile phase containing a small amount of acid to ensure the carboxylic acids remain protonated and elute properly. A gradient of ethyl acetate in hexane with 1% acetic acid is a common choice[8].

  • Recrystallization: Once a fraction of sufficient purity (>95%) is obtained from chromatography, recrystallization can be used for final polishing. Experiment with solvent systems like ethanol/water, acetic acid/water, or toluene.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the O-difluoromethylation of the phenolic intermediate?

A1: The reaction proceeds via the generation of difluorocarbene (:CF₂), a highly reactive electrophilic intermediate. The mechanism involves three key steps:

  • Deprotonation: A base (e.g., KOH) removes the acidic proton from the 3-hydroxyl group, forming a nucleophilic phenolate anion.

  • Carbene Generation: The difluoromethylating agent generates difluorocarbene. For sodium chlorodifluoroacetate, this occurs via thermal decarboxylation[7]. For chlorodifluoromethane, it can occur via alpha-elimination under basic conditions.

  • Nucleophilic Attack: The electron-rich phenolate anion attacks the electrophilic carbon of the difluorocarbene, forming a new C-O bond. Subsequent protonation (typically during aqueous work-up) yields the final difluoromethoxy group[6].

G cluster_0 Step 1: Phenolate Formation cluster_1 Step 2: Carbene Generation cluster_2 Step 3: Nucleophilic Attack & Product Formation Phenol Ar-OH Phenolate Ar-O⁻ (Nucleophile) Phenol->Phenolate + Base - H₂O Base Base (e.g., KOH) Precursor ClCF₂CO₂Na Carbene :CF₂ (Electrophile) Precursor->Carbene Heat (Δ) - CO₂ - NaCl Intermediate [Ar-O-CF₂]⁻ Product Ar-OCF₂H Intermediate->Product + H⁺ Protonation H⁺ (Work-up) Phenolate_ref Ar-O⁻ Phenolate_ref->Intermediate Carbene_ref :CF₂ Carbene_ref->Intermediate

Caption: Mechanism of O-difluoromethylation via difluorocarbene.

Q2: Which difluoromethylating agent is better: sodium chlorodifluoroacetate or chlorodifluoromethane gas?

A2: Both reagents can be effective, but they present different practical advantages and disadvantages.

ReagentProsCons
Sodium Chlorodifluoroacetate Bench-stable, non-ozone-depleting solid; easier to handle; reaction can be run at atmospheric pressure[7].Requires higher temperatures for decarboxylation; can be more expensive in bulk.
Chlorodifluoromethane (HCFC-22) Inexpensive and readily available as a commodity chemical; can be run at lower temperatures (30-60°C)[3].Ozone-depleting gas; requires a pressurized reactor and specialized handling; can be challenging to dose accurately on a lab scale.

For most academic and early-stage development labs, sodium chlorodifluoroacetate is the recommended choice due to its superior ease of handling and safety profile[7].

Q3: What are the critical safety precautions for this synthesis?

A3: Safety is paramount. Please consider the following:

  • Bromine: Liquid bromine is highly corrosive, toxic, and volatile. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine quenching solution (e.g., sodium thiosulfate) readily available.

  • Pressurized Reactions: If using chlorodifluoromethane gas, all reactions must be conducted in a pressure-rated vessel behind a blast shield. Never exceed the pressure rating of the equipment.

  • Strong Bases: Handle strong bases like NaOH and KOH with care, as they are corrosive.

  • Thermal Hazards: The difluoromethylation step using sodium chlorodifluoroacetate requires heating, and the decarboxylation can be vigorous[7]. Heat the reaction mixture slowly and ensure the system is not sealed to avoid pressure build-up.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dibromo-3-hydroxybenzoic Acid

(Adapted from principles described in related syntheses[3][5])

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxybenzoic acid (1.0 eq) in glacial acetic acid.

  • Cool the flask to 0-5°C in an ice bath.

  • Slowly add liquid bromine (2.1 eq) dropwise to the stirred solution over 1-2 hours, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of ice water. A precipitate should form.

  • Quench any excess bromine by slowly adding a saturated solution of sodium thiosulfate until the orange color disappears.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield the crude product.

  • Recrystallize from an appropriate solvent system (e.g., ethanol/water) for purification.

Protocol 2: Synthesis of this compound

(Adapted from the general procedure for difluoromethylation of phenols[7])

  • To a reaction vessel equipped with a condenser and nitrogen inlet, add 2,4-dibromo-3-hydroxybenzoic acid (1.0 eq), sodium chlorodifluoroacetate (2.0-2.5 eq), potassium carbonate (K₂CO₃, 2.0 eq) or another suitable base, and anhydrous DMF.

  • Flush the system with nitrogen for 5-10 minutes.

  • Heat the reaction mixture to 110-120°C in an oil bath and stir vigorously for 2-4 hours. The reaction progress should be monitored by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and acidify to pH ~2 with 1N HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel.

G Start 3-Hydroxybenzoic Acid Step1 Step 1: Dibromination - Reagents: Br₂, Acetic Acid - Conditions: 0°C to RT, 12-18h Start->Step1 Intermediate 2,4-Dibromo-3-hydroxybenzoic Acid Step1->Intermediate Step2 Step 2: O-Difluoromethylation - Reagents: ClCF₂CO₂Na, K₂CO₃, DMF - Conditions: 120°C, 2-4h Intermediate->Step2 CrudeProduct Crude Product Mixture Step2->CrudeProduct Purification Purification - Acid/Base Extraction - Column Chromatography CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for the target compound.

References

Technical Support Center: Purification of Crude 2,4-dibromo-3-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering as a Senior Application Scientist.

Welcome to the technical support center for the purification of 2,4-dibromo-3-(difluoromethoxy)benzoic acid (CAS 223595-28-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. We will explore the causality behind experimental choices and provide self-validating protocols to ensure you achieve the desired purity for your downstream applications.

Introduction: Understanding the Purification Challenges

This compound is a structurally complex molecule. Its purification is often complicated by the presence of impurities with similar physicochemical properties, arising from its synthesis. Key challenges stem from:

  • Structural Analogs: Incomplete bromination can leave mono-bromo species, while over-bromination could lead to tri-bromo impurities.[1]

  • Precursor Carryover: Unreacted starting materials or intermediates from the difluoromethoxylation step may persist.[2]

  • Polarity and Solubility: The presence of a carboxylic acid group, a difluoromethoxy group, and two bromine atoms gives the molecule a unique solubility profile, making solvent selection for recrystallization and chromatography non-trivial.[3]

This guide provides a systematic approach to tackling these issues through robust purification strategies.

Part 1: Initial Assessment & Purification Strategy

This section provides answers to frequently asked questions regarding the initial steps of purification.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take before attempting to purify my crude this compound?

A1: Before any purification attempt, a thorough analysis of the crude material is essential. This provides a baseline and helps in selecting the most appropriate purification strategy.

  • Determine Crude Purity: Use High-Performance Liquid Chromatography (HPLC) to get a quantitative measure of the purity and to identify the number and relative abundance of impurities.

  • Identify Impurities (if possible): If you have access to Liquid Chromatography-Mass Spectrometry (LC-MS), identify the molecular weights of the major impurities. This can provide crucial clues about their identity (e.g., unreacted starting material, mono-brominated species).[1]

  • Assess Solubility: Perform small-scale solubility tests in a range of solvents (e.g., water, methanol, ethanol, ethyl acetate, dichloromethane, hexane) to inform your choice of technique, whether it be extraction, recrystallization, or chromatography.

Q2: Which purification technique should I choose? Acid-base extraction, recrystallization, or chromatography?

A2: The choice depends on the purity of your crude material and the nature of the impurities. The following decision tree provides a general guideline.

G start Crude Material Purity Assessment (HPLC/LC-MS) purity_check Crude Purity > 85%? start->purity_check impurity_type Major Impurities are Neutral/Basic? purity_check->impurity_type Yes chromatography Perform Column Chromatography purity_check->chromatography No extraction Perform Acid-Base Extraction impurity_type->extraction Yes recrystallize Perform Recrystallization impurity_type->recrystallize No extraction->recrystallize final_purity Assess Purity (HPLC) recrystallize->final_purity chromatography->final_purity recrystallize_check Purity > 98%? final_purity->recrystallize_check recrystallize_check->chromatography No

Caption: Decision workflow for selecting a purification strategy.

Part 2: Troubleshooting Purification Protocols

This section provides detailed troubleshooting guides for the most common purification techniques in a question-and-answer format.

Guide 1: Acid-Base Extraction

Acid-base extraction is a powerful first-pass purification step to remove neutral or basic impurities. It leverages the acidic nature of the carboxylic acid group, which can be deprotonated to form a water-soluble carboxylate salt.[4][5]

Q3: I've dissolved my crude product in an organic solvent and added an aqueous base, but an intractable emulsion has formed at the interface. What should I do?

A3: Emulsion formation is common when there are insoluble particulates or when the densities of the organic and aqueous layers are too similar.

  • Causality: Vigorous shaking is a primary cause. Finely suspended impurities can also stabilize emulsions.

  • Solutions:

    • Break the Emulsion: Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer helps to break the emulsion.[6]

    • Filtration: Filter the entire mixture through a pad of Celite (diatomaceous earth) to remove particulate matter that may be stabilizing the emulsion.

    • Patience & Technique: Instead of vigorous shaking, gently invert the separatory funnel multiple times. Allow the funnel to stand undisturbed for a longer period to allow for separation.

Q4: After re-acidifying the aqueous layer, my product precipitated as a sticky oil instead of a solid. How can I isolate it?

A4: This "oiling out" suggests the presence of impurities that are depressing the melting point of your product or that the product is simply not readily crystalline under these conditions.

  • Causality: Residual organic solvent in the aqueous phase or a high concentration of impurities can lead to this issue.

  • Solutions:

    • Re-extraction: Extract the oily product back into an organic solvent like ethyl acetate or dichloromethane. Wash this organic layer with brine, dry it over anhydrous sodium or magnesium sulfate, and evaporate the solvent. The resulting solid can then be further purified by recrystallization or chromatography.[7]

    • Induce Crystallization: Cool the solution in an ice bath and scratch the inside of the flask with a glass rod to create nucleation sites.[8] Adding a seed crystal of pure product, if available, is also highly effective.

Protocol: Acid-Base Extraction Workflow

G cluster_0 Step 1: Dissolution & Basification cluster_1 Step 2: Separation cluster_2 Step 3: Precipitation & Isolation a Dissolve crude solid in Ethyl Acetate b Transfer to Separatory Funnel a->b c Add 1M NaOH (aq) and mix gently b->c d Allow layers to separate c->d e Drain aqueous layer (contains product salt) d->e f Discard organic layer (contains neutral impurities) e->f g Cool aqueous layer in ice bath h Acidify slowly with conc. HCl to pH < 2 g->h i Collect solid product by vacuum filtration h->i j Wash with ice-cold water and dry i->j

Caption: Workflow for a standard acid-base extraction protocol.

Guide 2: Recrystallization

Recrystallization is ideal for purifying compounds that are already at a relatively high purity (>85-90%) and for removing impurities with different solubility profiles.[9]

Q5: My compound won't dissolve in the recrystallization solvent, even at boiling.

A5: This indicates an incorrect solvent choice or insufficient solvent volume.

  • Causality: A good recrystallization solvent should dissolve the compound when hot but not when cold.[10] If solubility is poor even at boiling, the solvent is unsuitable.

  • Solutions:

    • Increase Solvent Polarity: If you are using a non-polar solvent (like hexanes or toluene), switch to a more polar solvent such as ethanol, isopropanol, or acetone.

    • Use a Mixed-Solvent System: A highly effective technique is to use a pair of miscible solvents where your compound is soluble in one ("soluble solvent") and insoluble in the other ("anti-solvent"). Dissolve the crude product in a minimal amount of the hot soluble solvent, then add the anti-solvent dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the soluble solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q6: I've successfully dissolved my compound, but no crystals form upon cooling, even in an ice bath.

A6: This is a classic case of a supersaturated solution that requires induction to crystallize.

  • Causality: The energy barrier for nucleation (the formation of the first crystal) has not been overcome. This can happen if the solution is too clean or if too much solvent was used.

  • Solutions:

    • Induce Nucleation: Scratch the inner wall of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystals to begin forming.[8]

    • Seeding: Add a tiny crystal of the pure compound to the solution. This "seed" acts as a template for further crystal growth.[10]

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then attempt to cool it again.

Q7: My final product is still colored, even after recrystallization.

A7: Colored impurities are often large, conjugated organic molecules that can be difficult to remove if they have similar solubility to your product.

  • Causality: These impurities co-crystallize with your product.

  • Solution:

    • Activated Charcoal Treatment: Before cooling the solution for crystallization, add a very small amount (a spatula tip) of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Boil the solution for a few minutes, then perform a hot filtration through Celite or fluted filter paper to remove the charcoal. Then, allow the filtrate to cool and crystallize. Be aware that using too much charcoal can also adsorb your product, reducing the yield.[10]

Data Table: Recommended Recrystallization Solvents
Solvent SystemTypePolarityNotes
Isopropanol/WaterMixedPolarDissolve in hot isopropanol, add water as anti-solvent.
Ethanol/WaterMixedPolarSimilar to isopropanol/water system.
TolueneSingleNon-polarGood for removing more polar impurities.
Acetic Acid/WaterMixedPolar ProticCan be effective but residual acetic acid must be removed.
Guide 3: Column Chromatography

When impurities are structurally very similar to the product, column chromatography is the most powerful purification technique.[11]

Q8: My compound is showing significant tailing on the silica gel column, leading to poor separation.

A8: Peak tailing for acidic compounds on silica gel is a common problem.

  • Causality: The acidic protons on the surface of the silica (silanol groups) can interact strongly with your acidic compound through hydrogen bonding. This causes some molecules to "stick" to the stationary phase longer than others, resulting in a tailed peak.

  • Solutions:

    • Acidify the Mobile Phase: Add a small amount of acetic acid or trifluoroacetic acid (TFA) (typically 0.1-1%) to your eluent.[3][12] This protonates the silanol groups and suppresses their interaction with your benzoic acid, leading to much sharper peaks and better separation.

    • Use a Different Stationary Phase: Consider using a C18 reversed-phase column if your impurities have different hydrophobicities. For reversed-phase, the mobile phase is typically a polar mixture like acetonitrile/water or methanol/water, also with a TFA or formic acid modifier.

Q9: I can't find a solvent system that gives good separation between my product and a key impurity.

A9: Achieving good separation (resolution) requires optimizing the selectivity of your chromatographic system.

  • Causality: If the polarity of the product and impurity are too similar, they will co-elute.

  • Solutions:

    • Change Organic Modifier: The choice of organic solvent in your mobile phase can significantly alter selectivity. If you are using a hexane/ethyl acetate system, try switching to a hexane/dichloromethane or a toluene/ethyl acetate system. The different interactions of these solvents with your compounds and the stationary phase can dramatically change the elution order.[3]

    • Employ a Gradient: Instead of running the column with a constant solvent composition (isocratic elution), use a solvent gradient. Start with a low-polarity mobile phase and gradually increase the polarity over the course of the run. This will sharpen the peaks and can often resolve closely eluting compounds.

References

Technical Support Center: Synthesis of 2,4-dibromo-3-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2,4-dibromo-3-(difluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. This compound is a key building block in the creation of various pharmaceutical and agrochemical compounds due to its unique structural features that can enhance biological activity and membrane permeability.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of its synthesis and identify potential side products. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yield and purity, and confidently characterize your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common side products I should expect during the synthesis of this compound, and how do they form?

A1: The synthesis of this compound typically involves two key transformations: the electrophilic bromination of a substituted benzoic acid and the difluoromethylation of a hydroxyl group. Each of these steps can generate specific side products.

Primary Synthetic Route Overview:

The likely synthetic precursor is 3-hydroxybenzoic acid, which would first undergo dibromination, followed by difluoromethylation of the hydroxyl group, and finally, conversion of an intermediate functional group (like an acetophenone) to a carboxylic acid. A plausible route is outlined in a patent for the synthesis of the related compound, 2,4-dibromo-3-difluoromethoxy acetophenone, which involves the bromination of 3-hydroxyacetophenone followed by difluoromethylation.[3]

dot

Caption: General synthetic pathway and potential side reactions.

Common Side Products and Their Formation:

  • Incompletely Brominated Species:

    • Identity: Monobrominated benzoic acid derivatives (e.g., 2-bromo-3-hydroxybenzoic acid or 4-bromo-3-hydroxybenzoic acid).

    • Formation: These arise from insufficient amounts of the brominating agent or reaction times that are too short. The hydroxyl group is an activating, ortho-, para-director, while the carboxylic acid is a deactivating, meta-director. The positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are activated. The carboxyl group deactivates the ring but directs incoming electrophiles to the meta position (positions 3 and 5). The interplay of these directing effects will influence the bromination pattern.[4][5]

    • Mitigation: Ensure the use of at least two equivalents of the brominating agent and monitor the reaction by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure full conversion.

  • Over-Brominated Species:

    • Identity: Tribrominated benzoic acid derivatives.

    • Formation: The use of excess brominating agent or harsh reaction conditions can lead to the substitution of the remaining activated proton on the aromatic ring.

    • Mitigation: Carefully control the stoichiometry of the brominating agent. Add the bromine solution dropwise to maintain control over the reaction exotherm and prevent localized areas of high concentration.[6]

  • Hydrolysis of the Difluoromethoxy Group:

    • Identity: 2,4-Dibromo-3-hydroxybenzoic acid.

    • Formation: The difluoromethoxy group can be susceptible to hydrolysis under either strong acidic or basic conditions, particularly at elevated temperatures, which would revert it to the hydroxyl group.[7]

    • Mitigation: Use moderate pH and temperature conditions during workup and purification steps. If acidic or basic conditions are necessary, they should be performed at low temperatures and for the shortest possible duration.

  • Decarboxylation Products:

    • Identity: 1,3-Dibromo-2-(difluoromethoxy)benzene.

    • Formation: Aromatic carboxylic acids can undergo decarboxylation (loss of CO2) at high temperatures, a reaction that can be catalyzed by acid or the presence of certain metals.[8][9][10]

    • Mitigation: Avoid excessive temperatures during the reaction, distillation, or other purification steps. If the reaction requires heat, it should be carefully controlled and monitored.

Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

A2: NMR spectroscopy is a powerful tool for identifying both your target compound and any potential side products. Here's a guide to interpreting the spectra:

  • ¹H NMR:

    • Expected Product: For this compound, you should see two aromatic protons, likely appearing as doublets due to coupling with each other. The difluoromethoxy group will present as a triplet due to coupling with the two fluorine atoms. The carboxylic acid proton will be a broad singlet, often far downfield.

    • Monobromo Impurity: The presence of three aromatic protons instead of two would suggest incomplete bromination.

    • Decarboxylated Impurity: The absence of the carboxylic acid proton peak and the presence of three aromatic protons would indicate decarboxylation.

    • Hydrolyzed Impurity: The disappearance of the triplet for the -OCF₂H proton and the appearance of a broad singlet for a phenolic -OH group would suggest hydrolysis.

  • ¹³C NMR:

    • Expected Product: Look for the characteristic carbon of the carboxylic acid, the aromatic carbons (some of which will show C-F coupling), and the carbon of the difluoromethoxy group, which will appear as a triplet with a large coupling constant.[11]

    • Impurities: The presence of extra aromatic signals or the absence of the expected signals can help confirm the identity of impurities suggested by the ¹H NMR.

  • ¹⁹F NMR:

    • This is a very useful technique for any fluorine-containing compound. Your product should show a single signal (a doublet due to coupling with the proton of the -OCF₂H group). The presence of other fluorine-containing impurities would give rise to additional signals.

Compound Key ¹H NMR Features Key ¹³C NMR Features
This compound Two aromatic doublets, one triplet (-OCF₂H), one broad singlet (-COOH)~8 carbons, including a triplet for the -CF₂H carbon and a signal for the -COOH carbon.
Monobromo-3-(difluoromethoxy)benzoic acid Three aromatic protons.Additional aromatic C-H signals compared to the dibromo product.
1,3-Dibromo-2-(difluoromethoxy)benzene Three aromatic protons, absence of -COOH signal.Absence of the -COOH carbon signal.
2,4-Dibromo-3-hydroxybenzoic acid Two aromatic doublets, broad -OH and -COOH signals, absence of -OCF₂H triplet.Absence of the -OCF₂H carbon signal.
Q3: I'm getting a low yield. What are the likely causes and how can I improve it?

A3: Low yields can stem from several factors throughout the synthetic process.

  • Incomplete Bromination: As discussed in Q1, ensure you are using the correct stoichiometry of your brominating agent and allowing for sufficient reaction time. Monitoring the reaction is key.

  • Inefficient Difluoromethylation: The difluoromethylation step often uses a base to deprotonate the phenol and a source of difluorocarbene, such as chlorodifluoromethane (CHClF₂).[3] The efficiency of this step can be sensitive to the choice of base, solvent, and reaction temperature. A patent for a similar synthesis suggests using bases like sodium hydroxide or potassium carbonate in solvents like ethanol, MTBE, or toluene.[3] The reaction of difluorocarbene can also have competing side reactions, such as hydrolysis.[12]

    • Troubleshooting: Experiment with different base/solvent combinations. Ensure your reagents are anhydrous if the reaction is moisture-sensitive.

  • Product Loss During Workup and Purification:

    • Extraction: Ensure the pH of the aqueous layer is adjusted correctly to either protonate the carboxylic acid (for extraction into an organic solvent) or deprotonate it (for washing away non-acidic impurities).

    • Recrystallization: Choose a suitable solvent system for recrystallization to minimize loss of the product in the mother liquor. A common technique for purifying substituted benzoic acids is recrystallization from a solvent like ethanol.[6]

    • Decarboxylation: As mentioned in Q1, avoid high temperatures during purification.[8][10]

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is recommended for full characterization.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): As detailed in Q2, this is crucial for structural elucidation and identifying impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product. Due to the presence of two bromine atoms, you should observe a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio.[13][14] This will result in a distinctive M, M+2, and M+4 peak pattern, where the M+2 peak is approximately the same intensity as the M peak, and the M+4 peak is also significant.[13][14]

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of your compound and quantifying any impurities.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Experimental Protocols

Protocol 1: General Procedure for Bromination of a Substituted Benzoic Acid

This is a general procedure and should be adapted based on the specific starting material.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting benzoic acid derivative (1.0 eq) in a suitable solvent, such as glacial acetic acid.

  • Add a catalytic amount of a Lewis acid, such as anhydrous iron(III) bromide (FeBr₃).

  • From the dropping funnel, add a solution of bromine (2.2 eq) in the same solvent dropwise to the reaction mixture with stirring at room temperature.

  • After the addition is complete, the reaction mixture may be gently heated to ensure completion. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and pour it into cold water.

  • Quench any excess bromine by adding a 10% sodium thiosulfate solution until the color dissipates.

  • Collect the precipitated product by vacuum filtration and wash with cold water.

  • The crude product can then be carried forward or purified by recrystallization.[6]

Protocol 2: Identification of Brominated Compounds by Mass Spectrometry
  • Prepare a dilute solution of your sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

  • Acquire the mass spectrum in the expected mass range for your product and potential side products.

  • Analyze the molecular ion region for the characteristic isotopic pattern of di-brominated compounds. Look for three peaks with a mass difference of 2 Da between them (M, M+2, M+4) with an intensity ratio of approximately 1:2:1. The presence of a monobrominated impurity will show a pair of peaks (M and M+2) with a 1:1 ratio.[13][14]

dot

Caption: Workflow for mass spectrometry analysis.

References

Technical Support Center: Synthesis of Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of halogenated benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the synthesis, purification, and characterization of these vital chemical building blocks. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your synthetic strategies.

Section 1: Direct Electrophilic Halogenation

Direct halogenation of the aromatic ring is a primary route to halogenated benzoic acids. However, controlling regioselectivity and preventing side reactions are common hurdles. This is due to the electronic nature of the carboxylic acid group, which is deactivating and meta-directing.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why does my halogenation of benzoic acid primarily yield the meta-substituted product?

A1: The carboxyl group (-COOH) is an electron-withdrawing group that deactivates the benzene ring towards electrophilic attack. Through resonance, it pulls electron density from the ortho and para positions, creating a partial positive charge at these sites.[2] Consequently, the meta position becomes the most electron-rich and thus the most favorable site for attack by an electrophile (e.g., Br+).[1][2] The reaction intermediate formed by meta attack is more stable than the intermediates for ortho or para attack.[3]

Q2: Is it possible to achieve ortho or para substitution via direct halogenation?

A2: While meta is the electronically preferred product, achieving ortho substitution is possible using directing group strategies. For instance, specific iridium catalysts can direct the iodination to the ortho position by coordinating with the carboxylic acid moiety.[4][5] Achieving high para selectivity is more challenging and often requires starting with a para-substituted precursor, such as p-toluic acid, which can then be halogenated and subsequently oxidized.

Troubleshooting Guide: Direct Halogenation
ProblemProbable Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., FeBr₃, AlCl₃) may be hydrated from exposure to air.[6] 2. Strong Deactivation: The benzoic acid ring is strongly deactivated, requiring forcing conditions.1. Use freshly opened or properly stored anhydrous Lewis acid. Consider generating it in situ (e.g., adding iron filings to bromine).[6] 2. Increase the reaction temperature or use a more potent halogenating agent/catalyst system. For iodination, an oxidizing agent like nitric acid can be used to generate the electrophilic iodine species.[6][7]
Formation of Polyhalogenated Products 1. Excess Halogenating Agent: Using too much of the halogen (e.g., Br₂) can lead to a second substitution on the already deactivated ring. 2. Reaction Conditions Too Harsh: High temperatures or prolonged reaction times can promote further halogenation.1. Use a stoichiometric amount (or a slight excess) of the halogenating agent relative to the benzoic acid. 2. Monitor the reaction closely (e.g., by TLC) and stop it once the starting material is consumed. Perform the reaction at the lowest feasible temperature.
Poor Regioselectivity (Mixture of Isomers) 1. Steric Hindrance: For substituted benzoic acids, steric bulk near a potential reaction site can influence the outcome. 2. Competing Directing Effects: If other substituents are present on the ring, their directing effects may compete with the carboxyl group.1. Analyze the steric environment of your specific substrate to predict the most likely site of attack. 2. For complex substrates, consider alternative synthetic routes like the Sandmeyer reaction where regioselectivity is predetermined by the starting amine's structure.[8]
Experimental Protocol: Bromination of Benzoic Acid

This protocol outlines the synthesis of m-bromobenzoic acid.

Materials:

  • Benzoic acid

  • Liquid bromine (Br₂)

  • Anhydrous iron(III) bromide (FeBr₃) or iron filings

  • Carbon tetrachloride (CCl₄) or another suitable inert solvent

  • Sodium bisulfite solution (aqueous)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a fume hood, dissolve benzoic acid in CCl₄ in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Carefully add the FeBr₃ catalyst to the flask. If using iron filings, add them first.

  • In a dropping funnel, place the liquid bromine. Add the bromine dropwise to the benzoic acid solution at room temperature with vigorous stirring. The reaction is exothermic.

  • After the addition is complete, gently heat the mixture to reflux for 2-3 hours, or until TLC analysis shows consumption of the starting material.

  • Cool the reaction mixture to room temperature. Unreacted bromine can be quenched by carefully adding a saturated sodium bisulfite solution until the red color disappears.

  • Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude solid product can be purified by recrystallization.[9]

Section 2: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for introducing a halogen to a specific position on the benzene ring by starting with the corresponding aminobenzoic acid.[10] The process involves two main steps: diazotization of the amino group, followed by a copper(I) halide-catalyzed displacement.[8]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of keeping the diazotization reaction at 0-5 °C?

A1: Aryl diazonium salts are notoriously unstable at higher temperatures.[11] Above 5 °C, the diazonium group can readily decompose, leading to the loss of N₂ gas and the formation of undesired side products, most commonly the corresponding phenol from reaction with water.[12][13] Maintaining a low temperature is critical for maximizing the yield of the diazonium salt before the subsequent halogenation step.

Q2: Can I use the Sandmeyer reaction to make iodo- or fluorobenzoic acids?

A2: The classical Sandmeyer reaction using copper(I) salts is primarily for chloro- and bromobenzoic acids.[8] For iodobenzoic acids, a copper catalyst is not necessary; the diazonium salt is simply treated with an aqueous solution of potassium iodide (KI).[11] For fluorobenzoic acids, the Balz-Schiemann reaction is used, which involves isolating the diazonium salt as a tetrafluoroborate salt, which is then heated to decompose it to the aryl fluoride.[8]

Troubleshooting Guide: Sandmeyer Reaction
ProblemProbable Cause(s)Suggested Solution(s)
Low Yield of Halogenated Product 1. Premature Decomposition of Diazonium Salt: Temperature exceeded 5 °C during diazotization. 2. Incomplete Diazotization: Insufficient nitrous acid (formed from NaNO₂ and acid). 3. Side Reaction with Solvent: The aryl radical intermediate reacts with the solvent or other nucleophiles instead of the halide.1. Maintain strict temperature control (0-5 °C) using an ice/salt bath. 2. Use a slight excess of sodium nitrite and ensure adequate acidity. Test for excess nitrous acid with starch-iodide paper. 3. Ensure the copper(I) halide solution is properly prepared and added promptly to the diazonium salt solution.
Significant Phenol Byproduct Formation 1. High Reaction Temperature: As mentioned, this is a primary cause of decomposition to phenols.[12] 2. Excess Water: The diazonium salt reacts with water, the most abundant nucleophile present.1. Re-optimize temperature control throughout the diazotization and displacement steps. 2. While the reaction is aqueous, work efficiently to minimize the time the diazonium salt is exposed to conditions that favor hydrolysis.
Reaction Fails with Electron-Deficient Aminobenzoic Acids 1. Reduced Nucleophilicity of Amino Group: Electron-withdrawing groups on the ring make the amino group less basic and harder to diazotize.1. Use a stronger acid or a different diazotization agent, such as tert-butyl nitrite in an organic solvent.[14]
Visualization: Sandmeyer Reaction Workflow

This diagram illustrates the key steps and critical control points in a typical Sandmeyer reaction.

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_displacement Step 2: Halide Displacement Start Aminobenzoic Acid in HCl (aq) Reagent1 Add NaNO₂(aq) Dropwise Start->Reagent1 Control1 CRITICAL: Maintain 0-5 °C Reagent1->Control1 Product1 Aryl Diazonium Salt Solution Control1->Product1 Reaction Add Diazonium Salt to CuX Solution Product1->Reaction Reagent2 Prepare CuX Solution Reagent2->Reaction Product2 Halogenated Benzoic Acid Reaction->Product2

Caption: Workflow for the Sandmeyer reaction highlighting critical temperature control.

Section 3: Purification and Isolation

Purifying halogenated benzoic acids often involves separating the desired product from unreacted starting materials, isomeric byproducts, and inorganic salts. Recrystallization is the most common technique.[15][16]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing my halogenated benzoic acid?

A1: The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[17] For many benzoic acids, water is a good first choice due to the significant difference in solubility with temperature.[15][18] If water is not effective, solvent mixtures like ethanol/water or acetic acid/water can be used.[18][19] The choice depends on the specific polarity of your halogenated benzoic acid.

Q2: How can I separate a mixture of ortho, meta, and para isomers?

A2: This is a significant challenge. Isomer separation often relies on subtle differences in physical properties:

  • Fractional Crystallization: Isomers can have slightly different solubilities in a given solvent, which can be exploited by carefully controlled crystallization.

  • Chromatography: Column chromatography on silica gel can be effective, but finding a solvent system that provides good separation (ΔRf) can require extensive screening. Thin-layer chromatography (TLC) is used to develop the separation method.[20]

  • Melting Point: The para isomer often has a significantly higher melting point than the ortho and meta isomers due to its symmetrical structure, which allows for more efficient packing in the crystal lattice. This property can sometimes aid in purification.

Solvent Selection for Recrystallization
SolventPolarityBoiling Point (°C)Use Case & Considerations
Water High100Excellent for many benzoic acids. Safe and inexpensive. Product must be stable at 100 °C.[15][17]
Ethanol Medium-High78Good for more nonpolar derivatives. Often used in a solvent pair with water to fine-tune solubility.[18]
Acetic Acid High118Can be effective but is corrosive and difficult to remove completely. Often used with water.[18]
Toluene Low111Useful for less polar compounds that do not dissolve well in alcohols or water.
Hexane/Ethyl Acetate Low/MediumVariableA common solvent system for column chromatography and can be adapted for recrystallization of less polar products.

Section 4: Analytical Characterization

Confirming the identity and purity of your final product is crucial. ¹H NMR spectroscopy is one of the most powerful tools for distinguishing between isomers of halogenated benzoic acids.

Frequently Asked Questions (FAQs)

Q1: How can ¹H NMR help me identify the substitution pattern (ortho, meta, para)?

A1: The substitution pattern creates unique chemical environments and spin-spin coupling (splitting) patterns for the remaining protons on the aromatic ring.[21]

  • Para-substitution: Leads to a highly symmetric pattern, often appearing as two doublets in the aromatic region (an AA'BB' system).[21]

  • Ortho-substitution: Results in four distinct proton signals in the aromatic region, each being a multiplet (e.g., doublet of doublets).[21]

  • Meta-substitution: Also gives four signals, but one proton is often shifted further downfield and may appear as a singlet or a narrow triplet, as it has no adjacent protons.[21]

Visualization: ¹H NMR Splitting Patterns

This diagram shows the characteristic patterns for disubstituted benzene rings.

NMR_Patterns ortho_protons 4 distinct protons (Ha, Hb, Hc, Hd) ortho_pattern Result: 4 complex multiplets (e.g., d, t, t, d) ortho_protons->ortho_pattern meta_protons 4 distinct protons (Ha, Hb, Hc, Hd) meta_pattern Result: 4 signals Often includes a near-singlet (Ha) meta_protons->meta_pattern para_protons 2 sets of equivalent protons (Ha/Ha', Hb/Hb') para_pattern Result: 2 signals Typically two doublets (AA'BB' system) para_protons->para_pattern

Caption: Idealized ¹H NMR patterns for disubstituted aromatic rings.

References

Alternative reagents for the synthesis of 2,4-dibromo-3-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-dibromo-3-(difluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate.[1] The unique substitution pattern of this molecule, featuring two bromine atoms and a difluoromethoxy group, makes it a valuable building block in medicinal chemistry, contributing to enhanced biological activity and selectivity in drug candidates.[2]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for alternative reagents to help you navigate the challenges of its synthesis.

Core Synthesis Strategy & Potential Challenges

A common synthetic approach to this compound involves a multi-step process, likely starting from a more readily available substituted benzoic acid or a related precursor that is later oxidized. A plausible pathway, based on analogous syntheses, is the bromination of 3-(difluoromethoxy)benzoic acid.

However, researchers may encounter several obstacles, including:

  • Poor regioselectivity during bromination: Achieving the desired 2,4-dibromo substitution pattern without the formation of other isomers can be challenging.

  • Harsh reaction conditions: The use of aggressive reagents may lead to decomposition of the starting material or product.

  • Low yields and purification difficulties: Side reactions can complicate the isolation of the pure desired product.

This guide will address these issues by providing alternative reagents and optimized protocols.

Troubleshooting and FAQs

Here we address specific issues you might encounter during the synthesis of this compound.

Section 1: Bromination of 3-(difluoromethoxy)benzoic acid

Q1: My bromination of 3-(difluoromethoxy)benzoic acid with liquid bromine is giving me a mixture of mono-, di-, and tri-brominated products. How can I improve the selectivity for the 2,4-dibromo isomer?

A1: This is a common issue with direct bromination using elemental bromine, which can be highly reactive. To enhance selectivity, consider using a less aggressive brominating agent that allows for more controlled reaction kinetics.

  • N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent for aromatic compounds compared to liquid bromine.[3] It generates bromine in situ at a low concentration, which can help prevent over-bromination. The reaction is typically carried out in a suitable solvent like acetonitrile or a halogenated solvent.

  • Bromide-Bromate Salts: An environmentally friendly alternative is the use of a bromide-bromate salt mixture (e.g., NaBr/NaBrO₃) in the presence of an acid.[4] This system generates bromine in situ, offering better control over the reaction. The reactivity can be tuned by adjusting the stoichiometry and the acid catalyst.

Q2: I am concerned about the safety and handling of liquid bromine. Are there safer and more manageable alternatives?

A2: Absolutely. Handling liquid bromine requires significant precautions due to its high toxicity and corrosivity. Several solid and more manageable brominating agents are available:

  • Pyridinium Tribromide (Py·HBr₃): This is a stable, crystalline solid that is easier to handle than liquid bromine. It serves as a source of electrophilic bromine and can be used for the bromination of activated aromatic rings.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another stable, solid brominating agent that offers a high content of active bromine and is often used in industrial processes due to its ease of handling.

Q3: The workup for my bromination reaction is difficult, and I'm losing a significant amount of product. Any suggestions?

A3: A challenging workup often points to the formation of byproducts or the use of reagents that are difficult to remove. Switching to a cleaner brominating system can simplify purification. The bromide-bromate system, for instance, has the advantage of producing only aqueous sodium chloride as a benign waste product, which can simplify the workup procedure.[4]

Section 2: Alternative Synthetic Routes and Precursors

Q4: I am having trouble sourcing 3-(difluoromethoxy)benzoic acid. Can I start from a different precursor?

A4: Yes, several alternative routes can be considered if the primary starting material is unavailable.

  • Route A: Start with 3-hydroxybenzoic acid: You can begin with the bromination of 3-hydroxybenzoic acid to obtain 2,4-dibromo-3-hydroxybenzoic acid. This intermediate can then be subjected to difluoromethoxylation. A patent for a similar synthesis of 2,4-dibromo-3-difluoromethoxy acetophenone starts with 3-hydroxyacetophenone, which is first brominated and then difluoromethoxylated.[5]

  • Route B: Start with a benzaldehyde precursor: An alternative is to use 3-(difluoromethoxy)benzaldehyde as a starting material. After bromination to 2,4-dibromo-3-(difluoromethoxy)benzaldehyde, a subsequent oxidation step will yield the desired benzoic acid. The oxidation of benzaldehydes to benzoic acids is a well-established transformation with numerous available reagents.[6][7][8]

Q5: What are the best reagents for the difluoromethoxylation of 2,4-dibromo-3-hydroxybenzoic acid?

A5: The introduction of the difluoromethoxy group is a key step. Common reagents include:

  • Sodium Chlorodifluoroacetate (ClCF₂COONa): This reagent, upon heating, decarboxylates to generate difluorocarbene (:CF₂), which then reacts with the hydroxyl group. This is a widely used method for difluoromethoxylation.

  • Monochlorodifluoromethane (HCClF₂): As described in a patent for the synthesis of a related acetophenone, monochlorodifluoromethane can be reacted with a hydroxyl-substituted aromatic compound in the presence of an inorganic base.[5]

Q6: I have 2,4-dibromo-3-(difluoromethoxy)benzaldehyde and need to oxidize it to the benzoic acid. What are my best options to avoid side reactions with the bromine and difluoromethoxy groups?

A6: A mild and selective oxidizing agent is crucial here.

  • Potassium Permanganate (KMnO₄): Under controlled conditions (often basic or neutral), KMnO₄ is a classic and effective reagent for oxidizing benzaldehydes to benzoic acids.[8][9]

  • Sodium Tungstate (Na₂WO₄) with Hydrogen Peroxide (H₂O₂): This catalytic system is an environmentally friendly and efficient option for the oxidation of aldehydes to carboxylic acids.[7]

  • Phase Transfer Catalysis: Using a phase transfer catalyst with an oxidant like potassium permanganate can allow the reaction to proceed under milder conditions and in non-polar solvents, which can be advantageous.[8]

Experimental Protocols: Alternative Reagents

Here are detailed, step-by-step methodologies for key alternative reactions.

Protocol 1: Selective Bromination using N-Bromosuccinimide (NBS)

Objective: To synthesize this compound from 3-(difluoromethoxy)benzoic acid with improved selectivity.

Materials:

  • 3-(difluoromethoxy)benzoic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Iron(III) chloride (FeCl₃, catalyst)

  • Sodium thiosulfate solution (10% w/v)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-(difluoromethoxy)benzoic acid (1.0 eq) in anhydrous acetonitrile.

  • Add a catalytic amount of iron(III) chloride (0.05 eq).

  • In the dark, add N-bromosuccinimide (2.1 eq) portion-wise over 30 minutes.

  • Heat the reaction mixture to 50-60°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench by adding 10% sodium thiosulfate solution to consume any unreacted bromine.

  • Extract the product with ethyl acetate (3 x volume of acetonitrile).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Oxidation of 2,4-Dibromo-3-(difluoromethoxy)benzaldehyde using Potassium Permanganate

Objective: To convert 2,4-dibromo-3-(difluoromethoxy)benzaldehyde to the corresponding benzoic acid.

Materials:

  • 2,4-dibromo-3-(difluoromethoxy)benzaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Sodium bisulfite

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2,4-dibromo-3-(difluoromethoxy)benzaldehyde (1.0 eq) in acetone in a round-bottom flask.

  • In a separate beaker, prepare a solution of potassium permanganate (1.5 eq) in water.

  • Slowly add the KMnO₄ solution to the aldehyde solution at room temperature with vigorous stirring. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Stir the mixture for 2-4 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the brown precipitate dissolves.

  • Acidify the mixture with 1 M hydrochloric acid to a pH of ~2 to precipitate the benzoic acid.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthetic strategies discussed.

Synthetic_Pathway_1 A 3-(difluoromethoxy)benzoic acid B This compound A->B Bromination (e.g., NBS, FeCl3)

Caption: Direct bromination of 3-(difluoromethoxy)benzoic acid.

Synthetic_Pathway_2 A 3-hydroxybenzoic acid B 2,4-dibromo-3-hydroxybenzoic acid A->B Bromination (e.g., Br2, FeBr3) C This compound B->C Difluoromethoxylation (e.g., ClCF2COONa)

Caption: Alternative route starting from 3-hydroxybenzoic acid.

Data Summary Table

Reagent/MethodKey AdvantagesPotential Drawbacks
Bromination
Liquid BromineHigh reactivity, low costLow selectivity, hazardous to handle
N-Bromosuccinimide (NBS)Milder, more selective, easier to handle[3]Higher cost than Br₂
Bromide-Bromate SaltsEnvironmentally friendly, safe to handle[4]May require optimization of acidic conditions
Oxidation
Potassium PermanganateStrong oxidant, widely available[8][9]Can lead to over-oxidation if not controlled
Na₂WO₄ / H₂O₂Catalytic, environmentally friendly[7]May require higher temperatures

References

Troubleshooting failed reactions involving 2,4-dibromo-3-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-dibromo-3-(difluoromethoxy)benzoic acid (CAS 1261593-47-3). This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but challenging building block in their synthetic endeavors. My goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of its reactivity and troubleshoot common experimental failures. The unique substitution pattern of this molecule—featuring two bromine atoms for differential functionalization, a sterically demanding ortho-difluoromethoxy group, and a carboxylic acid prone to the "ortho effect"—presents a specific set of challenges that this guide will address directly.

Structure & Key Reactive Features

Caption: Key positions on this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is organized by common reaction types.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

The two bromine atoms on the aromatic ring offer opportunities for sequential, site-selective functionalization. However, their differing electronic and steric environments dictate their reactivity.

Question 1.1: I am attempting a Suzuki-Miyaura coupling and only see reaction at one of the bromine positions. How can I control which bromine reacts?

Answer: Achieving site-selectivity in the Suzuki-Miyaura coupling of di-halogenated substrates is a common challenge. The reactivity of the C-Br bonds in your substrate is influenced by both electronic and steric factors. The C4-Br bond is generally more reactive towards oxidative addition to a Pd(0) catalyst due to its less sterically hindered position compared to the C2-Br, which is flanked by both the carboxylic acid and the bulky difluoromethoxy group.

To promote selective mono-arylation, you should aim for conditions that favor the kinetically preferred site.

  • For selective coupling at the C4-position (less hindered):

    • Catalyst Choice: Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) often favor the less hindered position.

    • Reaction Temperature: Lower reaction temperatures (e.g., 60-80 °C) can enhance selectivity, as the higher activation energy for the reaction at the more hindered C2 site will not be as readily overcome.

    • Reaction Time: Carefully monitor the reaction and stop it once the desired mono-arylated product is maximized to prevent the formation of the di-substituted product.

  • For selective coupling at the C2-position (more hindered):

    • This is significantly more challenging. You may need to employ more specialized, highly active catalysts that are designed to overcome steric hindrance.

    • Ligand Choice: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, can promote oxidative addition at sterically congested centers.

    • Higher Temperatures: You will likely need to use higher temperatures (e.g., >100 °C) to facilitate the reaction at the C2 position.

Troubleshooting Flowchart for Suzuki-Miyaura Selectivity:

G start Goal: Selective Mono-Arylation c4_goal Target C4-Br (Less Hindered) start->c4_goal c2_goal Target C2-Br (More Hindered) start->c2_goal c4_catalyst Use standard catalysts: Pd(PPh₃)₄ or PdCl₂(dppf) c4_goal->c4_catalyst c2_catalyst Use highly active catalysts: Bulky phosphine ligands (SPhos, XPhos) or NHC ligands c2_goal->c2_catalyst c4_conditions Lower Temp (60-80°C) Monitor reaction time carefully c4_catalyst->c4_conditions c4_outcome Selective C4-arylation c4_conditions->c4_outcome c2_conditions Higher Temp (>100°C) Screen different ligand/Pd ratios c2_catalyst->c2_conditions c2_outcome Selective C2-arylation (Challenging) c2_conditions->c2_outcome

Caption: Decision-making workflow for selective Suzuki-Miyaura coupling.

Question 1.2: My Suzuki reaction is failing completely, or I am seeing significant amounts of dehalogenation and/or starting material decomposition. What should I investigate?

Answer: Complete reaction failure or the prevalence of side reactions like dehalogenation (replacement of Br with H) points to several potential issues.

Troubleshooting Guide for Failed Suzuki-Miyaura Reactions

Problem Potential Cause(s) Recommended Solution(s)
No Reaction 1. Inactive Catalyst: The Pd(0) active species is not forming or is being poisoned. 2. Low Reactivity of Aryl Bromide: Steric hindrance at C2-Br or electronic deactivation. 3. Poor Quality Boronic Acid: Protodeboronation may have occurred during storage.1. Ensure Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture. Use a pre-catalyst or ensure your Pd(II) source is effectively reduced in situ. 2. Switch to a More Active Catalyst System: Use bulky, electron-rich ligands like SPhos, XPhos, or RuPhos to accelerate oxidative addition. 3. Use Fresh Boronic Acid/Ester: Consider using more stable boronic esters (e.g., pinacol esters).
Dehalogenation 1. Presence of Hydride Sources: Water, alcohols, or certain bases can generate Pd-H species. 2. Slow Transmetalation: If the transfer of the aryl group from boron to palladium is slow, the Ar-Pd-Br intermediate has more time to react with hydride sources.1. Use Anhydrous Solvents: Ensure all solvents are rigorously dried. 2. Optimize the Base: Switch from hydroxide bases to carbonates (Cs₂CO₃) or phosphates (K₃PO₄), which are less prone to generating hydrides. 3. Increase Boronic Acid Equivalents: A higher concentration of the boronic acid can favor the desired transmetalation pathway.
Homocoupling 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. 2. Decomposition of Pd Catalyst: Formation of palladium black can sometimes catalyze homocoupling.1. Rigorous Degassing: Use freeze-pump-thaw cycles for complete oxygen removal. 2. Stabilize the Catalyst: Ensure the correct ligand-to-metal ratio to maintain a stable, soluble catalyst complex.

Question 1.3: I'm performing a Buchwald-Hartwig amination. Which base should I choose, and are there any compatibility issues with the difluoromethoxy group?

Answer: Base selection in Buchwald-Hartwig amination is critical and depends heavily on the pKa of the amine and the functional group tolerance of your substrate.

  • Strong, Non-nucleophilic Bases: For most primary and secondary alkyl- and aryl-amines, strong bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium tert-butoxide (KOtBu) are the standard choices. They are effective at deprotonating the amine-palladium complex to facilitate reductive elimination.

  • Weaker Bases for Sensitive Substrates: If your amine coupling partner has base-sensitive functional groups (e.g., esters, ketones), these strong alkoxide bases can cause undesired side reactions. In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred, although they may require higher reaction temperatures or more active catalyst systems.

Compatibility with the -OCF₂H Group: The difluoromethoxy group is generally stable under typical Buchwald-Hartwig conditions. However, it is an electron-withdrawing group, which can make the aryl bromide more susceptible to nucleophilic attack. While generally stable, prolonged exposure to strong bases at high temperatures could potentially lead to hydrolysis, although this is more of a concern under strongly acidic or basic aqueous conditions. It is always prudent to monitor for the appearance of phenol byproducts by LC-MS.

Section 2: Amide Bond Formation

The formation of an amide bond from the carboxylic acid of this compound is challenging due to significant steric hindrance from the ortho-bromo and ortho-difluoromethoxy groups. This is a classic example of the "ortho effect," where steric crowding forces the carboxyl group out of the plane of the aromatic ring, which can affect its reactivity.

Question 2.1: My standard amide coupling reactions (e.g., using HATU, HOBt/EDC) are giving very low yields or failing completely. What is the cause and what should I try next?

Answer: The low reactivity is almost certainly due to steric hindrance. The bulky ortho substituents physically block the approach of the amine to the activated carboxylic acid intermediate. Standard coupling reagents may form activated species (like an active ester) that are still too sterically encumbered.

Strategies to Overcome Steric Hindrance in Amide Coupling:

  • Convert to a More Reactive Acyl Halide: The most reliable method for forming sterically hindered amides is to convert the carboxylic acid to a more reactive acyl chloride or acyl fluoride.

    • Acyl Chlorides: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can effectively convert the carboxylic acid. The resulting acyl chloride is highly reactive and can often overcome the steric barrier.

    • Acyl Fluorides: Acyl fluorides are often cited as being particularly effective for hindered couplings as they are highly reactive yet small, minimizing additional steric bulk. You can generate the acyl fluoride in situ using reagents like cyanuric fluoride or commercial reagents like TFFH.

  • Use of Specialized Coupling Reagents: Some modern coupling reagents are designed to perform better in hindered situations. While standard reagents may fail, exploring alternatives could be fruitful. However, the acyl halide route is generally more robust for severely hindered systems.

Recommended Protocol for Hindered Amide Coupling (Acyl Chloride Method):

Step 1: Formation of the Acyl Chloride

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) or toluene.

  • Add oxalyl chloride (1.5-2.0 equiv) dropwise at 0 °C.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride. Use this immediately in the next step.

Step 2: Amide Formation

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve your amine (1.1 equiv) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor by TLC or LC-MS. Upon completion, proceed with a standard aqueous workup.

Section 3: Potential Side Reactions

Question 3.1: I am concerned about the stability of the difluoromethoxy (-OCF₂H) group. Under what conditions might it degrade?

Answer: The aryl-OCF₂H moiety is generally considered robust and stable under most neutral and mildly acidic or basic conditions used in cross-coupling and amide formation. However, it is not completely inert. The C-F bonds can be susceptible to hydrolysis under forcing conditions.

  • Strongly Basic/Aqueous Conditions: Prolonged heating in the presence of strong aqueous bases (like NaOH or KOH) can lead to hydrolysis, likely proceeding through the formation of a difluorocarbene intermediate.

  • Strongly Acidic Conditions: While generally more stable to acid, harsh acidic conditions could also potentially lead to degradation.

In the context of the reactions discussed in this guide, the risk is low if you adhere to standard protocols (e.g., using anhydrous solvents for cross-coupling). If your reaction requires aqueous basic conditions and high temperatures for an extended period, it is advisable to monitor for the formation of the corresponding phenol byproduct (2,4-dibromo-3-hydroxybenzoic acid).

Question 3.2: During a high-temperature cross-coupling reaction, I am observing a byproduct that appears to have lost the -COOH group. What is happening?

Answer: You are likely observing decarboxylation, a reaction where the carboxylic acid group is removed and replaced with a hydrogen atom, releasing CO₂. Aromatic carboxylic acids can undergo decarboxylation, especially at high temperatures.

Factors that Promote Decarboxylation:

  • High Temperatures: This is the primary driver for the decarboxylation of many aromatic acids. Reactions requiring temperatures above 120-140 °C are at a higher risk.

  • Presence of Copper Catalysts: Some copper salts are known to facilitate decarboxylation.

  • Reaction Conditions: Both acidic and basic conditions can, in some cases, promote decarboxylation, although thermal decarboxylation is a common pathway.

How to Mitigate Decarboxylation:

  • Lower the Reaction Temperature: If possible, screen more active catalyst systems that allow the desired transformation to occur at a lower temperature. For Suzuki couplings, highly active Buchwald ligands might allow for lower reaction temperatures.

  • Protect the Carboxylic Acid: If decarboxylation is a persistent issue and the reaction conditions allow, you can protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step under milder conditions.

  • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time at high temperatures once the starting material has been consumed.

Reference Protocols

Protocol 1: General Procedure for Selective C4-Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), and potassium phosphate (K₃PO₄) (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf) (3-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 10:1 ratio). The final concentration should be around 0.1 M with respect to the benzoic acid.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. Look for the consumption of starting material and the formation of the mono-arylated product.

  • Workup: Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. The carboxylic acid product can be extracted into a basic aqueous phase, washed, and then re-acidified to precipitate.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk flask, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Reagent Addition: Add this compound (1.0 equiv) and sodium tert-butoxide (NaOtBu) (1.5 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene, followed by the amine (1.2 equiv).

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring & Workup: Monitor by LC-MS. Upon completion, cool, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

Catalyst selection for cross-coupling with 2,4-dibromo-3-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Catalyst Selection for Cross-Coupling with 2,4-dibromo-3-(difluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to provide expert advice and troubleshooting strategies for researchers encountering challenges with cross-coupling reactions involving the sterically hindered and electronically complex substrate, this compound. As Senior Application Scientists, our goal is to translate our in-depth knowledge into practical solutions for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and provide actionable solutions for catalyst selection and reaction optimization.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura reaction with this compound is showing poor conversion. What are the likely causes and how can I improve the yield?

A: Low yields in Suzuki-Miyaura couplings with this substrate are often multifactorial, stemming from catalyst deactivation, suboptimal reaction conditions, or side reactions.[1] Let's break down the key areas to investigate:

  • Catalyst System Selection: The choice of palladium source and ligand is paramount.[2] For sterically hindered and electron-deficient substrates like this, bulky, electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.[3]

  • Base Selection: The base is crucial for activating the boronic acid.[4] Its selection can significantly impact the reaction rate and yield.[4]

  • Solvent and Temperature: The solubility of all components and the reaction temperature are critical for ensuring an efficient reaction.[5]

  • Boronic Acid Stability: Boronic acids can be susceptible to side reactions like protodeboronation and oxidation, especially under basic conditions.[6]

Troubleshooting Flowchart: Suzuki-Miyaura Coupling

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Recommended Starting Conditions for Suzuki-Miyaura Coupling:

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ (2-5 mol%) or a G3/G4 precatalystPd(II) precatalysts are generally more stable and can lead to more consistent catalyst activation.
Ligand SPhos, XPhos, or other bulky biaryl phosphines (1.1-1.2 eq. to Pd)These ligands promote the crucial oxidative addition step with sterically hindered and electron-deficient aryl bromides.[3]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)These inorganic bases are effective in activating the boronic acid while minimizing side reactions.[4]
Solvent Toluene/H₂O (10:1) or 1,4-Dioxane/H₂O (4:1)A biphasic solvent system helps to dissolve both the organic and inorganic reagents.[7]
Temperature 80-110 °CHigher temperatures are often required to overcome the activation energy for this challenging substrate.[7]

Issue 2: Lack of Selectivity in Mono-Coupling

Q: I am trying to perform a selective mono-coupling at either the C4 or C2 position of this compound, but I'm getting a mixture of products. How can I control the regioselectivity?

A: Achieving regioselectivity in the cross-coupling of dihalogenated substrates is a common challenge.[8] The relative reactivity of the two bromine atoms is influenced by both electronic and steric factors. Generally, the C4 position is more sterically accessible, while the C2 position is ortho to both the carboxylic acid and the difluoromethoxy group.

  • Steric Hindrance: The bulky groups at the C3 and the adjacent carboxylic acid at C1 can sterically hinder the C2 position, potentially favoring reaction at the more accessible C4 position.

  • Electronic Effects: The electron-withdrawing nature of the carboxylic acid and the difluoromethoxy group can influence the electron density at the C2 and C4 positions, affecting the rate of oxidative addition.

Strategies for Controlling Regioselectivity:

StrategyApproachRationale
Ligand Choice Use sterically demanding ligands (e.g., bulky N-heterocyclic carbenes - NHCs)Highly hindered ligands can favor reaction at the less sterically encumbered C4 position. Conversely, specific NHC ligands have been shown to promote atypical C2 selectivity in some dihalopyrimidine systems.[9][10]
Reaction Temperature Lowering the reaction temperatureThis can sometimes enhance selectivity by favoring the reaction pathway with the lower activation energy.
Choice of Coupling Partner Varying the steric bulk of the coupling partner (e.g., boronic acid)A bulkier coupling partner may preferentially react at the more accessible C4 position.

Issue 3: Catalyst Deactivation and Black Precipitate Formation

Q: My reaction mixture turns black, and the reaction stalls. What is causing this, and how can I prevent it?

A: The formation of a black precipitate, commonly known as "palladium black," is a sign of catalyst decomposition.[11] This leads to a loss of catalytic activity and is a frequent cause of low yields.

  • Causes of Catalyst Decomposition:

    • Oxygen: Palladium(0) catalysts are sensitive to air.[1]

    • Impurities: Impurities in reagents or solvents can poison the catalyst.

    • High Temperatures: Prolonged heating at high temperatures can lead to catalyst agglomeration and deactivation.

    • Inappropriate Ligand: An unsuitable ligand may not adequately stabilize the palladium center.[12]

Preventative Measures:

MeasureAction
Inert Atmosphere Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1]
Reagent Purity Use high-purity, anhydrous solvents and reagents.
Precatalysts Employ air-stable palladium(II) precatalysts, which generate the active Pd(0) species in situ.[13]
Ligand-to-Metal Ratio Use a slight excess of the ligand relative to the palladium source to ensure the metal center remains stabilized.

Alternative Cross-Coupling Reactions

While Suzuki-Miyaura coupling is a common choice, other cross-coupling reactions may be more suitable depending on the desired transformation.

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool.[14]

Recommended Catalyst System for Buchwald-Hartwig Amination:

ComponentRecommendation
Palladium Source Pd₂(dba)₃ or [Pd(allyl)Cl]₂
Ligand Bulky, electron-rich phosphine ligands such as XPhos or t-BuXPhos.[15]
Base A strong, non-nucleophilic base like NaOtBu or LiHMDS.[16]
Solvent Anhydrous toluene or dioxane.

Sonogashira Coupling

To introduce an alkyne moiety, the Sonogashira coupling is the reaction of choice.[17]

Troubleshooting Sonogashira Coupling:

IssuePotential CauseSolution
Low Reactivity Aryl bromides can be less reactive than iodides.[11]Increase reaction temperature; consider using a more active catalyst system.[18]
Homocoupling of Alkyne Presence of oxygen.[11]Thoroughly degas the reaction mixture. Consider a copper-free protocol.[17]
Catalyst Decomposition Instability of the Pd(0) species.Use a stable Pd(II) precatalyst like PdCl₂(PPh₃)₂.[11]

Heck Reaction

For the coupling of the aryl bromide with an alkene, the Heck reaction is a viable option.[19]

Typical Heck Reaction Conditions:

ComponentRecommendation
Palladium Source Pd(OAc)₂ or Pd(PPh₃)₄.[20]
Ligand PPh₃ or bulky biaryl phosphines.[20]
Base An organic base like Et₃N or an inorganic base such as K₂CO₃.[20]
Solvent Polar aprotic solvents like DMF or DMAc.[20]

Experimental Workflow: General Cross-Coupling Setup

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_catalyst Catalyst Introduction cluster_reaction Reaction cluster_workup Work-up Vessel Oven-dry glassware Inert Establish Inert Atmosphere (Ar or N2) Vessel->Inert AddSubstrate Add 2,4-dibromo-3-(difluoromethoxy) benzoic acid Inert->AddSubstrate AddPartner Add Coupling Partner (e.g., boronic acid) AddSubstrate->AddPartner AddBase Add Base AddPartner->AddBase AddSolvent Add Degassed Solvent AddBase->AddSolvent Degas Degas Mixture AddSolvent->Degas AddCatalyst Add Pd Source & Ligand Degas->AddCatalyst Heat Heat to Desired Temperature AddCatalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Aqueous Work-up & Extraction Cool->Extract Purify Purify by Chromatography Extract->Purify

Caption: A generalized workflow for setting up a palladium-catalyzed cross-coupling reaction.

References

Technical Support Center: Purification of 2,4-dibromo-3-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2,4-dibromo-3-(difluoromethoxy)benzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this important pharmaceutical intermediate.[1] Our goal is to equip you with the expertise to confidently resolve impurities and achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound, offering explanations and actionable solutions.

Scenario 1: Persistent Impurities After Initial Purification

Question: I've performed a single recrystallization of my crude this compound, but my NMR/HPLC analysis still shows the presence of significant impurities. What are these likely impurities and how can I remove them?

Answer:

The most common impurities in the synthesis of this compound arise from incomplete reactions or side reactions during the bromination and difluoromethoxylation steps.

Potential Impurities:

  • Mono-brominated Species: These are precursors that have not fully reacted, such as 2-bromo-3-(difluoromethoxy)benzoic acid or 4-bromo-3-(difluoromethoxy)benzoic acid.

  • Isomeric Dibromo Products: Bromination of substituted phenols can sometimes be difficult to control, potentially leading to the formation of other dibromo isomers.[2]

  • Starting Materials: Unreacted 3-(difluoromethoxy)benzoic acid.

  • Over-brominated Products: Although less common with controlled stoichiometry, tri-bromo species could be present.

Troubleshooting Workflow:

Caption: Workflow for addressing persistent impurities.

Detailed Steps:

  • Recrystallization: A second recrystallization is often effective. Since your target molecule is polyhalogenated and aromatic, a non-polar solvent system is a good choice. A mixture of a good solvent (like toluene or ethyl acetate) and a poor solvent (like heptane or hexane) can provide excellent selectivity.[3] The principle is to dissolve the compound in a minimum amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Upon slow cooling, the desired product should crystallize out, leaving the more soluble impurities in the mother liquor.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is the next logical step. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will separate the components based on their polarity. The less polar mono-brominated species will elute first, followed by your desired di-bromo product, and then any more polar impurities.

  • Preparative HPLC: For the highest purity, preparative high-performance liquid chromatography (HPLC) can be employed. This technique offers the best resolution for separating closely related isomers.

Scenario 2: Oiling Out During Recrystallization

Question: I'm trying to recrystallize my product, but it's separating as an oil instead of forming crystals. What's causing this and how can I fix it?

Answer:

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a degree that favors oil formation over crystal nucleation.

Solutions:

  • Change Solvent System: Your current solvent may be too high-boiling. Try a solvent with a lower boiling point. Alternatively, use a solvent pair. Dissolve your compound in a minimum amount of a good solvent at a lower temperature, and then add a poor solvent to induce crystallization.

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling.

  • Seed Crystals: If you have a small amount of pure, crystalline product, add a seed crystal to the cooled solution to initiate crystallization.

  • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for this compound?

A1: Given the polyhalogenated aromatic structure, a good starting point would be a non-polar to moderately polar solvent. Toluene, or a mixture of toluene and heptane, is an excellent choice. Ethanol/water is another common solvent pair that can be effective for benzoic acid derivatives.[3] It is always recommended to perform small-scale solvent screening in test tubes to find the optimal solvent or solvent pair.

Q2: How can I effectively monitor the purity of my this compound during the purification process?

A2: High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring purity. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like phosphoric acid or acetic acid to suppress ionization of the carboxylic acid) is a standard method for analyzing benzoic acid derivatives.[4][5] Thin Layer Chromatography (TLC) can also be used for rapid, qualitative checks of the purification progress.

Q3: Are there any safety precautions I should be aware of when handling this compound and the solvents used for its purification?

A3: Yes, always handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The solvents used for recrystallization and chromatography are often flammable and can be harmful if inhaled or absorbed through the skin. Always consult the Safety Data Sheet (SDS) for the specific hazards of each chemical you are using.

Detailed Experimental Protocols

Protocol 1: Recrystallization using a Toluene/Heptane Solvent System

This protocol is designed to remove less polar impurities, such as mono-brominated species.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, slowly add heptane dropwise until the solution becomes faintly cloudy.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold heptane to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Preparative HPLC Purification

This method is suitable for obtaining very high purity material, especially for separating close-boiling isomers.

Instrumentation and Conditions:

ParameterSpecification
Column C18 Reversed-Phase Preparative Column
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid
Gradient Start with a lower percentage of B, and gradually increase to elute the compound. The exact gradient will need to be optimized based on analytical HPLC results.
Flow Rate Dependent on the column diameter.
Detection UV at a wavelength where the compound has strong absorbance (e.g., 254 nm or 275 nm).[6]
Injection Dissolve the crude product in a minimal amount of the mobile phase or a compatible solvent like acetonitrile.

Workflow Diagram:

References

Technical Support Center: Recrystallization of 2,4-dibromo-3-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of 2,4-dibromo-3-(difluoromethoxy)benzoic acid. We will explore the principles of solvent selection, provide a step-by-step protocol for determining the optimal solvent, and offer troubleshooting solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in selecting a recrystallization solvent for this compound?

A1: The main challenge lies in the complex polarity of the molecule. The carboxylic acid group is polar and capable of hydrogen bonding. The dibromo substituents increase the molecular weight and introduce some polarizability. The difluoromethoxy group is particularly nuanced; it can adopt conformations that are either highly lipophilic or more polar.[1] This variable polarity means that predicting an ideal solvent based solely on structure is difficult, necessitating a systematic experimental screening approach.

Q2: What are the ideal characteristics of a recrystallization solvent for this compound?

A2: An ideal solvent for recrystallization should meet the following criteria[2][3][4]:

  • High solubility at elevated temperatures: The compound should be very soluble in the boiling solvent.

  • Low solubility at low temperatures: The compound should be poorly soluble or insoluble in the same solvent when cold (room temperature or below).

  • Favorable crystal formation: The solvent should facilitate the growth of well-defined crystals upon cooling.

  • Inertness: The solvent must not react with the compound.[4]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Impurity solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).

Q3: Where should I start with solvent selection for this compound?

A3: A logical starting point is to test a range of solvents with varying polarities. Given the presence of a polar carboxylic acid and a large, halogenated aromatic portion, both polar and moderately polar solvents, as well as solvent mixtures, are worth investigating. A suggested screening panel is provided in the experimental protocol below.

Experimental Protocol: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable recrystallization solvent using a minimal amount of your compound.

Materials:

  • Crude this compound

  • Small test tubes or vials

  • A selection of solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

  • Hot plate or heating block

  • Pasteur pipettes

  • Glass stirring rods

Procedure:

  • Preparation: Place approximately 10-20 mg of the crude compound into several separate test tubes.

  • Room Temperature Solubility: To each tube, add a different solvent dropwise (around 0.5 mL to start) and stir or vortex. Observe if the compound dissolves at room temperature. An ideal solvent will not dissolve the compound at this stage.[2]

  • Hot Solubility: Gently heat the test tubes containing the undissolved solids. Add the same solvent dropwise until the compound just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound completely near its boiling point.

  • Cooling and Crystallization: Allow the hot, clear solutions to cool slowly to room temperature. If crystals do not form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.[5]

  • Evaluation: The best solvent will be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, and from which well-formed crystals are recovered upon cooling.

Data Summary Table for Solvent Screening:

SolventSolubility at RT (25°C)Solubility at Elevated Temp.Crystal Formation on CoolingObservations
WaterInsolubleSparingly Soluble-Potential for mixed solvent system
EthanolSparingly SolubleSolubleSlow crystal growth
IsopropanolSparingly SolubleSoluble-
AcetoneSoluble-Not suitable
Ethyl AcetateSparingly SolubleSoluble-
TolueneInsolubleSparingly Soluble-
HeptaneInsolubleInsolubleNot suitablePotential as an anti-solvent

Troubleshooting Guide

Q4: My compound "oiled out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.

Solutions:

  • Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool more slowly.[6]

  • Lower the cooling temperature: If using a mixed solvent system, you can add more of the "good" solvent (the one the compound is more soluble in) to lower the temperature at which the solution becomes saturated.

  • Change solvents: The chosen solvent may be unsuitable. Try a lower-boiling point solvent or a different solvent system altogether.

Q5: No crystals are forming, even after cooling in an ice bath. What are the next steps?

A5: This is a common issue, often due to either using too much solvent or the solution being supersaturated.[6][7]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal formation.

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent to increase the concentration, and then allow it to cool again.[7]

  • Consider a different solvent: It's possible the compound is simply too soluble in the chosen solvent even at low temperatures.

Q6: The recrystallized product is still colored. How can I remove colored impurities?

A6: If your purified compound is expected to be colorless but retains a colored tint, activated charcoal can often be used to remove the colored impurities.

Procedure:

  • Dissolve the crude solid in the minimum amount of hot recrystallization solvent.

  • Allow the solution to cool slightly from its boiling point.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient).

  • Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

  • Perform a hot gravity filtration to remove the charcoal.

  • Allow the clear, colorless filtrate to cool and crystallize.

Visualization of the Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent.

Recrystallization_Solvent_Selection start Start: Crude Solid test_rt Test Solubility in Solvent at Room Temp. start->test_rt dissolves_rt Soluble at RT test_rt->dissolves_rt Dissolves insoluble_rt Insoluble at RT test_rt->insoluble_rt Does Not Dissolve bad_solvent Reject Solvent dissolves_rt->bad_solvent test_hot Test Solubility in Hot Solvent dissolves_hot Soluble when Hot test_hot->dissolves_hot Dissolves insoluble_hot Insoluble when Hot test_hot->insoluble_hot Does Not Dissolve cool_solution Cool Solution Slowly dissolves_hot->cool_solution mixed_solvent Consider Mixed Solvent System insoluble_hot->mixed_solvent crystals_form Crystals Form? cool_solution->crystals_form good_solvent Good Single Solvent Candidate crystals_form->good_solvent Yes troubleshoot Troubleshoot: - Induce crystallization - Reduce solvent crystals_form->troubleshoot No yes_crystals Yes no_crystals No troubleshoot->cool_solution

Caption: Decision workflow for selecting a recrystallization solvent.

References

Validation & Comparative

A Predictive and Comparative Guide to the ¹H and ¹³C NMR Analysis of 2,4-dibromo-3-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Guide Overview: This document provides a comprehensive, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2,4-dibromo-3-(difluoromethoxy)benzoic acid (CAS 223595-28-6). As a novel or specialized chemical entity, its spectral data may not be widely published. This guide, therefore, serves as a robust predictive framework for researchers engaged in its synthesis and characterization. By leveraging fundamental NMR principles and comparing them with the known spectral data of analogous structures, we will deconstruct the anticipated spectra to provide a reliable benchmark for structural verification. This approach is designed for drug development professionals and organic chemists who require unambiguous structural confirmation of complex small molecules.

Foundational Principles: Why NMR is Critical for This Molecule

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules. For a compound as functionally dense as this compound, NMR provides unparalleled insight into its molecular framework. Key structural questions that NMR can definitively answer include:

  • Substitution Pattern: Does the ¹H NMR spectrum show the expected coupling pattern for a 1,2,3,4,5-pentasubstituted benzene ring?

  • Presence of Key Functional Groups: Can we confirm the existence of the carboxylic acid (-COOH) and the unique difluoromethoxy (-OCHF₂) groups through their characteristic signals in both ¹H and ¹³C NMR?

  • Isomeric Purity: Can we rule out the presence of other dibromo- or difluoromethoxy- substituted isomers?

The presence of the ¹⁹F isotope in the difluoromethoxy group provides an additional layer of diagnostic certainty. Fluorine (¹⁹F) is a spin ½ nucleus with ~100% natural abundance, leading to predictable and observable couplings in both ¹H and ¹³C spectra, which serve as unmistakable structural markers.[1][2]

Predicted ¹H NMR Spectrum Analysis (500 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to display three distinct sets of signals corresponding to the aromatic protons, the difluoromethoxy proton, and the carboxylic acid proton.

A. Aromatic Region (~7.5 - 8.2 ppm): The benzene ring contains two remaining protons at the C-5 and C-6 positions. These protons are ortho to each other and will constitute a simple AX spin system, appearing as a pair of doublets.

  • H-6 Proton: This proton is ortho to the C-5 proton and meta to the bromine at C-4. It is expected to be the most downfield of the two aromatic protons due to its proximity to the electron-withdrawing carboxylic acid group at C-1.

  • H-5 Proton: This proton is ortho to the H-6 proton and the bromine at C-4. It is generally expected to be slightly upfield compared to H-6.

The coupling constant between these two protons (JH5-H6) should be in the typical range for ortho-coupling, approximately 8.0 - 9.0 Hz.[3]

B. Difluoromethoxy Region (~6.6 - 7.0 ppm): The single proton of the -OCHF₂ group is a highly diagnostic signal.

  • Signal Multiplicity: This proton is coupled to two equivalent fluorine atoms, which will split the signal into a triplet .

  • Coupling Constant (²JH-F): The two-bond proton-fluorine coupling constant is typically large, expected in the range of 70-75 Hz.[4] The presence of this unique triplet with a large coupling constant is a powerful confirmation of the -OCHF₂ moiety.

C. Carboxylic Acid Region (~10 - 13 ppm): The proton of the carboxylic acid group has a characteristic chemical shift far downfield.

  • Signal Appearance: It typically appears as a broad singlet. Its chemical shift and even its visibility can be highly dependent on the solvent, concentration, and the presence of any water.[5][6][7][8] In many deuterated solvents, this proton is exchangeable and its signal can be diminished or completely removed by adding a drop of D₂O to the NMR tube, a common technique for identifying acidic protons.[7][9]

Predicted ¹³C NMR Spectrum Analysis (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals. The unique electronic environment of each carbon, influenced by bromine, oxygen, and fluorine, makes this spectrum particularly informative.

A. Carbonyl Carbon (~165 - 172 ppm): The carboxylic acid carbonyl carbon is expected in this downfield region, which is typical for benzoic acids.[5][10] Its exact shift can be influenced by solvent effects.[5]

B. Aromatic Carbons (~110 - 140 ppm): Six unique signals are predicted for the aromatic carbons.

  • Carbons Bearing Bromine (C-2, C-4): The direct attachment to bromine will cause these signals to appear in the range of 115-125 ppm.

  • Carbon Bearing the -OCHF₂ Group (C-3): This carbon's resonance will be significantly influenced by the electronegative oxygen and the attached fluorine atoms. It is expected to show a triplet splitting pattern due to two-bond coupling with the fluorine atoms (²JC-F), with a coupling constant likely in the range of 20-30 Hz.

  • Carbon Bearing the -COOH Group (C-1): This quaternary carbon will likely appear around 130-135 ppm.

  • Carbons Bearing Protons (C-5, C-6): These carbons will appear in the typical aromatic region, with their specific shifts influenced by the surrounding substituents.

C. Difluoromethoxy Carbon (~115 - 120 ppm): This is arguably the most characteristic signal in the ¹³C spectrum.

  • Signal Multiplicity: The carbon is directly bonded to two fluorine atoms, resulting in a prominent triplet due to a large one-bond carbon-fluorine coupling (¹JC-F).

  • Coupling Constant (¹JC-F): This coupling constant is expected to be very large, typically in the range of 250-270 Hz.[4] Identifying this signal provides unequivocal evidence for the -OCHF₂ group.

Comparative Analysis: Benchmarking Against Simpler Analogs

To substantiate our predictions, we compare the expected spectral features with known data for structurally related compounds. This comparative approach allows us to isolate the influence of each substituent on the final spectrum.

CompoundKey ¹H NMR Features (δ, ppm)Key ¹³C NMR Features (δ, ppm)Rationale for Comparison
Benzoic Acid Aromatic (multiplets): ~7.4-8.1; COOH (broad s): ~12.0.[11][12]Aromatic: ~128-134; C=O: ~172.[11][13]Provides the fundamental baseline for the aromatic and carboxyl signals without complex substitution.
2,4-Dibromobenzoic Acid Aromatic (3H): Signals are shifted downfield relative to benzoic acid due to the inductive effect of bromine.[14]C-Br carbons: ~118-125; Other aromatic signals are also shifted.[14]Isolates the electronic effects of the two bromine atoms on the benzene ring.
4-(Difluoromethoxy)benzonitrile Aromatic (AA'BB'): ~7.0-7.4; OCHF₂ (t, J ≈ 71 Hz): ~6.8.[4]C-OCHF₂: ~155; OC HF₂ (t, J ≈ 257 Hz): ~113.[4]Demonstrates the highly characteristic ¹H and ¹³C signals of the difluoromethoxy group, including the diagnostic H-F and C-F couplings.
Predicted: this compound Aromatic (d, d): ~7.8-8.2; OCHF₂ (t, J ≈ 72 Hz): ~6.9; COOH (broad s): >10 C=O: ~168; C-Br: ~115-125; C-OCHF₂ (t): ~145-155; O CHF₂ (t, J ≈ 260 Hz): ~117 A synthesis of the effects observed in the simpler analogs, leading to a confident prediction.

Visualizing the Structure and Assignments

The following diagram illustrates the molecular structure with IUPAC numbering used for the NMR signal assignments.

Caption: Molecular structure of this compound with key groups labeled.

Recommended Experimental Protocol for Data Acquisition

To obtain high-quality, unambiguous spectra, adherence to a rigorous experimental protocol is essential. This protocol is designed to be self-validating.

I. Sample Preparation:

  • Mass Measurement: Accurately weigh approximately 10-15 mg of the dried sample.

  • Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, 99.8%+ D) as the primary solvent. CDCl₃ is effective at solubilizing many organic acids and has a clean spectral window. For confirming the acidic proton, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it slows down proton exchange.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the CDCl₃ as the internal reference (0.0 ppm).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial before transferring to a 5 mm NMR tube. Ensure complete dissolution.

II. ¹H NMR Acquisition Parameters (500 MHz Spectrometer):

  • Experiment: Standard one-pulse proton experiment (zg30).

  • Spectral Width: ~16 ppm (from -2 to 14 ppm) to ensure the full spectrum, including the carboxylic acid proton, is observed.

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay (d1): 5 seconds. A longer delay is crucial for accurate integration, especially when comparing signals with different relaxation times.

  • Number of Scans (ns): 8 to 16 scans. The high concentration should provide an excellent signal-to-noise ratio quickly.

  • Processing: Apply an exponential line broadening of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly sacrificing resolution.

III. ¹³C NMR Acquisition Parameters (125 MHz Spectrometer):

  • Experiment: Proton-decoupled carbon experiment with NOE (zgpg30).

  • Spectral Width: ~240 ppm (from -10 to 230 ppm).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans (ns): 1024 to 2048 scans. ¹³C is much less sensitive than ¹H, requiring more scans to achieve a good signal-to-noise ratio.

  • Processing: Apply an exponential line broadening of 1.0 Hz.

By following this protocol, the resulting spectra will be high-quality, reproducible, and suitable for unambiguous structural confirmation by comparison with the predictive data outlined in this guide.

References

Mass Spectrometry Fragmentation Analysis of 2,4-dibromo-3-(difluoromethoxy)benzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive, predictive analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 2,4-dibromo-3-(difluoromethoxy)benzoic acid (CAS No. 223595-28-6).[1][2][3] Intended for researchers in analytical chemistry, drug development, and materials science, this document provides a foundational understanding of the molecule's behavior under mass spectrometric conditions. By comparing its expected fragmentation pathways with those of simpler, structurally related compounds like benzoic acid and other halogenated aromatics, we offer a robust framework for structural elucidation and impurity profiling.

The unique structure of this molecule, featuring a carboxylic acid group, two bromine atoms, and a difluoromethoxy substituent, results in a complex and highly characteristic fragmentation pattern. Understanding these pathways is critical for unambiguous identification in complex matrices.

Principles of Fragmentation for Substituted Benzoic Acids

Electron Ionization (EI) mass spectrometry involves bombarding a molecule with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺˙)[4]. This high-energy ion is often unstable and undergoes a series of predictable fragmentation reactions to form smaller, more stable ions. The fragmentation of this compound is governed by several key structural features:

  • Isotopic Signature of Bromine: Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5][6] Consequently, any fragment containing two bromine atoms will exhibit a characteristic isotopic cluster of three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. Fragments with one bromine atom will show a doublet (M, M+2) with a ~1:1 intensity ratio. This signature is a powerful tool for confirming the presence and number of bromine atoms in an ion.

  • Carboxylic Acid Group: Benzoic acids characteristically lose a hydroxyl radical (•OH) to form a stable acylium ion or lose the entire carboxyl group as a •COOH radical or CO₂ molecule.[7][8]

  • Difluoromethoxy Group: The C-O bond of the ether and the C-F bonds present unique fragmentation pathways, including the potential loss of the difluoromethyl radical (•CHF₂) or the entire difluoromethoxy radical (•OCHF₂).[9]

  • Aromatic Ring: The stable aromatic core often remains intact in major fragments, though cleavage of the ring can occur under high-energy conditions.

Predicted Fragmentation Pathways and Comparative Analysis

The mass spectrum of this compound is predicted to be dominated by fragmentation events initiated at its functional groups. The molecular weight of the compound is 345.92 g/mol .[1][2]

The Molecular Ion (M⁺˙)

The molecular ion peak is the starting point for all fragmentation pathways. Due to the two bromine isotopes, it will appear as a triplet:

  • m/z 344: [C₈H₄(⁷⁹Br)₂F₂O₃]⁺˙

  • m/z 346: [C₈H₄(⁷⁹Br)(⁸¹Br)F₂O₃]⁺˙

  • m/z 348: [C₈H₄(⁸¹Br)₂F₂O₃]⁺˙

The relative intensity of these peaks is expected to be approximately 1:2:1, providing immediate confirmation of a dibrominated species.

Major Fragmentation Pathways

The primary fragmentation pathways are outlined below and summarized in Table 1. Each pathway is compared to the known fragmentation of benzoic acid to highlight the influence of the bromo and difluoromethoxy substituents.

  • Loss of a Hydroxyl Radical (•OH): This is a hallmark fragmentation of carboxylic acids, leading to the formation of a highly stabilized dibromo-difluoromethoxybenzoyl acylium ion.[8][10] This fragment is expected to be prominent.

    • M⁺˙ - •OH → [M-17]⁺

  • Loss of a Difluoromethyl Radical (•CHF₂): Cleavage of the O-CHF₂ bond is a likely pathway, driven by the formation of a stable radical. This is analogous to the loss of a methyl radical from methoxy-substituted aromatics.[9][11]

    • M⁺˙ - •CHF₂ → [M-51]⁺

  • Loss of a Bromine Radical (•Br): The C-Br bond can cleave to lose a bromine radical. This is a common fragmentation for halogenated aromatic compounds.[9]

    • M⁺˙ - •Br → [M-79/81]⁺

  • Decarboxylation (Loss of CO₂): The direct loss of carbon dioxide is another possible pathway for carboxylic acids.

    • M⁺˙ - CO₂ → [M-44]⁺

  • Loss of the Carboxyl Radical (•COOH): Cleavage of the bond between the aromatic ring and the carboxyl group results in the loss of the entire functional group.[8]

    • M⁺˙ - •COOH → [M-45]⁺

Data Summary Table
Predicted m/z (Isotopologue Cluster)Proposed Fragment Ion Structure/FormulaNeutral LossCorresponding Fragment in Benzoic Acid (m/z)[8]Rationale and Comparison
344 / 346 / 348[C₈H₄Br₂F₂O₃]⁺˙-122Molecular Ion (M⁺˙) . The 1:2:1 isotopic pattern is definitive for a dibrominated compound.
327 / 329 / 331[C₈H₃Br₂F₂O₂]⁺•OH (17)105Acylium Ion Formation . A highly stable and likely abundant ion, analogous to the base peak (m/z 105) in benzoic acid's spectrum.
293 / 295 / 297[C₇H₄Br₂FO₃]⁺•CHF₂ (51)N/A (loss of •H from CH₃ in methyl benzoate)Ether Cleavage . Loss of the difluoromethyl radical. The resulting ion is stabilized by the oxygen atom.
265 / 267[C₈H₄BrF₂O₃]⁺•Br (79/81)N/AHalogen Loss . A common pathway for halogenated aromatics, resulting in a monobrominated fragment ion with a 1:1 isotopic doublet.
300 / 302 / 304[C₇H₄Br₂F₂O]⁺˙CO₂ (44)78 (loss of CO₂)Decarboxylation . Loss of neutral CO₂ from the molecular ion.
299 / 301 / 303[C₇H₃Br₂F₂O]⁺•COOH (45)77Loss of Carboxyl Group . Results in a dibromo-difluoromethoxy-phenyl cation, analogous to the phenyl cation (m/z 77) from benzoic acid.

Proposed Fragmentation Workflow Diagram

The following diagram illustrates the primary predicted fragmentation pathways originating from the molecular ion of this compound.

Fragmentation_Pattern cluster_frags Primary Fragment Ions M Molecular Ion (M⁺˙) [C₈H₄Br₂F₂O₃]⁺˙ m/z 344/346/348 F1 [M-OH]⁺ Acylium Ion m/z 327/329/331 M->F1 - •OH F2 [M-CHF₂]⁺ m/z 293/295/297 M->F2 - •CHF₂ F3 [M-Br]⁺ m/z 265/267 M->F3 - •Br F4 [M-COOH]⁺ m/z 299/301/303 M->F4 - •COOH

Caption: Predicted EI-MS fragmentation pathways for this compound.

Experimental Protocol for Verification

To experimentally validate the predictions in this guide, the following protocol is recommended. This methodology is designed to ensure high-quality, reproducible data.

4.1. Sample Preparation

  • Accurately weigh approximately 1 mg of high-purity this compound.

  • Dissolve the sample in 1 mL of a high-volatility, HPLC-grade solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • For analysis, dilute the stock solution to a final concentration of 10-50 µg/mL using the same solvent.

4.2. Instrumentation and Parameters

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) equipped with an Electron Ionization (EI) source is required for accurate mass measurements.

  • Inlet System: Gas Chromatography (GC) is the preferred inlet system to ensure sample purity and thermal vaporization.

    • GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 20°C/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV (standard for generating reproducible library-searchable spectra).

    • Mass Range: m/z 40-450.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

4.3. Data Analysis

  • Acquire the total ion chromatogram (TIC) to identify the peak corresponding to the target analyte.

  • Extract the mass spectrum from the apex of the chromatographic peak.

  • Identify the molecular ion cluster (m/z 344, 346, 348) and confirm the 1:2:1 isotopic abundance ratio.

  • Analyze the major fragment ions and calculate the neutral losses from the molecular ion.

  • Compare the experimentally observed m/z values and relative abundances with the predictions outlined in Table 1. Use high-resolution data to confirm the elemental composition of each fragment ion.

Conclusion

The fragmentation pattern of this compound is predicted to be rich with structural information. The definitive 1:2:1 isotopic cluster of the molecular ion at m/z 344/346/348 provides a clear starting point for analysis. Key fragmentation pathways include the loss of the hydroxyl radical (•OH) to form a stable acylium ion, loss of the difluoromethyl radical (•CHF₂), and loss of a bromine atom (•Br). By comparing these pathways to the well-understood fragmentation of benzoic acid, analysts can confidently interpret the resulting spectra for structural confirmation and characterization of related compounds. The experimental protocol provided offers a reliable method for validating these predictions in a laboratory setting.

References

A Researcher's Guide to the Vibrational Landscape of 2,4-dibromo-3-(difluoromethoxy)benzoic acid: An FT-IR Spectral Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid, non-destructive method to probe the vibrational characteristics of molecular functional groups. This guide provides an in-depth interpretation of the FT-IR spectrum of 2,4-dibromo-3-(difluoromethoxy)benzoic acid, a complex molecule featuring a confluence of functional groups that present a unique spectroscopic challenge. By dissecting its spectrum and comparing it with simpler, related structures, we aim to provide a logical framework for its comprehensive analysis.

The Structural Context: A Molecule of Multiple Spectroscopic Signatures

This compound is a polysubstituted aromatic carboxylic acid. Its structure combines several key functional groups, each with its own characteristic vibrational modes:

  • Aromatic Carboxylic Acid: The foundational moiety, providing strong and characteristic signals from the carboxyl group (-COOH) and the benzene ring.

  • Dibromo Substitution: Two bromine atoms attached to the aromatic ring at positions 2 and 4.

  • Difluoromethoxy Group: An ether linkage (-O-) with a difluoromethyl group (-CHF₂), introducing C-O and C-F bonds.

The interplay of these groups, through electronic and steric effects, results in a complex and information-rich FT-IR spectrum. Understanding this spectrum requires a systematic approach, beginning with the identification of the most prominent and diagnostic peaks.

Deconstructing the Spectrum: Predicted Vibrational Modes

Based on established principles of infrared spectroscopy, we can predict the key absorption bands for this compound. These predictions form the basis for interpreting an experimental spectrum.

The Dominant Carboxylic Acid Vibrations

The carboxylic acid group typically gives rise to some of the most recognizable peaks in an IR spectrum.

  • O-H Stretch: A very broad and intense absorption is expected in the region of 3300-2500 cm⁻¹ due to the stretching of the hydroxyl bond.[1] This broadening is a hallmark of the strong intermolecular hydrogen bonding that leads to the formation of carboxylic acid dimers in the solid state.[1]

  • C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch is anticipated between 1710-1680 cm⁻¹ .[1] The conjugation of the carbonyl group with the aromatic ring typically lowers this frequency compared to saturated carboxylic acids.[1]

  • C-O Stretch and O-H Bend: The spectrum will also feature bands for the C-O stretch, typically in the 1320-1210 cm⁻¹ region, and in-plane O-H bending vibrations around 1440-1395 cm⁻¹ .[1] An out-of-plane O-H bend is also expected as a broad peak in the 960-900 cm⁻¹ range.[1]

Aromatic Ring Vibrations

The substituted benzene ring will exhibit several characteristic absorptions.

  • Aromatic C-H Stretch: Weak to medium bands are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[2]

  • C=C Ring Stretch: The aromatic ring's carbon-carbon stretching vibrations will produce a series of medium to sharp bands in the 1600-1450 cm⁻¹ region.[2][3]

  • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring influences the position of strong bands in the 900-675 cm⁻¹ region. For a 1,2,4,5-tetrasubstituted benzene ring (considering all substituents), specific out-of-plane bending modes can be predicted, although the complexity of the substituents can make definitive assignments challenging.

The Elusive Difluoromethoxy and C-Br Vibrations

The vibrations associated with the difluoromethoxy and bromo substituents are typically found in the fingerprint region of the spectrum (below 1500 cm⁻¹), which is often crowded and complex.

  • C-F and C-O Stretches: The difluoromethoxy group will introduce strong absorptions corresponding to C-F and C-O stretching. These are expected in the broad 1250-750 cm⁻¹ region. The exact positions are sensitive to the local molecular environment and conformational isomers.

  • C-Br Stretch: The carbon-bromine stretching vibration for aryl bromides is found at low frequencies, typically in the 690-515 cm⁻¹ range.[4] These bands are often weak to medium in intensity and can be coupled with other skeletal vibrations of the ring.

A Comparative Analysis: Isolating the Spectroscopic Contributions

To confidently assign the peaks in the spectrum of our target molecule, a comparison with simpler, structurally related compounds is invaluable. We will consider benzoic acid, 2,4-dibromobenzoic acid, and 3-methoxybenzoic acid as key comparators.

Functional Group/VibrationBenzoic Acid3-Methoxybenzoic Acid2,4-Dibromobenzoic AcidThis compound (Predicted)
O-H Stretch (Carboxylic Acid) ~3300-2500 cm⁻¹ (very broad, strong)~3300-2500 cm⁻¹ (very broad, strong)~3300-2500 cm⁻¹ (very broad, strong)~3300-2500 cm⁻¹ (very broad, strong)
Aromatic C-H Stretch ~3100-3000 cm⁻¹ (weak-medium)~3100-3000 cm⁻¹ (weak-medium)~3100-3000 cm⁻¹ (weak-medium)~3100-3000 cm⁻¹ (weak-medium)
C=O Stretch (Carboxylic Acid) ~1685 cm⁻¹ (strong, sharp)[1]~1700-1680 cm⁻¹ (strong, sharp)~1700-1680 cm⁻¹ (strong, sharp)~1710-1680 cm⁻¹ (strong, sharp)
Aromatic C=C Stretch ~1600, 1585, 1450 cm⁻¹ (medium-strong)~1600, 1580, 1460 cm⁻¹ (medium-strong)~1580, 1460 cm⁻¹ (medium-strong)~1600-1450 cm⁻¹ (multiple bands, medium)
C-O Stretch (Carboxylic Acid) ~1292 cm⁻¹ (strong)[1]~1300-1250 cm⁻¹ (strong)~1300-1250 cm⁻¹ (strong)~1320-1210 cm⁻¹ (strong)
C-O-C Stretch (Ether) N/A~1250-1000 cm⁻¹ (strong, asymmetric & symmetric)N/A~1250-1000 cm⁻¹ (strong, complex)
C-F Stretch N/AN/AN/A~1250-1000 cm⁻¹ (strong, complex)
O-H Out-of-Plane Bend ~934 cm⁻¹ (broad, medium)[1]~930 cm⁻¹ (broad, medium)~920 cm⁻¹ (broad, medium)~960-900 cm⁻¹ (broad, medium)
C-Br Stretch N/AN/A~700-500 cm⁻¹ (weak-medium)~690-515 cm⁻¹ (weak-medium)

This comparative table highlights how the addition of each substituent influences the spectrum. For instance, the C-O-C stretching bands from the methoxy group in 3-methoxybenzoic acid will help in identifying the corresponding C-O and C-F stretches of the difluoromethoxy group in our target molecule, which are expected to be more complex due to the presence of fluorine. Similarly, the C-Br stretching region in 2,4-dibromobenzoic acid provides a reference for identifying these low-frequency vibrations.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To obtain a reliable FT-IR spectrum of this compound, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its simplicity and minimal sample preparation.

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a lint-free wipe.

  • Background Spectrum Acquisition: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Applying Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the powder and the crystal surface.

  • Sample Spectrum Acquisition: Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Post-Measurement Cleaning: Carefully remove the sample from the ATR crystal and clean the crystal surface as described in step 2.

Visualizing the Workflow: From Sample to Interpretation

The logical flow of FT-IR analysis, from sample preparation to final interpretation, can be visualized as follows:

Caption: Workflow for FT-IR spectral analysis.

Conclusion: A Powerful Tool for Structural Verification

The FT-IR spectrum of this compound is a composite of multiple, overlapping vibrational signatures. A systematic interpretation, grounded in the foundational principles of IR spectroscopy and augmented by a comparative analysis with simpler analogs, allows for a confident assignment of its key structural features. The very broad O-H stretch, the strong carbonyl absorption, and the characteristic aromatic C=C stretching bands provide initial confirmation of the core structure. Careful analysis of the complex fingerprint region, guided by reference spectra, is then essential to confirm the presence of the difluoromethoxy and bromo substituents. This comprehensive approach underscores the enduring power of FT-IR spectroscopy as an indispensable tool in the arsenal of the modern research chemist.

References

Analytical methods for the characterization of 2,4-dibromo-3-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of 2,4-dibromo-3-(difluoromethoxy)benzoic acid

For researchers, scientists, and professionals in drug development, the unambiguous characterization of novel chemical entities is paramount. This compound, a highly functionalized aromatic compound, presents unique analytical challenges due to its combination of a carboxylic acid, bromine atoms, and a difluoromethoxy group. Its purity, identity, and physicochemical properties must be rigorously established to ensure reliability in downstream applications, from synthetic chemistry to pharmaceutical development.

This guide provides an in-depth comparison of the essential analytical methods for the comprehensive characterization of this molecule. We move beyond mere procedural lists to explain the scientific rationale behind methodological choices, ensuring a robust and self-validating analytical strategy.

Chromatographic Methods: Purity and Impurity Profiling

The primary goal of chromatographic analysis is to separate the target compound from impurities, starting materials, and by-products, allowing for accurate quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the analyte's physicochemical properties.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Reversed-Phase HPLC (RP-HPLC) is the quintessential technique for analyzing non-volatile, polar, and UV-active compounds like this compound.[1] The key to a successful separation is managing the ionization state of the carboxylic acid. An acidic mobile phase is employed to suppress the deprotonation of the carboxyl group (-COOH), rendering the molecule less polar and ensuring it is retained on the nonpolar C18 stationary phase.[2] This leads to improved peak symmetry and reproducible retention times.

Experimental Protocol: RP-HPLC-UV for Purity Analysis

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[2]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: Deionized water with 0.1% Phosphoric Acid.

    • Solvent B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient Elution:

    • 0-2 min: 40% B

    • 2-15 min: Linear gradient from 40% to 95% B.

    • 15-18 min: Hold at 95% B.

    • 18-20 min: Return to 40% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[3]

  • Injection Volume: 10 µL.

Data Presentation: Predicted HPLC Performance Parameters

ParameterPredicted ValueRationale / Objective
Retention Time (t R )~8.5 minSufficient retention for separation from early-eluting impurities.
Tailing Factor (T f )≤ 1.2Indicates good peak symmetry; acidic mobile phase minimizes tailing.
Resolution (R s )> 2.0Baseline separation from adjacent impurity peaks.
Limit of Detection (LOD)~0.05 µg/mLMethod sensitivity for trace impurity detection.
Limit of Quantitation (LOQ)~0.15 µg/mLLowest concentration for reliable quantitative measurement.
Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: Direct GC analysis of carboxylic acids is challenging due to their low volatility, high polarity, and tendency to thermally degrade in the hot injection port.[1] Therefore, derivatization is mandatory. Converting the carboxylic acid to a more volatile ester (e.g., a methyl ester) overcomes these limitations. However, caution is warranted as some highly reactive fluorinated compounds can degrade certain GC stationary phases.[4] GC-MS is particularly powerful for identifying volatile or semi-volatile impurities that may not be detected by HPLC.

Experimental Protocol: GC-MS with Derivatization

  • Derivatization:

    • Dissolve ~1 mg of the sample in 1 mL of Methanol.

    • Add 2-3 drops of concentrated Sulfuric Acid.

    • Reflux the mixture at 60-70 °C for 2 hours to form the methyl ester.

    • Cool, neutralize with a saturated sodium bicarbonate solution, and extract the ester with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and dilute for GC-MS analysis.

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a Quadrupole MS).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 270 °C (Split mode, 20:1).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 50-450 m/z.

Workflow & Comparison Visualization

G cluster_0 HPLC Workflow cluster_1 GC-MS Workflow hplc_sample Sample in ACN/H2O hplc_filter 0.45 µm Filtration hplc_sample->hplc_filter hplc_inject Direct Injection (RP-HPLC-UV) hplc_filter->hplc_inject hplc_result Purity Data & Impurity Profile hplc_inject->hplc_result gc_sample Sample in Solvent gc_deriv Esterification (Derivatization) gc_sample->gc_deriv gc_extract Workup & Extraction gc_deriv->gc_extract gc_inject Injection (GC-MS) gc_extract->gc_inject gc_result Volatile Impurity ID & Confirmation gc_inject->gc_result start Analyte: 2,4-dibromo-3-(difluoromethoxy) benzoic acid start->hplc_sample Primary Purity Assay start->gc_sample Volatile Impurity Analysis

Caption: Comparative workflows for HPLC and GC-MS analysis.

Spectroscopic Methods: Structural Elucidation

Spectroscopic techniques provide definitive evidence of the molecular structure. A combination of NMR, Mass Spectrometry, and IR spectroscopy is required for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for structure elucidation. For this molecule, a suite of experiments is necessary:

  • ¹H NMR: Will identify all hydrogen atoms. The acidic proton of the -COOH group will appear as a broad singlet far downfield (>10 ppm).[5] The proton of the -OCF₂H group will be a characteristic triplet due to coupling with the two adjacent fluorine atoms. The two aromatic protons will appear as doublets, with their chemical shifts influenced by the surrounding substituents.[6][7]

  • ¹³C NMR: Will identify all unique carbon environments. The carboxyl carbon is typically found around 165-185 ppm.[5][8] The carbon of the -OCF₂H group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

  • ¹⁹F NMR: This experiment is crucial for confirming the difluoromethoxy group. It is expected to show a single signal (a doublet due to coupling with the proton) confirming the chemical equivalence of the two fluorine atoms.

Experimental Protocol: NMR Sample Preparation

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz (or higher) spectrometer.

Mass Spectrometry (MS)

Expertise & Rationale: MS provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. Under high-energy Electron Ionization (EI), extensive fragmentation is expected. A key diagnostic feature will be the isotopic pattern from the two bromine atoms (⁷⁹Br and ⁸¹Br exist in an ~1:1 ratio), which will result in characteristic M, M+2, and M+4 peaks for the molecular ion and any bromine-containing fragments.[9] For clear observation of the molecular ion, a soft ionization technique like Electrospray Ionization (ESI), typically coupled with HPLC (LC-MS), is preferred. In negative-ion ESI, the molecule will deprotonate to form a prominent [M-H]⁻ ion.

Data Presentation: Predicted EI-MS Fragmentation

Predicted m/z (Isotope Cluster)Proposed Fragment IonFragmentation Pathway
344 / 346 / 348[C₈H₅Br₂F₂O₃]⁺Molecular Ion (M⁺)
327 / 329 / 331[C₈H₄Br₂F₂O₂]⁺Loss of •OH radical (M - 17)[10]
299 / 301 / 303[C₇H₄Br₂F₂O]⁺Loss of •COOH radical (M - 45)[10]
279 / 281 / 283[C₈H₅Br₂O₃]⁺Loss of •CHF₂ radical
233 / 235[C₇H₄BrF₂O]⁺Loss of a Br atom from the m/z 301 fragment
105[C₆H₅CO]⁺Benzoyl cation (if extensive fragmentation occurs)[10]
77[C₆H₅]⁺Phenyl cation[10]
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and simple technique to confirm the presence of key functional groups. For carboxylic acids, the O-H stretch is a very broad and strong band, often spanning 2500-3300 cm⁻¹, which is a highly characteristic feature.[11][12] The carbonyl (C=O) stretch will be a sharp, intense peak.[13]

Data Presentation: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (very broad)O-H stretchCarboxylic Acid[12]
~1700-1720C=O stretchConjugated Carboxylic Acid[13]
~1200-1300C-O stretchCarboxylic Acid / Aryl Ether
~1000-1100C-F stretchDifluoromethoxy group
600-800C-Br stretchAryl Bromide

Thermal Analysis: Stability and Phase Transitions

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are vital for understanding the material's thermal stability, melting point, and decomposition profile.[14][15] This information is critical for determining appropriate storage and processing conditions.

Expertise & Rationale:

  • DSC: Measures the heat flow into or out of a sample as a function of temperature. It will show a sharp endothermic peak corresponding to the melting point of the crystalline solid.

  • TGA: Measures the change in mass as a function of temperature. It will reveal the onset temperature of thermal decomposition. For this molecule, decomposition might occur before boiling.

Experimental Protocol: TGA/DSC Analysis

  • Instrumentation: A simultaneous TGA/DSC instrument or separate units.

  • Sample: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25 °C to 400 °C (or higher, depending on decomposition).

Integrated Analytical Strategy

No single technique is sufficient for full characterization. An integrated approach is essential, where each method provides a complementary piece of the puzzle.

Caption: Integrated strategy for full characterization.

Conclusion

The comprehensive characterization of this compound demands a multi-technique approach. RP-HPLC serves as the primary tool for purity assessment, while a full suite of spectroscopic methods (NMR, MS, FTIR) is indispensable for confirming its chemical identity. Thermal analysis provides crucial data on its physical properties. By judiciously selecting and integrating these methods, researchers can build a complete, reliable, and scientifically sound data package for this complex molecule, ensuring its quality and suitability for any high-stakes application.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Assessment of Synthesized 2,4-Dibromo-3-(difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of the synthesized pharmaceutical intermediate, 2,4-dibromo-3-(difluoromethoxy)benzoic acid. Recognizing the critical importance of purity in drug development, this document offers an in-depth analysis of various HPLC approaches, supported by experimental data and protocols. We will explore the rationale behind chromatographic choices, from stationary phase selection to mobile phase optimization, to ensure the development of a robust, self-validating purity assessment method. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical protocols for halogenated aromatic compounds.

Introduction: The Significance of Purity in Pharmaceutical Intermediates

This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic drugs.[1] Its molecular structure, featuring a halogenated aromatic ring and a carboxylic acid moiety, presents unique challenges and considerations for purity analysis. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a highly sensitive and selective analytical method is paramount for quality control.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy. This guide will compare and contrast several reversed-phase HPLC methods, providing the necessary framework for selecting and optimizing a method tailored to this specific analyte.

Understanding the Analyte: Physicochemical Properties of this compound

A successful HPLC method development strategy begins with a thorough understanding of the analyte's properties.

  • Structure:

    • Molecular Formula: C₈H₄Br₂F₂O₃[2]

    • Molecular Weight: 345.92 g/mol [2]

  • Acidity: The presence of the carboxylic acid group dictates that the compound is acidic. The pKa of the analyte is a critical parameter influencing its retention behavior in reversed-phase HPLC.

  • Polarity and Solubility: The difluoromethoxy group and the bromine atoms contribute to the molecule's overall polarity and hydrophobicity. This balance will determine its interaction with different stationary and mobile phases.

Potential Impurities: A Synthesis-Based Approach

A robust purity assessment method must be capable of separating the target compound from all potential process-related impurities and degradation products. Based on a likely multi-step synthesis pathway, we can anticipate the following impurities:

Postulated Synthesis Pathway

A plausible synthesis route for this compound involves three key steps:

  • Bromination: Starting from 3-hydroxyacetophenone, a bromination reaction introduces two bromine atoms onto the aromatic ring to yield 2,4-dibromo-3-hydroxyacetophenone.[3]

  • Difluoromethoxylation: The hydroxyl group of the intermediate is then converted to a difluoromethoxy group.[3]

  • Oxidation: Finally, the acetophenone is oxidized to the corresponding benzoic acid.[4][5][6][7][8]

Potential Process-Related Impurities
  • Starting Materials: Unreacted 3-hydroxyacetophenone.

  • Intermediates: Incomplete reactions can lead to the presence of 2,4-dibromo-3-hydroxyacetophenone and 2,4-dibromo-3-(difluoromethoxy)acetophenone.

  • Byproducts of Bromination: Isomeric monobrominated and other polybrominated species.

  • Byproducts of Oxidation: Impurities arising from incomplete oxidation or side reactions.

Potential Degradation Products

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to identify potential degradation products.[9][10][11] For halogenated benzoic acids, potential degradation pathways include hydrolysis of the difluoromethoxy group and decarboxylation.

Comparative Analysis of HPLC Methods

The choice of HPLC column and mobile phase is critical for achieving the desired separation. We will compare three distinct reversed-phase HPLC methods.

Method 1: The Workhorse - Standard C18 Column

A standard C18 column is the most common starting point for reversed-phase HPLC method development due to its broad applicability and hydrophobicity.

Method 2: Enhanced Selectivity - Pentafluorophenyl (PFP) Column

PFP columns offer alternative selectivity to C18 columns, particularly for halogenated compounds and positional isomers.[12][13] The fluorinated phenyl groups provide unique interactions, including dipole-dipole, π-π, and ion-exchange, which can enhance the resolution of closely related compounds.[14]

Method 3: Alternative Aromatic Selectivity - Phenyl-Hexyl Column

Phenyl-Hexyl columns provide another dimension of selectivity based on π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte.[14][15]

Parameter Method 1: Standard C18 Method 2: PFP Method 3: Phenyl-Hexyl
Stationary Phase C18, 5 µm, 4.6 x 150 mmPentafluorophenyl (PFP), 5 µm, 4.6 x 150 mmPhenyl-Hexyl, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 50-90% B in 15 min40-80% B in 15 min50-90% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 30 °C35 °C30 °C
Detection Wavelength 230 nm230 nm230 nm
Injection Volume 10 µL10 µL10 µL
Expected Performance Good general separation.Enhanced resolution of halogenated impurities and positional isomers.Alternative selectivity for aromatic impurities.

Experimental Protocols

A detailed, step-by-step methodology is crucial for reproducible results.

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized sample and dissolve it in 100 mL of the mobile phase.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC System and Conditions
  • HPLC System: An Agilent 1260 Infinity LC system or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a diode array detector (DAD).

  • Method 1 (C18) Protocol:

    • Mobile Phase Preparation:

      • Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC grade water.

      • Mobile Phase B: HPLC grade acetonitrile.

      • Degas both mobile phases.

    • Chromatographic Conditions: Set up the HPLC system with the parameters outlined in the comparison table for Method 1.

    • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Injection: Inject the standard and sample solutions.

  • Method 2 (PFP) Protocol:

    • Mobile Phase Preparation:

      • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC grade water.

      • Mobile Phase B: HPLC grade methanol.

      • Degas both mobile phases.

    • Chromatographic Conditions: Set up the HPLC system with the parameters for Method 2.

    • Equilibration and Injection: Follow the same procedure as in Method 1.

  • Method 3 (Phenyl-Hexyl) Protocol:

    • Mobile Phase Preparation:

      • Mobile Phase A: Add 1.0 mL of TFA to 1 L of HPLC grade water.

      • Mobile Phase B: HPLC grade acetonitrile.

      • Degas both mobile phases.

    • Chromatographic Conditions: Set up the HPLC system with the parameters for Method 3.

    • Equilibration and Injection: Follow the same procedure as in Method 1.

Visualization of the Workflow

A clear workflow diagram illustrates the logical progression of the purity assessment process.

HPLC_Purity_Assessment_Workflow cluster_synthesis Synthesis & Impurity Profiling cluster_method_dev HPLC Method Development cluster_analysis Analysis & Purity Calculation cluster_validation Method Validation (ICH Q2(R1)) start Synthesized this compound impurities Identify Potential Impurities (Process & Degradation) start->impurities method_selection Select HPLC Method (C18, PFP, Phenyl-Hexyl) impurities->method_selection optimization Optimize Chromatographic Conditions (Mobile Phase, Gradient, Temperature) method_selection->optimization sample_prep Sample & Standard Preparation optimization->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_processing Data Processing & Integration hplc_analysis->data_processing purity_calc Purity Calculation (% Area Normalization) data_processing->purity_calc specificity Specificity purity_calc->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: Workflow for HPLC Purity Assessment.

Data Interpretation and Purity Calculation

The purity of the synthesized this compound is typically determined using the area normalization method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

This calculation assumes that all impurities have a similar response factor to the main compound at the chosen detection wavelength. For a more accurate quantification, especially for known impurities, the use of relative response factors (RRFs) is recommended.

Method Validation: Ensuring Trustworthiness

A developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose. The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The purity assessment of this compound requires a well-developed and validated HPLC method. While a standard C18 column can provide a good starting point, the use of alternative stationary phases like PFP and Phenyl-Hexyl can offer superior selectivity for critical impurity separations. The choice of the optimal method will depend on the specific impurity profile of the synthesized batch. This guide provides a comprehensive framework for comparing these methods and developing a robust analytical procedure that ensures the quality and safety of this important pharmaceutical intermediate.

References

Comparing the reactivity of 2,4-dibromo-3-(difluoromethoxy)benzoic acid with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Highly Functionalized Building Block

In the landscape of modern medicinal chemistry and materials science, halogenated and fluorinated organic molecules serve as indispensable building blocks. The strategic incorporation of these functionalities can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 2,4-dibromo-3-(difluoromethoxy)benzoic acid is a prime example of a highly functionalized scaffold, offering multiple, distinct reaction sites for molecular elaboration.[2][3][4][5] Its utility as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents, underscores the importance of understanding its chemical behavior.[3]

This guide provides an in-depth comparison of the reactivity of this compound with structurally similar compounds. We will dissect the electronic and steric contributions of its substituent groups to predict and rationalize its behavior in key synthetic transformations, supported by experimental frameworks and comparative data.

Section 1: Dissecting the Structural and Electronic Profile

The reactivity of an aromatic compound is dictated by the interplay of inductive and resonance effects of its substituents, alongside steric considerations. The unique arrangement of groups on this compound creates a complex but predictable reactivity profile.

  • Carboxylic Acid (-COOH): An electron-withdrawing group (EWG) through induction and resonance, it deactivates the aromatic ring toward electrophilic aromatic substitution (EAS) and is a meta-director.[6] Its primary role is as a handle for forming amides, esters, and other derivatives.

  • Bromo Substituents (-Br): The two bromine atoms are EWGs by induction but electron-donating by resonance. Overall, they are deactivating yet ortho, para-directing for EAS.[6] Crucially, they serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) and are ideal partners in palladium-catalyzed cross-coupling reactions.

  • Difluoromethoxy Group (-OCF₂H): The powerful inductive effect of the two fluorine atoms makes this group a moderate electron-withdrawing substituent.[7][8][9] This property is key, as it activates the aromatic ring for SNAr reactions—a contrast to the strongly activating nature of a standard methoxy (-OCH₃) group.[7][8][9]

The combination of three EWGs (two by induction, one by resonance) renders the aromatic ring electron-deficient and thus highly susceptible to nucleophilic attack. Conversely, the ring is strongly deactivated towards electrophilic substitution.

Electronic contributions of substituents.

A significant factor governing the reactivity of this molecule is steric hindrance. The carboxylic acid at C1 is flanked by a bulky bromine atom at the C2 (ortho) position. This crowding can impede the approach of reagents, particularly in reactions like amide bond formation, often requiring specialized conditions to achieve high yields.[10][11][12][13][14]

Steric_Hindrance Steric Hindrance at the Carboxylic Acid Group cluster_reagent main main reagent Bulky Reagent (e.g., Amine) steric_clash Steric Clash! reagent->steric_clash Approach Vector steric_clash->main

Ortho-bromo group hindering reagent access.

Section 2: A Comparative Analysis of Key Chemical Transformations

We will now explore the reactivity of this compound in three fundamental reaction classes, comparing it with analogues that highlight the role of its specific substituents.

Amide Bond Formation: The Challenge of Steric Hindrance

Amide bond formation is one of the most performed reactions in drug discovery. However, coupling sterically hindered carboxylic acids with amines can be challenging, often resulting in low yields with standard reagents.[15] The ortho-bromo substituent on our target compound presents a significant steric barrier.

Comparative Data:

CompoundKey Structural FeatureExpected Yield (Standard Coupling)Rationale
This compound ortho-Bromo group (steric bulk)Low to Moderate (e.g., ~45%)The C2-bromo group physically blocks the approach of the amine to the activated carboxyl intermediate.[11][12]
2,4-dibromo-3-methoxybenzoic acidortho-Bromo, electron-donating -OCH₃Low (e.g., ~40%)Similar steric hindrance to the target. The electron-donating methoxy group slightly deactivates the carboxyl carbon, further slowing the reaction.[16]
3-(difluoromethoxy)benzoic acidNo ortho-substituentHigh (e.g., >90%)Lacks steric hindrance at the ortho positions, allowing for efficient coupling.

Experimental Protocol: Amide Coupling of a Sterically Hindered Benzoic Acid

To overcome steric hindrance, reagents that generate highly reactive intermediates, such as acyl fluorides, can be employed.[15]

  • Acid Fluoride Formation: To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add cyanuric fluoride (1.1 mmol). Allow the reaction to stir at room temperature for 2 hours.

  • Amine Coupling: In a separate flask, dissolve the desired amine (1.2 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 mmol) in anhydrous dichloromethane (5 mL).

  • Reaction: Slowly add the amine solution to the in-situ generated acyl fluoride solution at 0 °C. Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Palladium-Catalyzed Cross-Coupling: Leveraging the C-Br Bonds

The carbon-bromine bonds are excellent handles for palladium-catalyzed reactions like Suzuki-Miyaura coupling, enabling the formation of C-C bonds.[17][18] The electronic environment and relative steric hindrance of the two bromine atoms can allow for selective functionalization. The C4-Br bond is generally more reactive than the C2-Br bond due to the reduced steric hindrance at the C4 position.

Comparative Data:

CompoundLeaving Group(s)Expected Yield (Monocoupling)Rationale
This compound C2-Br, C4-BrGood (e.g., ~80% at C4)The C-Br bond is highly reactive in oxidative addition. Selective coupling at C4 is favored due to lower steric hindrance compared to the C2 position.[19]
2,4-dichloro-3-(difluoromethoxy)benzoic acidC2-Cl, C4-ClModerate (e.g., ~55% at C4)C-Cl bonds are significantly less reactive than C-Br bonds in the oxidative addition step of the catalytic cycle, requiring more forcing conditions.[18]

Experimental Protocol: Selective Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine aryl bromide (1 eq), boronic acid (1.2 eq), and base (e.g., K₂CO₃, 3 eq) in a flask. B 2. Add solvent (e.g., Toluene/H₂O mixture). A->B C 3. Sparge with Argon or N₂ for 15-30 min to degas. B->C D 4. Add Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). C->D E 5. Heat the mixture (e.g., 90 °C) with vigorous stirring for 4-12 hours. D->E F 6. Monitor progress by TLC or LC-MS. E->F G 7. Cool to RT, add water, and extract with an organic solvent (e.g., Ethyl Acetate). F->G H 8. Wash combined organic layers with brine, dry over Na₂SO₄. G->H I 9. Concentrate and purify by column chromatography. H->I

General workflow for a Suzuki coupling reaction.
Nucleophilic Aromatic Substitution (SNAr): An Activated System

SNAr reactions typically require an aromatic ring to be activated by at least one strong electron-withdrawing group positioned ortho or para to a good leaving group.[20][21][22] In our target molecule, the ring is heavily activated by the cumulative inductive effects of the -COOH and -OCF₂H groups, making it highly susceptible to nucleophilic attack at the positions bearing the bromine leaving groups.

Comparative Data:

CompoundKey Activating Group(s)Expected ReactivityRationale
This compound -COOH, -OCF₂HHighThe powerful inductive effects of the fluorinated ether and carboxylic acid groups strongly stabilize the negative charge in the Meisenheimer complex intermediate, accelerating the reaction.[23]
2,4-dibromobenzoic acid-COOHModerateThe carboxylic acid group provides activation, but the absence of the additional electron-withdrawing -OCF₂H group makes the ring less electrophilic and the intermediate less stable.[24]

Experimental Protocol: SNAr with Sodium Methoxide

  • Reaction Setup: Dissolve this compound (1.0 mmol) in a polar aprotic solvent like DMF or DMSO (10 mL) in a flask equipped with a reflux condenser.

  • Reagent Addition: Add sodium methoxide (1.1 mmol for monosubstitution, 2.5 mmol for disubstitution) to the solution.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 2-6 hours. The substitution at the less-hindered C4 position is expected to occur first.

  • Work-up and Purification: After cooling, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product. Filter the solid, wash with water, and dry. Recrystallize or purify by column chromatography as needed.

Section 3: Summary and Outlook

This compound presents a fascinating case study in reactivity, where electronic activation and steric hindrance create a nuanced chemical profile.

  • Amide/Ester Formation: Reactivity at the carboxylic acid is dominated by the steric hindrance of the ortho-bromo group, often necessitating specialized coupling protocols.

  • Cross-Coupling: The two C-Br bonds are prime sites for metal-catalyzed reactions, with the C4 position being the more accessible site for selective monosubstitution.

  • Nucleophilic Substitution: The electron-deficient nature of the ring, enhanced by the difluoromethoxy group, makes the compound an excellent substrate for SNAr reactions.

This multi-faceted reactivity makes this compound a versatile platform for constructing complex molecular architectures, allowing chemists to selectively address its different functional handles to achieve diverse synthetic goals.

Summary cluster_reactivity Reactivity Hotspots cluster_reactions Primary Transformations mol_structure This compound COOH -COOH C4_Br C4-Br C2_Br C2-Br Amide Amide Coupling (Sterically Hindered) COOH->Amide Suzuki Suzuki Coupling (Highly Reactive) C4_Br->Suzuki SNAr SNAr (Activated) C4_Br->SNAr C2_Br->Suzuki (less reactive) C2_Br->SNAr (less reactive)

Summary of reactive sites and transformations.

References

Comparative Biological Activity of 2,4-dibromo-3-(difluoromethoxy)benzoic Acid Analogs: A Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Design of a Privileged Scaffold

In modern medicinal chemistry, the rational design of small molecule inhibitors hinges on the strategic combination of functional groups to optimize potency, selectivity, and pharmacokinetic properties. The 2,4-dibromo-3-(difluoromethoxy)benzoic acid scaffold represents a compelling starting point for inhibitor design, merging three distinct structural motifs, each conferring unique and advantageous characteristics.

  • The Benzoic Acid Core: This moiety serves as a versatile anchor, capable of forming critical hydrogen bonds, salt bridges, or other polar interactions within a target's active site. Its synthetic tractability allows for facile derivatization, making it a cornerstone of many drug discovery programs.[1][2]

  • Dibromo Substitution: Halogen atoms, particularly bromine, are instrumental in modulating the electronic properties of the aromatic ring and can participate in halogen bonding—a specific, non-covalent interaction that can significantly enhance binding affinity and selectivity for a protein target.[3] The 2,4-substitution pattern provides a defined steric and electronic profile to explore specific sub-pockets of an active site.

  • The Difluoromethoxy (-OCF₂H) Group: This functional group has emerged as a powerful tool in drug design.[4] It acts as a "lipophilic hydrogen bond donor" and a bioisosteric replacement for less stable groups like hydroxyls or methoxy moieties.[5][6] Crucially, the -OCF₂H group often enhances metabolic stability by blocking common sites of oxidative metabolism (e.g., O-demethylation), thereby improving a compound's half-life.[5] Its moderate lipophilicity and ability to lower the pKa of adjacent groups can also fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5][6]

This guide provides a comparative analysis of a focused library of analogs based on this core scaffold. We will explore their synthesis, compare their inhibitory potency against a key therapeutic target—Protein Tyrosine Phosphatase 1B (PTP1B), a critical regulator in metabolic disease—and provide the detailed experimental framework required to validate these findings.

Synthetic Strategy: A Plausible Route to Novel Analogs

The synthesis of the target analogs is achievable through established organic chemistry methodologies. A robust and adaptable synthetic route is crucial for generating a diverse library for structure-activity relationship (SAR) studies. The causality behind this proposed route is the use of commercially available starting materials and high-yielding, well-documented reactions.

graph "Synthetic_Workflow" {
  layout=dot;
  rankdir="LR";
  graph [bgcolor="#F1F3F4", fontname="Arial"];
  node [shape=box, style="rounded,filled", fontname="Arial", color="#5F6368", fillcolor="#FFFFFF", fontcolor="#202124"];
  edge [fontname="Arial", color="#34A853"];

A [label="2,4-Dibromo-3-hydroxybenzoic acid"]; B [label="Core Scaffold\nthis compound"]; C [label="Analog Library\n(Amides, Esters)"];

A -> B [label="Difluoromethylation\n(e.g., ClCF₂H, base)"]; B -> C [label="Derivatization\n(e.g., Amide or Ester coupling)"]; }

Caption: Step-by-step workflow for the PTP1B colorimetric inhibition assay.

Step-by-Step Procedure:
  • Compound Plating: Prepare a serial dilution of the test compounds in 100% DMSO. In a 96-well clear flat-bottom plate, add 1 µL of each compound concentration to the respective wells. For controls, add 1 µL of DMSO (vehicle control, 0% inhibition) and 1 µL of a saturating concentration of Suramin (positive control, 100% inhibition).

  • Enzyme Addition: Dilute the PTP1B enzyme stock to a final working concentration in cold Assay Buffer. Add 50 µL of the diluted enzyme solution to all wells except the "blank" wells (which receive 50 µL of Assay Buffer only).

  • Pre-incubation: Gently mix the plate and pre-incubate for 10 minutes at 37°C. This step allows the compounds to interact with the enzyme before the substrate is introduced. The causality here is to ensure that the measured inhibition reflects true binding and not just competition with the substrate.

  • Reaction Initiation: Prepare the pNPP substrate solution in Assay Buffer. Initiate the enzymatic reaction by adding 50 µL of the pNPP solution to all wells. The final volume in each well is now 101 µL.

  • Incubation: Incubate the plate for 30 minutes at 37°C. The reaction time should be optimized to ensure the vehicle control signal remains within the linear range of the instrument.

  • Reaction Termination: Stop the reaction by adding 50 µL of 1 M NaOH to all wells. The strong base denatures the enzyme and deprotonates the p-nitrophenol product, resulting in a stable yellow color.

  • Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PosControl) / (Signal_Vehicle - Signal_PosControl))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The systematic evaluation of the this compound scaffold has revealed a potent lead compound (LEAD-01 , IC50 = 0.85 µM) for PTP1B inhibition. The structure-activity relationship studies underscore the critical role of the dibromo substitution pattern and the unique advantages conferred by the difluoromethoxy group.

Future work should focus on:

  • Expanding the Analog Library: Further explore substitutions on the benzoic acid core and derivatization of the carboxylic acid to improve potency and selectivity.

  • Selectivity Profiling: Screen lead compounds against other relevant phosphatases (e.g., TCPTP, SHP2) to ensure a selective mode of action.

  • Cell-Based Assays: Progress the most promising inhibitors into cellular models to confirm target engagement and assess downstream signaling effects.

  • Pharmacokinetic Studies: Evaluate the metabolic stability and pharmacokinetic profile of lead candidates to assess their drug-like properties.

This guide provides a foundational framework for advancing this promising chemical series from a hit-to-lead campaign towards a validated preclinical candidate.

References

A Strategic Guide to Elucidating the Structure-Activity Relationship (SAR) of 2,4-dibromo-3-(difluoromethoxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzoic acid scaffold is a recurring motif in a multitude of therapeutic agents. Its derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The compound 2,4-dibromo-3-(difluoromethoxy)benzoic acid represents a particularly compelling starting point for drug discovery. While it is commercially available primarily as a key intermediate in the synthesis of anti-inflammatory and analgesic agents[3][4], a comprehensive, publicly available structure-activity relationship (SAR) study on its derivatives is notably absent.

This guide is designed to fill that gap. It serves as a strategic framework for researchers, scientists, and drug development professionals, outlining a systematic approach to synthesize, evaluate, and understand the SAR of this promising compound class. The core structure is uniquely functionalized:

  • A Benzoic Acid Core: Provides a crucial acidic handle for interaction with biological targets or serves as a key point for chemical modification.

  • Dibromo Substitution: The two bromine atoms at positions 2 and 4 can significantly influence the compound's conformation and electronic properties. They offer the potential for halogen bonding—a strong, non-covalent interaction that can enhance binding affinity and selectivity for a target protein.

  • A Difluoromethoxy Group: This moiety at position 3 is of high interest in modern medicinal chemistry. It acts as a bioisostere of less stable groups, and its inclusion can enhance metabolic stability, increase lipophilicity (aiding membrane permeability), and modulate pKa, thereby improving the overall pharmacokinetic profile of a potential drug candidate.[5]

This document will provide a detailed roadmap for a hypothetical SAR study targeting a relevant inflammatory pathway, complete with experimental protocols, data interpretation frameworks, and the causal logic behind each strategic decision.

Part 1: Core Scaffold and a Logic-Driven Diversification Strategy

The foundation of any SAR study is the systematic modification of a core scaffold to probe the chemical space surrounding a biological target. The most synthetically accessible and informative point of modification on the this compound scaffold is the carboxylic acid functional group. Conversion of this acid to a library of amides is a classic and highly effective strategy.

The rationale is threefold:

  • Synthetic Accessibility: Amide bond formation is one of the most reliable and well-understood reactions in organic chemistry, allowing for the rapid generation of a diverse library of compounds.

  • Probing Chemical Space: By varying the amine coupling partner, we can systematically alter key physicochemical properties, including size, lipophilicity, hydrogen bonding potential, and charge.

  • Mimicking Biological Interactions: The amide bond is a fundamental feature of peptides and proteins, and its inclusion can introduce critical hydrogen bond donor and acceptor capabilities for target engagement.

Below is a diagram illustrating the core scaffold and the proposed point of diversification.

Caption: General diversification strategy for the core scaffold.

A well-designed initial library would include amines that test specific hypotheses:

  • Aliphatic Amines (e.g., methylamine, cyclohexylamine): To probe for steric constraints and hydrophobic interactions in the binding pocket.

  • Aromatic Amines (e.g., aniline, benzylamine): To explore potential π-π stacking or other aromatic interactions.

  • Functionalized Amines (e.g., ethanolamine, morpholine): To introduce hydrogen bond donors/acceptors and modulate solubility.

Part 2: Biological Evaluation - A Framework for Target Engagement

Given that the parent scaffold is an intermediate for anti-inflammatory agents[4], a logical and well-validated target class for this SAR study is the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2. These enzymes are central to the inflammatory cascade, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). An initial screen should assess the inhibitory activity of the synthesized derivatives against both isoforms to build a preliminary SAR and determine selectivity.

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol describes a robust, high-throughput method to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of the COX enzyme. In this reaction, PGF₂α hydroperoxide is reduced while a probe, ADHP (10-acetyl-3,7-dihydroxyphenoxazine), is oxidized to the highly fluorescent resorufin. An inhibitor will prevent this reaction, leading to a decrease in fluorescence.

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • ADHP (fluorometric probe)

  • Potassium hydroxide (KOH)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 530-540 nm, Emission: 585-595 nm)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of enzymes, cofactors, substrate, and probe according to the supplier's instructions. Prepare serial dilutions of the test compounds in DMSO.

  • Enzyme and Cofactor Addition: To each well of a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the appropriate COX enzyme solution.

  • Inhibitor Addition: Add 2 µL of the diluted test compound solution (or DMSO for control wells) to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution and 10 µL of the ADHP probe solution to each well.

  • Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity every 60 seconds for 10-15 minutes at room temperature.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Overall SAR Workflow

The following diagram outlines the logical flow of a complete SAR campaign, from initial design to data-driven lead optimization.

workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration A Select Core Scaffold (this compound) B Design Derivative Library (Amide Variations) A->B C Chemical Synthesis & Purification B->C D Primary Screen: COX-1/COX-2 Inhibition Assay C->D E Determine IC50 Values & Selectivity Index D->E F Secondary Assays (e.g., Cell-based Potency) E->F G Populate SAR Table F->G H Identify Trends: Electronic, Steric, H-Bonding Effects G->H I Design Next-Generation Compounds H->I I->B Iterative Refinement

Caption: A comprehensive workflow for an SAR-guided discovery program.

Part 3: Hypothetical Data and a Guide to SAR Interpretation

To illustrate the process of SAR analysis, we present a table with exemplary, hypothetical data that could be generated from the initial COX-2 inhibition screen. This data is for illustrative purposes only and does not represent actual experimental results.

Table 1: Illustrative SAR Data for Amide Derivatives
Compound IDR-Group (Modification from Acid)StructureCOX-2 IC₅₀ (µM) [Hypothetical]
Parent -OH (Carboxylic Acid)> 100
1a -NHCH₃ (Methylamide)15.2
1b -NH-Cyclohexyl5.8
1c -N(CH₃)₂ (Dimethylamide)85.0
1d -NH-Phenyl2.1
1e -NH-(4-hydroxyphenyl)0.45
Interpreting the Structure-Activity Relationships
  • The Carboxylic Acid is a Poor Pharmacophore: The parent acid is inactive (>100 µM). This immediately validates the strategy of converting it into amides, suggesting the target's binding site does not favor a charged carboxylate group under assay conditions.

  • Amide NH is Crucial for Activity: Comparing the active methylamide 1a (15.2 µM) with the much less active dimethylamide 1c (85.0 µM) provides a powerful insight. The loss of the N-H proton leads to a significant drop in potency. Causality: This strongly implies that the amide N-H group is acting as a critical hydrogen bond donor, likely interacting with a key amino acid residue (e.g., a backbone carbonyl or a serine/threonine side chain) in the COX-2 active site.

  • Hydrophobic/Aromatic Interactions are Favorable: The activity improves dramatically when moving from a small aliphatic group (1a , 15.2 µM) to a larger one (1b , 5.8 µM) and especially to an aromatic ring (1d , 2.1 µM). Causality: This trend suggests the presence of a large, hydrophobic pocket adjacent to the hydrogen bond acceptor. The superior activity of the phenyl group over the cyclohexyl group indicates that a π-π stacking or other aromatic interaction may be contributing to binding affinity.

  • Exploiting a Second Hydrogen Bond: The most potent compound in this illustrative series is 1e (0.45 µM), which features a hydroxyl group on the phenyl ring. Causality: The significant jump in potency from 1d to 1e suggests this hydroxyl group is forming an additional, highly favorable hydrogen bond with another residue in the active site. This finding would be a critical lead for future optimization.

Conclusion and Future Directions

This guide presents a comprehensive and scientifically rigorous framework for initiating and executing a structure-activity relationship study on This compound derivatives . While direct experimental data for this specific series is not yet in the public domain, the principles outlined here provide a clear path forward.

The initial hypothetical findings suggest that derivatizing the core scaffold with substituted anilines is a highly promising strategy for developing potent COX-2 inhibitors. Future work based on these hypothetical results would involve:

  • Exploring Substituent Positions: Synthesizing ortho- and meta-hydroxyphenyl analogs of 1e to map the precise location of the second hydrogen bond acceptor.

  • Optimizing Electronics: Placing electron-withdrawing or electron-donating groups on the phenyl ring to fine-tune binding interactions.

  • Confirming Mechanism: Utilizing molecular docking studies with a COX-2 crystal structure to build a computational model that explains the observed SAR and predicts more potent derivatives.

  • Pharmacokinetic Profiling: Advancing the most potent and selective compounds to cell-based assays and preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies.

By following this logic-driven, iterative process, the therapeutic potential of the this compound scaffold can be systematically explored and unlocked.

References

A Comparative Guide to the Structural Validation of 2,4-dibromo-3-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-technique framework for the unambiguous structural validation of 2,4-dibromo-3-(difluoromethoxy)benzoic acid. Designed for researchers, medicinal chemists, and quality control specialists, this document moves beyond rote procedural descriptions to elucidate the causal reasoning behind the selection of orthogonal analytical techniques. By integrating High-Resolution Mass Spectrometry (HRMS), multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a self-validating system that ensures the highest degree of confidence in structural assignment, a critical prerequisite for drug development and chemical synthesis.[1]

The Validation Strategy: An Orthogonal, Self-Validating Approach

The structural elucidation of a novel or synthesized molecule cannot rely on a single analytical technique. Each method provides a unique and specific piece of the structural puzzle. An orthogonal approach, where each technique provides independent, corroborating evidence, is the gold standard for minimizing ambiguity and ensuring structural integrity.[2] Our strategy integrates three core techniques:

  • High-Resolution Mass Spectrometry (HRMS): To establish the elemental composition with high precision and to observe the characteristic isotopic pattern imparted by the two bromine atoms.

  • Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To map the covalent framework of the molecule, determine the connectivity of atoms, and probe the electronic environment of the nuclei.[3][4]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of key functional groups, primarily the carboxylic acid and difluoromethoxy moieties.

This integrated workflow ensures that the data from each experiment cross-validates the others, leading to a single, unambiguous structural assignment.

Structural_Validation_Workflow cluster_0 Initial Hypothesis cluster_1 Orthogonal Analytical Techniques cluster_2 Convergent Data Analysis cluster_3 Final Confirmation Proposed_Structure Proposed Structure C₈H₄Br₂F₂O₃ HRMS HRMS Analysis Proposed_Structure->HRMS NMR Multinuclear NMR (¹H, ¹³C, ¹⁹F) Proposed_Structure->NMR FTIR FT-IR Analysis Proposed_Structure->FTIR Elemental_Comp Elemental Composition & Isotopic Pattern HRMS->Elemental_Comp Connectivity Atomic Connectivity & Chemical Environment NMR->Connectivity Functional_Groups Functional Group ID FTIR->Functional_Groups Validated_Structure Unambiguously Validated Structure Elemental_Comp->Validated_Structure Connectivity->Validated_Structure Functional_Groups->Validated_Structure

Caption: Orthogonal workflow for structural validation.

Part 1: Elemental Composition by High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: The foundational step in any structural validation is to confirm the correct elemental composition. HRMS provides mass measurements with accuracies in the low parts-per-million (ppm) range, enabling the confident determination of a unique molecular formula. For this compound (C₈H₄Br₂F₂O₃), a key confirmatory feature is the isotopic signature of bromine. Naturally occurring bromine is an approximately 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br.[5] Consequently, a molecule containing two bromine atoms will exhibit a characteristic M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms.[6]

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution 100-fold with 50:50 methanol:water containing 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Acquisition Parameters (Negative Ion Mode):

    • Ionization Mode: ESI-

    • Mass Range: m/z 100-500

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 120 °C

    • Resolving Power: > 60,000 FWHM

  • Data Analysis: Analyze the spectrum for the deprotonated molecule [M-H]⁻ and compare the measured accurate mass with the theoretical mass. Verify the isotopic distribution pattern for a dibrominated compound.

Data Presentation: Expected HRMS Data
Ion FormulaSpeciesCalculated m/zExpected Isotopic Pattern (Relative Intensity)
C₈H₃⁷⁹Br₂F₂O₃[M-H]⁻342.8411M (Base Peak, ~50%)
C₈H₃⁷⁹Br⁸¹BrF₂O₃[M+2-H]⁻344.8391M+2 (~100%)
C₈H₃⁸¹Br₂F₂O₃[M+4-H]⁻346.8370M+4 (~50%)

Note: The calculated m/z values are for the most abundant isotopes of C, H, F, and O, paired with the respective Br isotopes.

Part 2: Molecular Framework by Multinuclear NMR Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a small molecule.[7] By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, we can piece together the molecular skeleton. The chemical shifts (δ) provide information about the electronic environment of each nucleus, while spin-spin coupling constants (J) reveal through-bond proximity to neighboring nuclei. For this specific molecule, ¹⁹F NMR is indispensable for confirming the difluoromethoxy (-OCHF₂) group.

NMR_Structure cluster_mol This compound cluster_labels Key Nuclei for NMR Analysis mol H5 H5 H6 H6 COOH_H COOH OCHF2_H OCHF₂ F ¹⁹F C ¹³C (x8)

Caption: Key nuclei for NMR structural assignment.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred to ensure the observation of the acidic carboxylic proton.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • Acquisition Parameters:

    • ¹H NMR: Acquire 16-32 scans with a spectral width of ~16 ppm.

    • ¹³C{¹H} NMR: Acquire 1024-2048 scans with a spectral width of ~250 ppm, using proton decoupling.

    • ¹⁹F NMR: Acquire 64-128 scans with a spectral width of ~100 ppm. Referencing is typically done externally using CFCl₃ as 0 ppm.

  • Data Analysis: Integrate proton signals, determine multiplicities, and measure coupling constants. Correlate signals across all three spectra to build the molecular structure.

Data Presentation: Predicted NMR Assignments (in DMSO-d₆)
NucleusPredicted δ (ppm)Expected MultiplicityExpected J (Hz)Assignment Rationale
¹H ~13.5 - 14.0Broad singlet-Highly deshielded acidic proton of the carboxylic acid, exchangeable with D₂O.[8]
~8.0 - 8.2DoubletJ(H,H) ≈ 8.0 - 9.0Aromatic proton ortho to the carboxylic acid (H-6), deshielded by its anisotropy.
~7.8 - 8.0DoubletJ(H,H) ≈ 8.0 - 9.0Aromatic proton meta to the carboxylic acid (H-5), coupled to H-6.
~7.0 - 7.5TripletJ(H,F) ≈ 72 - 75Proton of the -OCHF₂ group, split into a triplet by two equivalent fluorine atoms.[9]
¹³C ~165 - 168Singlet-Carbonyl carbon of the carboxylic acid.[10]
~110 - 155Multiple singlets-Six distinct aromatic carbon signals. Carbons attached to electronegative Br, O will be downfield.
~115 - 120TripletJ(C,F) ≈ 250 - 260Carbon of the -OCHF₂ group, split by two directly attached fluorine atoms.
¹⁹F ~ -80 to -90DoubletJ(F,H) ≈ 72 - 75Two equivalent fluorine atoms of the -OCHF₂ group, split into a doublet by the single geminal proton.[9]

Part 3: Functional Group Confirmation by FT-IR Spectroscopy

Expertise & Rationale: While NMR and MS build the molecular skeleton and confirm the formula, FT-IR spectroscopy provides rapid and definitive confirmation of the functional groups present. For this molecule, the carboxylic acid group has a highly characteristic and easily identifiable signature. Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which gives rise to a very broad O-H stretching band and slightly lowers the frequency of the C=O carbonyl stretch.[11][12]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: A standard FT-IR spectrometer with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16-32 scans co-added.

  • Data Analysis: Collect a background spectrum of the clean ATR crystal first. Then, collect the sample spectrum. Identify characteristic absorption bands and assign them to specific functional groups.

Data Presentation: Expected FT-IR Absorptions
Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3300 - 2500Strong, Very BroadO-H stretch of the hydrogen-bonded carboxylic acid dimer.[13]
1710 - 1680Strong, SharpC=O stretch of the aromatic carboxylic acid.[12]
~1300Medium-StrongC-O stretch of the carboxylic acid.
1200 - 1000StrongC-O-C (ether) and C-F stretches from the difluoromethoxy group.
< 700Medium-StrongC-Br stretches.

Synthesis and Conclusion

The structural validation of this compound is achieved with high confidence through the congruent data from three orthogonal analytical techniques.

  • HRMS confirms the elemental formula C₈H₄Br₂F₂O₃ and provides incontrovertible evidence of two bromine atoms through the characteristic 1:2:1 isotopic cluster.

  • Multinuclear NMR spectroscopy maps the atomic framework, showing the expected number of aromatic protons, the distinct -OCHF₂ group signals with their characteristic H-F and C-F couplings, and the downfield carboxylic acid proton.

  • FT-IR spectroscopy validates the presence of the critical carboxylic acid functional group via its hallmark broad O-H and sharp C=O stretching vibrations.

Each technique provides a piece of the puzzle, and together, they form a self-validating system that locks in the proposed structure. This rigorous, evidence-based approach is essential for ensuring the identity and purity of key intermediates in research and development.

References

A Comparative Guide to the Antibacterial Efficacy of 2,4-dibromo-3-(difluoromethoxy)benzoic acid and Other Benzoic Acid Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antibacterial Precursors

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery and development of new antimicrobial agents. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties and serve as a versatile scaffold in medicinal chemistry.[1][2][3][4] The therapeutic efficacy of these compounds is intricately linked to the nature and position of substituents on the aromatic ring, which influence their chemical properties and biological activity. This guide provides a comparative analysis of the predicted antibacterial efficacy of 2,4-dibromo-3-(difluoromethoxy)benzoic acid against other well-characterized benzoic acid precursors.

While direct experimental data on the antibacterial properties of this compound is not extensively available in current literature, this document will extrapolate its potential activity based on established structure-activity relationships (SAR) of halogenated and fluorinated benzoic acid derivatives. We will compare this inferred activity with that of known antibacterial benzoic acids, namely 4-hydroxybenzoic acid, salicylic acid (2-hydroxybenzoic acid), and 2,4-dichlorobenzoic acid. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antibacterial therapeutics.

Structure-Activity Relationship: Unpacking the Role of Substituents

The antibacterial activity of benzoic acid derivatives is largely dependent on their ability to penetrate the bacterial cell membrane and disrupt intracellular pH homeostasis.[1][3] The lipophilicity and electronic properties of the molecule, dictated by its substituents, are therefore critical determinants of its efficacy.

The Target Compound: this compound

  • Dibromo Substitution: The presence of two bromine atoms at positions 2 and 4 is expected to significantly increase the lipophilicity of the molecule. Halogenation has been shown to enhance the antibacterial activity of phenolic compounds, and dibrominated derivatives, in particular, have demonstrated potent antimicrobial effects. This is attributed to their increased ability to permeate the lipid-rich bacterial cell membrane.

  • Difluoromethoxy Group: The difluoromethoxy group at position 3 is a highly lipophilic and electron-withdrawing substituent. The inclusion of fluorine in drug candidates is a common strategy to improve metabolic stability and bioavailability. Its electron-withdrawing nature can also influence the acidity of the carboxylic acid group, potentially impacting its interaction with bacterial targets.

Based on these structural features, it is hypothesized that This compound possesses significant antibacterial potential, likely exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Comparative Analysis with Other Antibacterial Benzoic Acid Precursors

To contextualize the potential efficacy of our target compound, we will compare it with three well-studied benzoic acid derivatives.

CompoundStructureKnown Antibacterial Activity & Key Characteristics
This compound Hypothesized: Potent, broad-spectrum activity due to high lipophilicity conferred by dibromo and difluoromethoxy groups.
4-Hydroxybenzoic Acid Moderate antibacterial activity, particularly against Gram-positive bacteria.[5][6][7][8][9] The hydroxyl group can participate in hydrogen bonding, but its electron-donating nature may slightly reduce the acidity of the carboxylic acid.
Salicylic Acid (2-Hydroxybenzoic Acid) Well-known for its bacteriostatic properties, primarily through keratolytic action and disruption of bacterial virulence factors.[10][11][12][[“]] The ortho-hydroxyl group can form an intramolecular hydrogen bond, influencing its acidity and membrane permeability.
2,4-Dichlorobenzoic Acid Demonstrates significant bactericidal activity, particularly as a component in antiseptic formulations.[14][15][16][17] The two chlorine atoms increase lipophilicity and exhibit strong electron-withdrawing effects.

Experimental Protocols for Efficacy Evaluation

To empirically validate the hypothesized antibacterial activity of this compound and provide a direct comparison with other precursors, the following standardized experimental protocols are recommended.

In Vitro Antibacterial Susceptibility Testing

The primary method for assessing the in vitro antibacterial efficacy of a compound is the determination of its Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of test compounds in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) B->C D Incubate at 37°C for 18-24 hours C->D E Visually or spectrophotometrically assess bacterial growth (turbidity) D->E F Determine MIC: the lowest concentration with no visible growth E->F

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Step-by-Step Methodology for MIC Assay:

  • Preparation of Test Compounds: Dissolve this compound and the comparator compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of novel antibacterial compounds to mammalian cells to ensure their potential for therapeutic use. The MTT assay is a widely used colorimetric method to assess cell viability.

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay A Seed mammalian cells (e.g., HEK293) in a 96-well plate B Incubate for 24 hours to allow cell attachment A->B C Treat cells with serial dilutions of test compounds B->C D Incubate for a defined period (e.g., 24-48 hours) C->D E Add MTT reagent to each well and incubate D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at ~570 nm F->G

Experimental Workflow for MTT Cytotoxicity Assay.

Step-by-Step Methodology for MTT Assay:

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293, Vero) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vivo Efficacy Evaluation

Promising candidates from in vitro studies should be further evaluated in animal models of bacterial infection to assess their in vivo efficacy.[18][19][20][21]

InVivo_Workflow A Animal Model Selection (e.g., murine sepsis model) B Induction of Infection (e.g., intraperitoneal injection of bacteria) A->B C Treatment with Test Compounds at various doses and time points B->C D Monitoring of Clinical Signs and Survival C->D E Determination of Bacterial Load in target organs (e.g., spleen, liver) C->E F Histopathological Analysis of tissues D->F E->F

General Workflow for In Vivo Antibacterial Efficacy Studies.

Conclusion and Future Directions

While the antibacterial potential of this compound remains to be experimentally confirmed, a thorough analysis of its structural components suggests it is a promising candidate for further investigation as an antibacterial precursor. The proposed experimental workflows provide a robust framework for its evaluation and comparison with other benzoic acid derivatives. Future research should focus on the synthesis and empirical testing of this compound to determine its MIC against a panel of clinically relevant bacteria, assess its cytotoxicity, and ultimately evaluate its efficacy in preclinical in vivo models. Such studies will be instrumental in validating its potential as a lead compound in the development of novel antibacterial agents.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-dibromo-3-(difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2,4-dibromo-3-(difluoromethoxy)benzoic acid (CAS No. 223595-28-6). As a halogenated aromatic carboxylic acid, this compound requires stringent handling and disposal protocols to protect laboratory personnel and ensure environmental stewardship. The procedures outlined below are synthesized from established safety principles for hazardous chemical waste management, emphasizing the causality behind each critical step.

Hazard Identification and Foundational Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazards is essential. This initial assessment dictates the entire safety and disposal workflow. This compound is classified with specific risks that necessitate its treatment as hazardous waste.

Core Rationale: This compound belongs to the family of halogenated aromatic compounds.[1] Such chemicals are often persistent in the environment and require specialized disposal methods, such as high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts. The U.S. Environmental Protection Agency (EPA) specifically regulates halogenated organic compounds (HOCs), often prohibiting their land disposal when concentrations exceed certain thresholds.[2]

Table 1: Hazard Profile for this compound

Hazard Classification GHS Code Description Primary Safety Implication
Skin Irritation H315 Causes skin irritation.[3][4] Avoid direct skin contact; requires use of chemical-resistant gloves.
Serious Eye Irritation H319 Causes serious eye irritation.[3][4] Mandates use of safety goggles or face shield.
Respiratory Irritation H335 May cause respiratory irritation.[3][4] All handling and waste consolidation must occur in a well-ventilated area, preferably a chemical fume hood.[5]

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[6][7] | Prohibits eating, drinking, or smoking in handling areas and mandates thorough hand washing.[5] |

The Three Pillars of Halogenated Waste Disposal

The proper management of this compound hinges on three non-negotiable principles: characterization, segregation, and compliant disposal.

  • Pillar 1: Waste Characterization: The first step is to correctly identify the waste. Any material—be it the pure compound, a reaction mixture, contaminated glassware rinsate, or spill cleanup debris—containing this compound must be treated as hazardous halogenated waste.

  • Pillar 2: Rigorous Segregation: Halogenated organic waste must be collected in separate, dedicated containers from non-halogenated waste streams.[1][8] Causality: Mixing these waste types leads to cross-contamination, dramatically increasing the volume of waste that requires specialized and costly disposal methods.[9] Non-halogenated solvents can often be recycled or disposed of via fuel blending, an option unavailable for halogenated waste.

  • Pillar 3: Approved Disposal Pathway: The ultimate destination for this waste is a licensed hazardous waste disposal facility.[4][10] These facilities employ technologies like high-temperature incineration with scrubbers to neutralize the acidic and toxic gases (e.g., hydrogen bromide, hydrogen fluoride) generated during combustion.[11]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for managing waste from the point of generation to its final handoff.

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure a comprehensive PPE plan is in place. This is your primary defense against exposure.

  • Eye and Face Protection: Wear chemical safety goggles that conform to standards like EN166 (EU) or OSHA regulations in 29 CFR 1910.133 (US).[12]

  • Skin Protection: A standard lab coat is required.[13]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any defects before use and use proper removal techniques to avoid contaminating your skin.[13] Dispose of contaminated gloves as hazardous waste.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved or equivalent respirator is necessary.[12][13]

Step 2: Waste Collection and Containerization

All waste streams must be captured in appropriate containers at the point of generation.

  • Select the Correct Container: Use a high-density polyethylene (HDPE) or other chemically compatible container designated for halogenated waste.[14] Ensure the container has a secure, vapor-tight lid.

  • Collect Waste Streams Separately:

    • Solid Waste: Collect surplus or expired this compound, as well as contaminated items like weigh boats, paper towels, and gloves, in your designated solid halogenated waste container.

    • Liquid Waste: Rinsate from cleaning contaminated glassware (e.g., with acetone or another suitable solvent) must be collected as liquid halogenated hazardous waste.[1] Never pour rinsate down the drain.

  • Properly Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag.[9] The label must clearly state:

    • The words "Hazardous Waste."[1]

    • The full chemical name: "Waste this compound" and any solvents used.

    • The associated hazards (e.g., Irritant, Toxic).[13]

    • The date accumulation started.

  • Manage Container Filling: Keep the container closed at all times except when adding waste.[9] Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[14]

Step 3: Temporary On-Site Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.

  • The SAA must be at or near the point of generation.

  • Store the container in a secondary containment bin to mitigate leaks or spills.[9]

  • Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[13][15]

Step 4: Arrange for Final Disposal

Disposal is not complete until the waste is safely removed by trained professionals.

  • Contact Your EHS Office: When the waste container is nearly full (approaching 90%), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1]

  • Provide Documentation: Complete any required waste manifest or pickup request forms accurately, ensuring all chemical constituents are listed.

  • Do Not Attempt Neutralization: You should not attempt to chemically neutralize this compound on your own. The reactions can be unpredictable, and the byproducts may be equally or more hazardous. Disposal must be handled by a licensed professional.

Emergency Protocol: Managing Spills

In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert others in the immediate area. If the spill is large or generates significant dust, evacuate the area. Ensure the area is well-ventilated, preferably by ensuring the chemical fume hood is operational.

  • Don PPE: Wear the full PPE as described in Step 1.

  • Contain the Spill: Prevent further spread. For solid spills, avoid creating dust. Do not use a dry brush or compressed air.[13]

  • Clean the Spill:

    • Gently cover the spilled solid with an inert absorbent material like vermiculite, sand, or silica gel.[5][11]

    • Carefully sweep up the mixture and place it into your designated halogenated solid waste container.[15]

    • Decontaminate the spill area with a cloth dampened with a suitable solvent (e.g., acetone). Place the contaminated cloth and any other cleanup materials into the hazardous waste container.[1]

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, per your institution's policy.

Disposal Workflow for this compound

G Disposal Decision Workflow cluster_generation Point of Generation cluster_characterization Characterization & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal gen Waste Generated (Pure compound, rinsate, contaminated debris) container Collect in Designated HALOGENATED Waste Container gen->container Segregate Immediately labeling Label Container: 'Hazardous Waste' Full Chemical Name Hazards container->labeling Label Immediately saa Store Sealed Container in Satellite Accumulation Area (SAA) with Secondary Containment labeling->saa Keep Closed ehs Contact Institutional EHS for Waste Pickup saa->ehs When container is 90% full facility Transport to Licensed Hazardous Waste Facility (e.g., for Incineration) ehs->facility EHS Manages Transfer

Caption: Decision workflow for compliant disposal of halogenated waste.

References

A Senior Application Scientist's Guide to the Safe Handling of 2,4-dibromo-3-(difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, field-proven protocols for handling 2,4-dibromo-3-(difluoromethoxy)benzoic acid, a halogenated aromatic carboxylic acid. The procedures outlined here are designed to create a self-validating system of safety, ensuring the protection of personnel, the integrity of your research, and environmental compliance.

The core principle of this guide is risk mitigation through informed action. Halogenated aromatic compounds, as a class, require stringent safety protocols due to their potential for irritation and toxicity.[1] By understanding the "why" behind each step, we transform rote procedure into a dynamic safety culture.

Hazard Identification and Risk Assessment

This compound is classified as an irritant.[2] The primary routes of exposure are inhalation of its dust particles, skin contact, and eye contact. A thorough risk assessment is the foundational step before any handling procedure begins.

Hazard Profile:

  • H315 : Causes skin irritation.[2]

  • H319 : Causes serious eye irritation.[2]

  • H335 : May cause respiratory irritation.[2]

While specific toxicological data for this exact compound is limited, the presence of bromine and a difluoromethoxy group on a benzoic acid backbone necessitates a conservative approach, treating it as a potentially corrosive and hazardous substance.[3][4]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is non-negotiable to prevent inadvertent exposure. The equipment specified below must be worn at all times during handling procedures.[5][6]

Body Part Required PPE Specifications and Rationale
Eyes/Face Safety Goggles & Face ShieldGoggles must meet ANSI Z.87.1 standards and provide a complete seal.[3] A full-face shield is required over the goggles during any operation with a splash hazard (e.g., transferring solutions) to protect against rapid tissue damage.[3][4]
Hands Double Nitrile GlovesDouble-gloving is mandatory.[4] This practice minimizes the risk of exposure when removing the outer, potentially contaminated glove. Gloves should be inspected for defects before use and changed immediately if contamination is suspected.[7][8]
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat is the minimum requirement. For procedures involving larger quantities or a heightened risk of spills, a chemical-resistant apron should be worn over the lab coat.[4]
Respiratory Not required inside a fume hoodAll handling of this compound must occur within a certified chemical fume hood.[9] If there is a risk of aerosol or dust generation outside of a hood, a NIOSH-approved respirator with P100 (HEPA) filters is required.[4]
Feet Closed-Toed, Chemically Resistant ShoesShoes must fully cover the feet to protect from spills. Perforated shoes or sandals are strictly prohibited in the laboratory.[3][9]
Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is critical for safety. The following protocol breaks down the handling process into distinct phases, each with its own control measures.

Diagram: Safe Handling Workflow

prep 1. Preparation - Certify Fume Hood - Assemble Equipment - Verify Eyewash/Shower don_ppe 2. Don PPE - Lab Coat, Goggles, Face Shield - Double Nitrile Gloves prep->don_ppe weigh 3. Weighing & Aliquoting - Perform in Fume Hood - Use Anti-Static Tools - Minimize Dust Generation don_ppe->weigh reaction 4. In-Situ Use - Conduct all transfers in hood - Keep containers sealed - Add solid to liquid slowly weigh->reaction decon 5. Decontamination - Clean all surfaces - Rinse glassware with solvent - Collect rinsate as waste reaction->decon store 8. Storage - Tightly sealed container - Cool, dry, ventilated area - Segregate from incompatibles reaction->store If not all material is used waste 6. Waste Segregation - Collect all solid & liquid waste - Use 'Halogenated Organic Waste' container decon->waste doff_ppe 7. Doff PPE - Remove outer gloves first - Wash hands thoroughly waste->doff_ppe

Caption: Workflow for handling this compound.

Step 1: Preparation & Engineering Controls

  • Verify Fume Hood Certification : Before starting any work, confirm that the chemical fume hood has been certified within the last year. Ensure the airflow is optimal.[9]

  • Clear the Workspace : The fume hood should be free of clutter. Assemble all necessary glassware, reagents, and spill cleanup materials within the hood before introducing the compound.[1]

  • Locate Emergency Equipment : Confirm the location and functionality of the nearest emergency eyewash station and safety shower.

Step 2: Handling the Solid Compound

  • Don PPE : Put on all required PPE as detailed in the table above.

  • Weighing : Always weigh the solid material inside the fume hood to contain any dust particles.[8] Use anti-static weigh boats or paper.

  • Transfers : When transferring the solid, do so carefully to minimize dust generation.[9]

Step 3: Handling in Solution

  • Dissolution : When creating a solution, always add the solid this compound slowly to the solvent with stirring. Never add solvent to the bulk solid, as this can cause splashing.[3][9]

  • Reactions : All subsequent reactions and transfers must be conducted within the fume hood.[1] Keep flasks and beakers covered when not actively in use to prevent the release of vapors.

Step 4: Post-Handling Decontamination

  • Surface Cleaning : Decontaminate all surfaces within the fume hood that may have come into contact with the chemical.

  • Glassware : Rinse all contaminated glassware with a suitable organic solvent (e.g., acetone). This rinsate must be collected as hazardous waste.[1]

  • PPE Removal : Carefully remove PPE, starting with the outer gloves. Remove the lab coat and then the inner gloves. Wash hands thoroughly with soap and water immediately after.

Disposal Plan: Managing Halogenated Waste

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance. As a halogenated aromatic compound, all waste streams containing this substance must be treated as hazardous.[10]

  • Waste Segregation : All waste—including excess solid, contaminated materials (like weigh paper and gloves), and solvent rinsates—must be collected in a designated, properly labeled container for "Halogenated Organic Waste".[1][11][12]

  • Container Management : The waste container must be kept tightly sealed when not in use and stored in a designated satellite accumulation area.[11][12]

  • Incompatibility : Do not mix halogenated waste with other waste streams, particularly acids or bases, unless compatibility has been confirmed.[13]

  • Disposal Request : Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not pour any amount of this chemical or its solutions down the drain.[1][11]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14]

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[15]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult or symptoms develop, seek medical attention.[16]

  • Spill : Alert personnel in the immediate area. If the spill is small and you are trained to handle it, use an appropriate spill kit to absorb the material. Place all cleanup materials in the halogenated waste container. For large spills, evacuate the area and contact your institution's EHS emergency line.[12][14]

By integrating these protocols into your daily laboratory operations, you build a foundation of safety that protects you, your colleagues, and your critical research. Always prioritize safety and consult the specific Safety Data Sheet (SDS) as the ultimate source of information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dibromo-3-(difluoromethoxy)benzoic Acid
Reactant of Route 2
Reactant of Route 2
2,4-dibromo-3-(difluoromethoxy)benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.